MAT2A inhibitor 4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-[(E)-2-(2-chloro-6-fluorophenyl)ethenyl]-N,N-dimethylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFN/c1-19(2)13-9-6-12(7-10-13)8-11-14-15(17)4-3-5-16(14)18/h3-11H,1-2H3/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAXUUHSGXRGGON-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC2=C(C=CC=C2Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C2=C(C=CC=C2Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling a New Frontier in Oncology: A Technical Guide to the Discovery and Synthesis of Novel MAT2A Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methionine Adenosyltransferase 2A (MAT2A) has emerged as a compelling therapeutic target in oncology, particularly for cancers harboring methylthioadenosine phosphorylase (MTAP) deletions. This genetic alteration, present in approximately 15% of all human cancers, creates a synthetic lethal dependency on MAT2A, an essential enzyme for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor.[1][2][3] This technical guide provides an in-depth exploration of the discovery and synthesis of novel MAT2A inhibitors. It details the underlying biological rationale, key signaling pathways, and comprehensive experimental protocols for the identification and characterization of these promising therapeutic agents. Furthermore, this guide summarizes the quantitative data of representative inhibitors and outlines synthetic strategies for key chemical scaffolds, offering a valuable resource for researchers and drug development professionals in the field of precision oncology.
Introduction: The Rationale for Targeting MAT2A in Cancer
MAT2A is the primary enzyme responsible for catalyzing the formation of SAM from methionine and ATP in most tissues.[4] SAM is a critical molecule involved in numerous cellular processes, including DNA, RNA, and protein methylation, which are fundamental for regulating gene expression and maintaining cellular homeostasis.[4] In cancer cells, particularly those with MTAP deletions, the reliance on MAT2A is significantly heightened.
The MTAP gene is frequently co-deleted with the tumor suppressor gene CDKN2A. MTAP is a key enzyme in the methionine salvage pathway, responsible for converting methylthioadenosine (MTA) back into methionine. In MTAP-deficient cancer cells, MTA accumulates to high levels. This accumulation leads to the partial inhibition of protein arginine methyltransferase 5 (PRMT5), a crucial enzyme for various cellular functions, including mRNA splicing. To compensate for this partial PRMT5 inhibition and maintain sufficient methylation capacity for survival and proliferation, these cancer cells become exquisitely dependent on a continuous supply of SAM, and therefore, on the activity of MAT2A. This creates a synthetic lethal vulnerability, where the inhibition of MAT2A in the context of MTAP deletion leads to cancer cell death, while sparing normal, MTAP-proficient cells.
This biological rationale has spurred the development of potent and selective MAT2A inhibitors as a promising precision medicine approach for a significant subset of cancer patients.
The MAT2A Signaling Pathway and its Dysregulation in Cancer
The MAT2A-mediated synthesis of SAM is central to a complex network of cellular processes that are often dysregulated in cancer. The inhibition of MAT2A has profound downstream effects, primarily through the modulation of methylation events.
Caption: The MAT2A signaling pathway, illustrating the central role of MAT2A in SAM synthesis and downstream methylation events.
In MTAP-deleted cancers, the pathway is further perturbed, creating the therapeutic window for MAT2A inhibitors.
Caption: The synthetic lethal interaction between MTAP deletion and MAT2A inhibition, targeting the PRMT5 pathway.
Discovery of Novel MAT2A Inhibitors: A Workflow
The discovery of potent and selective MAT2A inhibitors typically follows a structured workflow, integrating biochemical and cell-based assays.
Caption: A typical workflow for the discovery and development of novel MAT2A inhibitors.
Quantitative Data of Representative MAT2A Inhibitors
A number of potent and selective MAT2A inhibitors have been developed, with several advancing to clinical trials. The following table summarizes the in vitro potency of selected inhibitors.
| Inhibitor | Target | IC50 (nM) | Cell Line | Reference |
| AG-270 | MAT2A | 1.5 (enzymatic) | - | |
| 260 (cell-based) | HCT116 MTAP-/- | |||
| IDE397 | MAT2A | Potent (enzymatic) | - | |
| Potent (cell-based) | MTAP-deleted models | |||
| PF-9366 | MAT2A | 1,200 (cell-based) | - | |
| Compound 17 | MAT2A | 430 (enzymatic) | - | |
| 1,400 (cell-based) | HCT116 MTAP-/- | |||
| Compound 9 | MAT2A | 20 (enzymatic) | - | |
| 10 (cell-based) | HAP1 MTAP-/- | |||
| SCR-7952 | MAT2A | Highly potent | HCT116 MTAP-/- |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments in the discovery and characterization of MAT2A inhibitors.
MAT2A Enzymatic Activity Assay (Colorimetric)
This assay measures the activity of MAT2A by quantifying the amount of inorganic phosphate produced during the conversion of ATP to SAM.
Materials:
-
Recombinant human MAT2A enzyme
-
ATP solution
-
L-Methionine solution
-
MAT2A Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl2)
-
Colorimetric phosphate detection reagent (e.g., Malachite Green-based)
-
Test compounds dissolved in DMSO
-
96-well or 384-well microplates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in MAT2A Assay Buffer to the desired final concentrations. The final DMSO concentration should be kept constant across all wells and typically below 1%.
-
Reaction Setup:
-
Add the diluted test compounds or vehicle control (DMSO in assay buffer) to the wells of the microplate.
-
Add the recombinant MAT2A enzyme to each well, except for the "no enzyme" blank controls.
-
Pre-incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow for compound binding to the enzyme.
-
-
Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of ATP and L-Methionine to all wells.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Detection:
-
Stop the reaction and develop the color by adding the colorimetric phosphate detection reagent to each well.
-
Incubate at room temperature for 15-30 minutes to allow for color development.
-
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., ~620-650 nm for Malachite Green-based reagents) using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the "no enzyme" blank from all other readings.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based Assay for MAT2A Inhibition: SDMA Western Blot
This assay assesses the downstream cellular activity of MAT2A inhibitors by measuring the levels of symmetric dimethylarginine (SDMA), a product of PRMT5-mediated methylation that is dependent on SAM levels.
Materials:
-
MTAP-deleted and MTAP-wildtype cancer cell lines (e.g., HCT116)
-
Cell culture medium and supplements
-
Test compounds dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-SDMA, anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate MTAP-deleted and MTAP-wildtype cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds or vehicle control (DMSO) for a specified period (e.g., 72 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Collect the cell lysates and clarify by centrifugation.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding loading buffer and boiling.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-SDMA antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Incubate the membrane with the primary antibody for the loading control (e.g., anti-GAPDH).
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Quantify the band intensities for SDMA and the loading control.
-
Normalize the SDMA signal to the loading control for each sample.
-
Calculate the percent reduction in SDMA levels for each compound concentration relative to the vehicle control to determine the cellular potency of the inhibitor.
-
Synthesis of Novel MAT2A Inhibitors
The development of MAT2A inhibitors has led to the exploration of diverse chemical scaffolds. This section outlines general synthetic strategies for two prominent classes of MAT2A inhibitors.
Synthesis of Pyrimidine-Based MAT2A Inhibitors
Pyrimidine-based scaffolds are common in kinase inhibitors and have been successfully adapted for MAT2A. A general synthetic approach involves the sequential functionalization of a di- or tri-substituted pyrimidine core.
Caption: A generalized synthetic route for pyrimidine-based MAT2A inhibitors.
Synthesis of Quinazolinone-Based MAT2A Inhibitors
Quinazolinone derivatives represent another important class of MAT2A inhibitors. Their synthesis often involves the construction of the fused heterocyclic ring system from substituted anthranilic acid derivatives.
Caption: A general synthetic pathway for quinazolinone-based MAT2A inhibitors.
Conclusion and Future Directions
The discovery and development of MAT2A inhibitors represent a significant advancement in precision oncology, offering a targeted therapeutic strategy for a substantial patient population with MTAP-deleted cancers. The first-in-class inhibitors, such as AG-270 and IDE397, have shown promising preclinical and early clinical activity, validating MAT2A as a druggable target.
Future research in this field will likely focus on several key areas:
-
Development of next-generation inhibitors: Efforts will continue to identify novel scaffolds with improved potency, selectivity, and pharmacokinetic properties.
-
Exploration of combination therapies: Combining MAT2A inhibitors with other targeted agents or standard-of-care chemotherapies may overcome potential resistance mechanisms and enhance anti-tumor efficacy.
-
Biomarker discovery: The identification of predictive biomarkers beyond MTAP deletion could help to further refine the patient population most likely to benefit from MAT2A inhibition.
-
Understanding resistance mechanisms: Investigating the mechanisms by which cancer cells may develop resistance to MAT2A inhibitors will be crucial for the long-term success of this therapeutic approach.
This technical guide provides a solid foundation for researchers and drug developers to contribute to this exciting and rapidly evolving field, with the ultimate goal of translating the promise of MAT2A inhibition into meaningful clinical benefits for cancer patients.
References
The Precision Strike: A Technical Guide to MAT2A Inhibition in MTAP-Deleted Cancers
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The codeletion of the methylthioadenosine phosphorylase (MTAP) gene, frequently occurring alongside the tumor suppressor CDKN2A in approximately 15% of human cancers, creates a unique metabolic vulnerability.[1][2][3][4] This event leads to the accumulation of methylthioadenosine (MTA), a metabolite that partially inhibits the protein arginine methyltransferase 5 (PRMT5).[3] Consequently, these cancer cells become exquisitely dependent on methionine adenosyltransferase 2A (MAT2A) for the synthesis of S-adenosylmethionine (SAM), the essential methyl donor for PRMT5 and other methyltransferases. This sets the stage for a synthetic lethal therapeutic strategy: inhibiting MAT2A in MTAP-deleted tumors leads to a significant reduction in SAM levels, further crippling PRMT5 activity and ultimately triggering cancer cell death. This guide provides an in-depth exploration of the mechanism of action of MAT2A inhibitors in this context, presenting key preclinical and clinical data, detailed experimental protocols, and visual representations of the underlying biological processes.
Core Mechanism of Action: A Synthetic Lethal Interaction
The therapeutic rationale for MAT2A inhibitors in MTAP-deleted cancers is rooted in the principle of synthetic lethality, where the loss of two genes (or the inhibition of one gene product in the context of another's loss) is lethal to a cell, while the loss of either one alone is not.
In healthy cells and MTAP-proficient cancer cells, MTAP efficiently metabolizes MTA. However, in cancer cells with homozygous deletion of MTAP, the inability to clear MTA leads to its accumulation. MTA acts as a competitive inhibitor of PRMT5, an enzyme crucial for various cellular processes including mRNA splicing, by competing with its substrate, SAM. This partial inhibition of PRMT5 makes the cancer cells highly reliant on a steady supply of SAM to maintain sufficient PRMT5 activity for survival.
MAT2A is the primary enzyme responsible for synthesizing SAM from methionine and ATP. By inhibiting MAT2A, the intracellular pool of SAM is significantly depleted. In MTAP-deleted cells, this SAM depletion exacerbates the already compromised PRMT5 activity, pushing it below a critical threshold. This severe inhibition of PRMT5 leads to a cascade of downstream effects, including:
-
Aberrant mRNA Splicing: PRMT5 is essential for the proper functioning of the spliceosome. Its inhibition leads to widespread splicing defects, including intron retention.
-
DNA Damage: The disruption of normal cellular processes, including splicing, results in the accumulation of DNA damage.
-
Cell Cycle Arrest and Apoptosis: The culmination of these cellular insults triggers cell cycle arrest and programmed cell death (apoptosis).
This selective vulnerability of MTAP-deleted cancer cells to MAT2A inhibition forms the basis of a targeted therapeutic approach with a potentially wide therapeutic window, as normal cells with functional MTAP are less affected.
Quantitative Data Summary
The following tables summarize key quantitative data for prominent MAT2A inhibitors in MTAP-deleted cancer models.
Table 1: In Vitro Potency of MAT2A Inhibitors
| Inhibitor | Cell Line (MTAP status) | Assay Type | IC50 / GI50 | Reference |
| IDE397 | HCT116 MTAP-/- | Proliferation | Potent Inhibition | |
| AG-270 | HCT116 MTAP-/- | Growth Inhibition | ~260 nM | |
| AGI-24512 | HCT116 MTAP-del | Proliferation | ~100 nM | |
| Compound 30 | HCT-116 MTAP-deleted | MAT2A Inhibition | High Potency |
Table 2: In Vivo Efficacy of MAT2A Inhibitors in Xenograft Models
| Inhibitor | Model | Dosage | Outcome | Reference |
| IDE397 | MTAP-deleted PDX models | 30 mg/kg/day | Consistent tumor growth inhibition | |
| IDE397 + Pemetrexed | NSCLC adenocarcinoma PDX (LXFA 737) | 10 mg/kg QD IDE397 + 25 mg/kg Pemetrexed | Tumor regressions | |
| IDE397 + Docetaxel | NSCLC CDX (NCI-H838) | 30 mg/kg QD IDE397 + 10 mg/kg QW Docetaxel | Enhanced anti-tumor efficacy | |
| IDE397 + PRMT5iMTA | Not Specified | 3 mg/kg QD IDE397 + 30 mg/kg BID PRMT5iMTA | Complete tumor regressions | |
| AG-270 | MTAP-null tumors | Dose-dependent | Inhibition of tumor growth | |
| Compound 28 | MTAP knockout HCT116 xenograft | Not Specified | Antitumor response | |
| Compound 30 | HCT-116 MTAP-deleted xenograft | 20 mg/kg QD | 60% Tumor Growth Inhibition |
Table 3: Pharmacodynamic Effects of MAT2A Inhibitors
| Inhibitor | Model | Biomarker | Effect | Reference |
| AG-270/S095033 | Patients with advanced malignancies | Plasma SAM | 54% to 70% reduction | |
| AG-270/S095033 | Patients with advanced malignancies | Tumor SDMA | Decrease | |
| IDE397 | HCT116 MTAP-/- cells | Cellular SAM | Equivalent inhibition regardless of MTAP status | |
| IDE397 | HCT116 MTAP-/- cells | Protein SDMA | Selective inhibition | |
| Compound 30 | HCT-116 MTAP-deleted xenograft | Tumor SAM | 79% reduction |
Signaling Pathways and Logical Relationships
Signaling Pathway of MAT2A Inhibition in MTAP-Deleted Cancer
Caption: MAT2A inhibition in MTAP-deleted cancer.
Logical Relationship of Synthetic Lethality
Caption: Synthetic lethality between MTAP loss and MAT2A inhibition.
Key Experimental Protocols
Biochemical Assay for MAT2A Inhibition (Colorimetric)
This protocol is adapted from commercially available MAT2A inhibitor screening kits and measures the amount of inorganic phosphate released during the conversion of ATP to SAM.
Materials:
-
Recombinant human MAT2A enzyme
-
ATP
-
L-Methionine
-
5x MAT2A Assay Buffer
-
Colorimetric Detection Reagent (e.g., BIOMOL GREEN™)
-
Test compound dissolved in DMSO
-
384-well microplate
-
Plate reader capable of measuring absorbance at ~620 nm
Procedure:
-
Prepare 1x MAT2A Assay Buffer: Dilute the 5x stock to 1x with deionized water.
-
Prepare Compound Dilutions: Prepare a serial dilution of the test compound in 1x MAT2A Assay Buffer. The final DMSO concentration in the assay should not exceed 1%. Include a "no inhibitor" positive control and a "no enzyme" blank control containing the same concentration of DMSO.
-
Prepare Enzyme Solution: Thaw the recombinant MAT2A enzyme on ice. Dilute the enzyme to the desired working concentration in 1x MAT2A Assay Buffer.
-
Assay Reaction: a. To each well of the 384-well plate, add 5 µL of the diluted test compound or control solution. b. Add 10 µL of the diluted MAT2A enzyme to the "Test Inhibitor" and "Positive Control" wells. c. Add 10 µL of 1x MAT2A Assay Buffer to the "Blank" wells. d. Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
Initiate Reaction: a. Prepare a Master Mix of substrates containing L-Methionine and ATP in 1x MAT2A Assay Buffer at 2x the final desired concentration. b. Add 5 µL of the Master Mix to all wells to initiate the reaction. The final reaction volume is 20 µL.
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Detection: a. Add 80 µL of the Colorimetric Detection Reagent to each well. b. Incubate at room temperature for 20-30 minutes to allow for color development.
-
Data Acquisition: Measure the absorbance at ~620 nm using a plate reader.
-
Data Analysis: Subtract the absorbance of the "Blank" control from all other wells. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Proliferation Assay (MTT-based)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
MTAP-deleted and MTAP-wildtype cancer cell lines
-
Complete cell culture medium
-
MAT2A inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the MAT2A inhibitor in complete culture medium. Replace the medium in the wells with the medium containing the inhibitor or vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells and plot the cell viability against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
Western Blot for Symmetric Dimethyl Arginine (SDMA)
This protocol is to assess the pharmacodynamic effect of MAT2A inhibitors on PRMT5 activity by measuring the levels of symmetrically dimethylated arginine on substrate proteins.
Materials:
-
Cell lysates from treated and untreated cells
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against SDMA
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
SDS-PAGE: Load equal amounts of protein per lane on an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-SDMA antibody overnight at 4°C.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again with TBST.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody against a loading control to ensure equal protein loading.
Experimental Workflow for a Xenograft Study
Caption: Workflow for a preclinical xenograft study.
Conclusion and Future Directions
The inhibition of MAT2A in MTAP-deleted cancers represents a promising and highly selective therapeutic strategy. The robust preclinical and emerging clinical data for inhibitors like IDE397 and AG-270 underscore the potential of this approach. Future research will likely focus on identifying biomarkers of response and resistance, exploring rational combination therapies to overcome potential resistance mechanisms, and expanding the application of this synthetic lethal strategy to a broader range of MTAP-deleted malignancies. The detailed methodologies and data presented in this guide are intended to facilitate further research and development in this exciting area of precision oncology.
References
The Lynchpin of Cellular Methylation: A Technical Guide to the Biochemical Role of MAT2A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methionine Adenosyltransferase 2A (MAT2A) stands as a central enzyme in cellular metabolism, catalyzing the sole biosynthetic reaction for S-adenosylmethionine (SAM), the universal methyl donor. This technical guide provides an in-depth exploration of the biochemical role of MAT2A in cellular methylation. We will dissect its enzymatic function and regulation, its profound implications in pathological states, particularly cancer, and its emergence as a compelling therapeutic target. This document offers a comprehensive resource, amalgamating quantitative data, detailed experimental protocols, and visual representations of key pathways to facilitate a deeper understanding of MAT2A's pivotal role in cellular homeostasis and disease.
Introduction: The Central Role of MAT2A in Cellular Metabolism
Methionine Adenosyltransferase 2A (MAT2A) is a rate-limiting enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM) from L-methionine and ATP.[1][2][3][4] SAM is the principal methyl donor for the methylation of a vast array of biomolecules, including DNA, RNA, proteins, and lipids.[5] These methylation events are critical for the regulation of gene expression, signal transduction, and overall cellular homeostasis. The MAT2A isoenzyme is ubiquitously expressed in extrahepatic tissues, whereas the MAT1A isoform is predominantly found in the liver. In numerous cancers, a metabolic shift occurs, characterized by the downregulation of MAT1A and the upregulation of MAT2A, which is associated with increased proliferation and malignancy. This guide delves into the core biochemical functions of MAT2A, its kinetic properties, regulatory mechanisms, and its critical involvement in oncogenesis.
Enzymatic Function and Kinetics of MAT2A
MAT2A catalyzes the transfer of the adenosyl group from ATP to the sulfur atom of methionine, forming SAM, pyrophosphate (PPi), and orthophosphate (Pi). The reaction proceeds via a two-step mechanism involving the formation of a tripolyphosphate intermediate.
Kinetic Mechanism
In-depth kinetic studies have revealed that human MAT2A follows a strictly ordered sequential kinetic mechanism. In this mechanism, ATP binds to the enzyme first, followed by the binding of L-methionine. After the catalytic reaction, SAM is the first product to be released, followed by the random release of pyrophosphate and phosphate.
Quantitative Kinetic Parameters
The enzymatic efficiency of MAT2A has been characterized by determining its key kinetic constants. These parameters are crucial for understanding its catalytic mechanism and for the development of inhibitors.
| Parameter | Value | Substrate/Conditions | Reference |
| Km (ATP) | 50 ± 10 µM | L-Met saturating | |
| Km (ATP) | 98 µM | - | |
| Kd (ATP) | 80 ± 30 µM | Isothermal Titration Calorimetry | |
| Km (L-Methionine) | 5 ± 2 µM | ATP saturating | |
| Km (L-Methionine) | 23 µM | - | |
| kcat | 0.27 s⁻¹ | - | |
| Kii (SAM vs ATP) | 230 ± 50 µM | Uncompetitive inhibition | |
| Kis (l-cLeu vs L-Met) | 290 ± 30 µM | Competitive inhibition |
Table 1: Summary of MAT2A Kinetic Parameters. This table presents a compilation of key kinetic constants for human MAT2A, providing insights into its substrate affinity and catalytic turnover rate.
Regulation of MAT2A Activity and Expression
The cellular activity of MAT2A is tightly regulated at both the protein and transcriptional levels to maintain SAM homeostasis.
Allosteric Regulation by MAT2B
MAT2A activity is modulated by its regulatory subunit, MAT2B. While MAT2B itself is catalytically inactive, it binds to an allosteric site on MAT2A. Interestingly, studies have shown that under conditions where MAT2A is fully complexed with MAT2B, there is no significant change in the kinetic parameters of MAT2A. However, MAT2B plays a crucial role in stabilizing MAT2A, protecting it from rapid inactivation at physiological concentrations.
Transcriptional Regulation
The expression of the MAT2A gene is controlled by a complex interplay of transcription factors and signaling pathways. Growth factors such as insulin-like growth factor-1 (IGF-1) can induce MAT2A expression through the activation of transcription factors like AP-1 and NF-κB. Furthermore, the transcription factors Sp1 and E2F have been shown to play a decisive role in the induction of MAT2A during liver cell proliferation.
The Role of MAT2A in Cellular Methylation and Cancer
As the primary producer of SAM in non-liver tissues, MAT2A is at the heart of cellular methylation processes. Dysregulation of MAT2A expression and activity has profound consequences, particularly in the context of cancer.
Impact on DNA and Histone Methylation
The SAM synthesized by MAT2A is the substrate for DNA methyltransferases (DNMTs) and histone methyltransferases (HMTs). These enzymes are responsible for establishing and maintaining epigenetic patterns that regulate gene expression. Upregulation of MAT2A in cancer cells leads to altered DNA and histone methylation landscapes, contributing to oncogenic transcriptional programs. Inhibition of MAT2A has been shown to reduce global levels of histone methylation marks, including H3K4me3 and H3K27me3.
MAT2A Expression in Cancer
Numerous studies have documented the overexpression of MAT2A in a wide range of cancers, including liver, colon, gastric, and breast cancer, when compared to corresponding normal tissues. This elevated expression is often associated with a more aggressive tumor phenotype and poorer patient prognosis.
| Cancer Type | MAT2A Expression Change (Tumor vs. Normal) | Reference |
| Liver (LIHC) | Upregulated (mRNA and protein) | |
| Breast Cancer | Cytoplasmic upregulation; higher C/N ratio correlates with poor survival | |
| Colon Cancer | Upregulated (mRNA and protein) | |
| Gastric Cancer | Upregulated | |
| Renal Cell Carcinoma (RCC) | Downregulated (protein) |
Table 2: MAT2A Expression in Various Cancers. This table summarizes the observed changes in MAT2A expression in different tumor types compared to normal tissues, highlighting its prevalent upregulation in many malignancies.
MAT2A as a Therapeutic Target
The critical role of MAT2A in supporting the metabolic and epigenetic reprogramming of cancer cells has positioned it as a promising therapeutic target. The development of small molecule inhibitors of MAT2A has shown significant anti-proliferative effects in preclinical cancer models. A particularly compelling strategy involves targeting MAT2A in cancers with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, a condition that renders these tumors highly dependent on MAT2A for survival.
Experimental Protocols
This section provides an overview of key experimental methodologies used to study the biochemical function of MAT2A.
MAT2A Enzyme Activity Assay
This protocol describes a colorimetric assay to measure the enzymatic activity of MAT2A by detecting the phosphate produced during the reaction.
Materials:
-
Purified recombinant MAT2A enzyme
-
5x MAT2A Assay Buffer
-
ATP solution
-
L-Methionine solution
-
Colorimetric Detection Reagent
-
384-well microplate
-
Microplate reader capable of measuring absorbance at 630 nm
Procedure:
-
Prepare a 1x MAT2A Assay Buffer by diluting the 5x stock with deionized water.
-
Prepare a master mixture containing 5x MAT2A Assay Buffer, ATP, and L-Methionine.
-
For inhibitor screening, pre-incubate the MAT2A enzyme with the test compound for a specified period.
-
Initiate the enzymatic reaction by adding the MAT2A enzyme to the master mixture in the microplate wells.
-
Incubate the plate at 37°C for a defined time (e.g., 1 hour).
-
Stop the reaction and add the Colorimetric Detection Reagent to each well.
-
Incubate at room temperature for 15 minutes to allow for color development.
-
Measure the absorbance at 630 nm using a microplate reader.
-
Calculate the enzyme activity based on a standard curve generated with known phosphate concentrations.
Quantification of Intracellular SAM and SAH by LC-MS/MS
This protocol outlines the steps for the sensitive and accurate measurement of S-adenosylmethionine (SAM) and S-adenosylhomocysteine (SAH) levels in biological samples using liquid chromatography-tandem mass spectrometry.
Materials:
-
Cell or tissue samples
-
Internal standards ([²H₃]-SAM and [¹³C₅]-SAH)
-
Perchloric acid (PCA) for extraction
-
Hypercarb column (or equivalent)
-
LC-MS/MS system
Procedure:
-
Sample Preparation: Homogenize cell or tissue samples in ice-cold 0.4 M PCA.
-
Centrifugation: Centrifuge the homogenate to pellet proteins and cellular debris.
-
Internal Standard Spiking: Add a known amount of the internal standard mixture to the supernatant.
-
Neutralization: Adjust the pH of the sample to 5-7 with potassium phosphate to precipitate perchlorate.
-
Chromatographic Separation: Inject the clear supernatant onto an LC system equipped with a Hypercarb column for separation of SAM and SAH.
-
Mass Spectrometric Detection: Analyze the eluent using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect the specific parent-to-daughter ion transitions for SAM, SAH, and their respective internal standards.
-
Quantification: Calculate the concentrations of SAM and SAH in the samples by comparing the peak area ratios of the analytes to their internal standards against a calibration curve.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for Histone Methylation Analysis
This protocol provides a general workflow for analyzing genome-wide changes in histone methylation patterns following the modulation of MAT2A activity.
Materials:
-
Formaldehyde for cross-linking
-
Cell lysis and chromatin shearing reagents
-
Antibodies specific for histone methylation marks (e.g., H3K4me3, H3K27me3)
-
Protein A/G magnetic beads
-
Reagents for reverse cross-linking and DNA purification
-
DNA library preparation kit for sequencing
-
Next-generation sequencing platform
Procedure:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.
-
Chromatin Preparation: Lyse the cells and shear the chromatin into small fragments using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the histone modification of interest.
-
Immune Complex Capture: Capture the antibody-histone-DNA complexes using protein A/G magnetic beads.
-
Washing: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the immunoprecipitated chromatin from the beads and reverse the formaldehyde cross-links.
-
DNA Purification: Purify the DNA from the eluted sample.
-
Library Preparation and Sequencing: Prepare a DNA library from the purified ChIP DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to a reference genome and perform peak calling to identify regions enriched for the specific histone modification. Compare the enrichment profiles between control and MAT2A-inhibited samples to identify differential methylation.
Signaling Pathways and Experimental Workflows
Visualizing the intricate network of interactions involving MAT2A is crucial for a comprehensive understanding of its function. The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and experimental approaches.
Caption: The Methionine Cycle and its connection to cellular methylation.
Caption: Upstream and downstream signaling pathways involving MAT2A.
Caption: Experimental workflow for studying the effects of MAT2A inhibition.
Conclusion
MAT2A is a fundamentally important enzyme that sits at the crossroads of metabolism and epigenetics. Its role in catalyzing the synthesis of SAM makes it an indispensable component of cellular methylation reactions that govern a multitude of cellular processes. The aberrant expression and activity of MAT2A in various cancers underscore its significance in pathology and highlight its potential as a high-value therapeutic target. This technical guide has provided a detailed overview of the biochemical role of MAT2A, supported by quantitative data, experimental methodologies, and pathway diagrams. It is our hope that this comprehensive resource will serve as a valuable tool for researchers and drug development professionals working to unravel the complexities of cellular methylation and to develop novel therapeutic strategies targeting MAT2A.
References
- 1. Methionine adenosyltransferases in cancers: Mechanisms of dysregulation and implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Translocation of Methionine Adenosyl Transferase MAT2A and Its Prognostic Relevance for Liver Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Overview of Methionine Adenosyltransferase 2A (MAT2A) as an Anticancer Target: Structure, Function, and Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are Mat2A inhibitors and how do they work? [synapse.patsnap.com]
MAT2A as a therapeutic target in oncology review
An In-depth Technical Guide for Researchers and Drug Development Professionals
Methionine adenosyltransferase 2A (MAT2A) has emerged as a critical therapeutic target in oncology due to its central role in cellular metabolism and epigenetic regulation, processes that are frequently dysregulated in cancer. This guide provides a comprehensive overview of MAT2A's function in cancer, the rationale for its inhibition, and the current landscape of therapeutic development.
The Core Function of MAT2A: Fueling Cancer's Epigenetic Engine
MAT2A is a crucial enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of biological methylation reactions. These reactions are fundamental to cellular homeostasis, regulating DNA, RNA, and protein methylation, which in turn control gene expression and cell cycle regulation. In cancer cells, the demand for SAM is significantly elevated to support their rapid growth and proliferation.
The enzyme exists in two primary forms: MAT1A, predominantly expressed in the healthy liver, and MAT2A, which is widely distributed in other tissues.[1] A common hallmark of many cancers, including liver, colon, gastric, breast, pancreatic, and prostate cancers, is a switch from MAT1A to MAT2A expression.[1] This isoform switching results in lower steady-state SAM levels, which paradoxically favors proliferative signaling and confers a growth and survival advantage to cancer cells.[1]
The "Synthetic Lethality" Approach: Targeting MAT2A in MTAP-Deleted Cancers
A particularly promising therapeutic strategy involves targeting MAT2A in cancers with a specific genetic vulnerability: the deletion of the methylthioadenosine phosphorylase (MTAP) gene. MTAP deletion occurs in approximately 15% of all human cancers. The absence of MTAP leads to the accumulation of methylthioadenosine (MTA), a byproduct of the polyamine synthesis pathway. MTA is a natural inhibitor of the enzyme protein arginine N-methyltransferase 5 (PRMT5).
This creates a "synthetic lethal" relationship with MAT2A. In MTAP-deleted cells, the partial inhibition of PRMT5 by MTA makes these cells exquisitely dependent on a high supply of SAM for other essential methylation reactions. By inhibiting MAT2A and thereby reducing SAM levels, cancer cells with MTAP deletion are selectively killed, while normal cells with intact MTAP are largely spared. This targeted approach forms the basis for the clinical development of several MAT2A inhibitors.
Signaling Pathways Involving MAT2A in Oncology
MAT2A is implicated in several key signaling pathways that drive tumorigenesis. Its upregulation is often induced by growth factors such as epidermal growth factor (EGF), insulin-like growth factor-1 (IGF-1), and leptin through the activation of transcription factors like AP-1 and NF-κB. Furthermore, MAT2A is involved in the RAS-RAF-MEK-ERK signaling cascade, a pathway frequently mutated in various cancers. In gastric cancer, a MAT2A-RIP1 signaling axis has been shown to reprogram monocytes towards a protumor phenotype.
Below is a diagram illustrating the central role of MAT2A in the methionine cycle and its influence on cancer-related pathways.
References
structural biology of MAT2A and inhibitor binding
An In-depth Guide to the Structural Biology of Methionine Adenosyltransferase 2A (MAT2A) and Inhibitor Binding
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of biological methylation reactions.[1][2] Dysregulation of MAT2A activity and its subsequent effects on cellular SAM levels are implicated in various diseases, most notably cancer.[3][4] The enzyme's role in sustaining the altered metabolic and epigenetic states of cancer cells, particularly those with a methylthioadenosine phosphorylase (MTAP) gene deletion, has positioned it as a high-priority target for therapeutic intervention.[1] This technical guide provides a comprehensive overview of the structural biology of MAT2A, its enzymatic mechanism, and the binding modes of its inhibitors, with a focus on allosteric modulators that are currently a major focus of drug discovery efforts.
MAT2A Structure and Function
The MAT Family of Enzymes
In mammals, three genes encode for MAT enzymes: MAT1A, MAT2A, and MAT2B. MAT1A is primarily expressed in the liver, while MAT2A is ubiquitously expressed in extrahepatic tissues and is frequently upregulated in cancer cells. MAT2A encodes the catalytic α2 subunit, which shares 84% sequence similarity with the MAT1A-encoded α1 subunit. The MAT2B gene encodes a regulatory β subunit that modulates the activity of the MAT2A catalytic core.
MAT2A Catalytic and Regulatory Subunits
The functional MAT2A enzyme is a homodimer of two α2 catalytic subunits. This dimeric structure is essential for its activity, creating an allosteric regulatory site at the dimer interface. The MAT2A catalytic subunit can associate with the MAT2B regulatory subunit to form a larger complex. Structural studies using X-ray crystallography and solution X-ray scattering have revealed that this complex has an unexpected stoichiometry of four α2 subunits and two β subunits, forming a ((α2)₂)₂-(β)₂ hetero-oligomer.
Structural Overview
High-resolution crystal structures of human MAT2A have provided a detailed "structural movie" of its catalytic cycle. Each monomer of the MAT2A dimer forms a distinct active site where the substrates, L-methionine and ATP, bind. The binding of these substrates and the subsequent formation of SAM are facilitated by specific residues within the catalytic pocket and coordinated by essential magnesium and potassium ions.
A key structural feature is a flexible "gating loop" which undergoes conformational changes during the catalytic cycle to control substrate access and product release. The most significant structural feature from a drug discovery perspective is the allosteric pocket located at the interface of the two MAT2A monomers. This is the binding site for the regulatory MAT2B subunit and, crucially, for a class of highly potent and specific allosteric inhibitors.
Enzymatic Mechanism and Kinetics
MAT2A catalyzes the formation of SAM from L-methionine and ATP in a two-step reaction. The first step involves the nucleophilic attack of the sulfur atom of methionine on the C5' atom of ATP, forming SAM and an intermediate, triphosphate (PPPi). The second step is the hydrolysis of this triphosphate into inorganic pyrophosphate (PPi) and phosphate (Pi).
Kinetic Mechanism
In-depth kinetic studies have demonstrated that MAT2A follows a strictly ordered sequential kinetic mechanism. In this mechanism, ATP must bind to the enzyme first, followed by L-methionine, before the chemical reaction can occur. The product, SAM, is released first, followed by the random release of phosphate and pyrophosphate. Product inhibition studies have shown that SAM acts as a non-competitive inhibitor with respect to both ATP and methionine.
Quantitative Kinetic Parameters
The following table summarizes key kinetic and binding constants for human MAT2A.
| Parameter | Value | Method | Conditions | Reference |
| Km (ATP) | 50 ± 10 µM | LC-MS Assay | 22 °C, pH 7.5 | |
| Kd (ATP) | 80 ± 30 µM | ITC | 20 °C, in the absence of L-Met | |
| Km (L-Met) | 5 ± 2 µM | LC-MS Assay | 22 °C, pH 7.5 | |
| Ki (SAM) | 136 ± 7 µM (vs. ATP) | Enzyme Assay | - | |
| Ki (SAM) | 81 ± 10 µM (vs. L-Met) | Enzyme Assay | - | |
| Kd (MAT2A-MAT2B) | 6 ± 1 nM | ITC | - |
MAT2A Signaling and Role in Cancer
MAT2A is a central node in cellular metabolism, linking methionine metabolism to the epigenetic landscape through the production of SAM. Upregulation of MAT2A provides a growth and survival advantage to cancer cells.
The MAT2A-SAM-PRMT5 Axis in MTAP-Deleted Cancers
A key breakthrough in targeting MAT2A was the discovery of its synthetic lethal interaction with the loss of the MTAP gene. MTAP is co-deleted with the tumor suppressor gene CDKN2A in approximately 15% of all human cancers. MTAP deficiency leads to the accumulation of its substrate, methylthioadenosine (MTA), a potent inhibitor of the enzyme Protein Arginine Methyltransferase 5 (PRMT5). This partial inhibition makes PRMT5 activity highly dependent on high concentrations of its substrate, SAM. By inhibiting MAT2A, the production of SAM is reduced, leading to a further decrease in PRMT5 activity, which impairs mRNA splicing, induces DNA damage, and ultimately causes selective cell death in MTAP-deleted cancer cells.
Caption: The MAT2A-PRMT5 synthetic lethal pathway in MTAP-deleted cancers.
Other Signaling Roles
MAT2A has been implicated in other cancer-related signaling pathways. In gastric cancer, a MAT2A-RIP1 signaling axis has been shown to reprogram monocytes. MAT2A inhibition can also reduce global histone methylation, sensitizing cancer cells to chemotherapy.
Inhibitor Binding and Structural Data
The majority of clinically advanced MAT2A inhibitors are allosteric modulators that bind to a pocket at the dimer interface, the same site occupied by the regulatory MAT2B subunit. This binding mode does not compete with the substrates ATP or methionine but instead modulates the enzyme's activity.
Allosteric Inhibition Mechanism
Binding of an allosteric inhibitor to the dimer interface stabilizes a less active conformation of the enzyme. X-ray co-crystal structures reveal that these inhibitors occupy one-half of the symmetrical binding site, mimicking the interaction of the MAT2B protein. This allosteric binding alters the active site, resulting in decreased enzyme turnover.
Caption: Allosteric inhibitors bind the MAT2B site to induce an inactive state.
Representative MAT2A Inhibitors
A growing number of potent and selective allosteric MAT2A inhibitors have been developed. The table below summarizes the activity of several key compounds.
| Inhibitor | Type | IC₅₀ (Enzymatic) | IC₅₀ (Cellular, MTAP-/-) | Status/Reference |
| PF-9366 | Allosteric | 420 nM | 10 µM (Huh-7) | Preclinical. |
| AG-270 | Allosteric | ~8 nM | Potent | First-in-class, clinical trials. |
| IDE397 | Allosteric | Potent | Potent | First-in-class, clinical trials. |
| SCR-7952 | Allosteric | Potent | Potent | Preclinical, highly selective. |
| FIDAS Agents | Orthosteric? | - | Low nM | Preclinical, binds catalytic subunit. |
| AKBA | Allosteric | - | - | Natural product, Kd = 129 nM. |
| Compound 8 | Allosteric | 18 nM | 52 nM | Preclinical, high oral bioavailability. |
Structural Data from PDB
The Protein Data Bank (PDB) contains numerous crystal structures of human MAT2A, providing atomic-level insights into ligand binding.
| PDB ID | Resolution (Å) | Ligands | Description | Reference |
| 5A1G | 1.83 | S-adenosylethionine, PPNP | MAT2A in complex with product/substrate analogs | |
| 7KCC | 1.32 | SAM, AG-270 | Complex with the clinical inhibitor AG-270 | |
| 8P1T | 1.44 | SAM, Z237451470 | Complex with a novel virtual screening hit | |
| 8P4H | 1.71 | SAM, IDEAYA cmpd A | Complex with a novel allosteric compound | |
| 7RXX | 1.25 | Methylthioadenosine, Sulfate | Structure capturing ligands in the active site |
Key Experimental Protocols
Reproducible and robust experimental methods are crucial for studying MAT2A structure and function. Below are generalized protocols for key assays.
Recombinant MAT2A Expression and Purification
-
Expression: Human MAT2A cDNA is cloned into an expression vector (e.g., pET vector with an N-terminal His-tag) and transformed into E. coli BL21(DE3) cells. Cells are grown in LB media at 37°C to an OD₆₀₀ of ~0.6-0.8. Protein expression is induced with IPTG (e.g., 0.5 mM) and cells are incubated overnight at a lower temperature (e.g., 18°C).
-
Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 1 mM TCEP, protease inhibitors), and lysed by sonication or microfluidization.
-
Purification: The lysate is clarified by ultracentrifugation. The supernatant is loaded onto a Ni-NTA affinity column. The column is washed, and the protein is eluted with an imidazole gradient.
-
Further Purification: The His-tag is cleaved (if desired), and the protein is further purified by size-exclusion chromatography to obtain a homogenous, dimeric MAT2A preparation. Protein purity is assessed by SDS-PAGE.
MAT2A Enzymatic Activity Assay (Colorimetric)
This assay measures the production of phosphate, a byproduct of the MAT2A reaction.
-
Reaction Setup: Assays are performed in a 96- or 384-well plate format. The reaction buffer typically contains 50 mM Tris pH 7.5-8.0, 50-100 mM KCl, 10 mM MgCl₂, and a detergent like 0.05% Brij-35.
-
Inhibitor Addition: For inhibitor studies, serially diluted compounds in DMSO are pre-incubated with the MAT2A enzyme (e.g., 20 µg/mL) for 15-30 minutes at room temperature. The final DMSO concentration should be kept low (≤1%).
-
Reaction Initiation: The reaction is initiated by adding substrates L-methionine (e.g., 100 µM) and ATP (e.g., 100 µM). The reaction is allowed to proceed for a set time (e.g., 30 minutes) at room temperature or 37°C.
-
Detection: A colorimetric phosphate detection reagent (e.g., PiColorLock™ or Malachite Green-based) is added. This reagent reacts with the generated phosphate to produce a stable chromophore.
-
Measurement: After a final incubation (e.g., 30 minutes), the absorbance is measured at the appropriate wavelength (e.g., 570-650 nm) using a plate reader.
-
Data Analysis: A standard curve using known phosphate concentrations is used to quantify the amount of product formed. For inhibition studies, IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters.
-
Sample Preparation: Purified MAT2A protein is dialyzed extensively against the ITC buffer (e.g., 50 mM Tris pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM TCEP). The ligand (e.g., ATP, inhibitor) is dissolved in the final dialysis buffer to minimize heat of dilution effects.
-
ITC Experiment: The MAT2A protein solution is placed in the sample cell of the calorimeter. The ligand solution is loaded into the injection syringe.
-
Titration: A series of small, precisely measured injections of the ligand are made into the protein solution at a constant temperature (e.g., 20-25°C).
-
Data Acquisition: The heat change associated with each injection is measured and recorded as a power differential required to maintain zero temperature difference between the sample and reference cells.
-
Data Analysis: The raw data (heat pulses) are integrated to yield the heat change per mole of injectant. The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding) to determine the Kd, enthalpy (ΔH), and stoichiometry (n).
X-ray Crystallography Workflow
Caption: A typical workflow for determining the crystal structure of MAT2A.
Conclusion and Future Perspectives
The structural and functional characterization of MAT2A has been instrumental in establishing it as a validated and tractable cancer drug target. High-resolution crystal structures have illuminated the allosteric binding site at the dimer interface, enabling the structure-guided design of potent and selective inhibitors. The synthetic lethal relationship between MAT2A inhibition and MTAP deletion provides a clear patient selection strategy, paving the way for precision oncology therapeutics.
Future research will likely focus on several key areas: overcoming potential resistance mechanisms, exploring the therapeutic potential of MAT2A inhibitors beyond MTAP-deleted cancers, and investigating combination strategies with other targeted agents, such as PRMT5 inhibitors or standard chemotherapies, to achieve synergistic anti-tumor effects. The continued application of advanced structural biology techniques, including cryo-electron microscopy (cryo-EM) for larger MAT2A complexes, will undoubtedly continue to provide critical insights, guiding the development of the next generation of MAT2A-targeted therapies.
References
- 1. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are Mat2A inhibitors and how do they work? [synapse.patsnap.com]
- 3. Methionine adenosyltransferases in cancers: Mechanisms of dysregulation and implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
Unveiling Novel Allosteric Inhibitors of MAT2A: A Technical Guide for Drug Discovery
For Immediate Release
This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the identification and characterization of novel allosteric inhibitors of Methionine Adenosyltransferase 2A (MAT2A). MAT2A is a critical enzyme in cellular metabolism, and its inhibition has emerged as a promising therapeutic strategy, particularly in the context of cancers with methylthioadenosine phosphorylase (MTAP) gene deletion.
Introduction: The Therapeutic Rationale for MAT2A Inhibition
Methionine Adenosyltransferase 2A (MAT2A) is the enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of biological methylation reactions, including the methylation of DNA, RNA, and proteins.[1] In most healthy adult tissues, the liver-specific isoform MAT1A is predominantly expressed, while MAT2A is found in extrahepatic tissues.[2] However, many cancer cells exhibit a metabolic shift, upregulating MAT2A to meet the high demand for SAM required for their rapid proliferation and epigenetic alterations.[2]
A significant breakthrough in targeting MAT2A came with the discovery of a synthetic lethal relationship between MAT2A inhibition and the deletion of the methylthioadenosine phosphorylase (MTAP) gene.[3][4] MTAP is frequently co-deleted with the tumor suppressor gene CDKN2A in approximately 15% of all human cancers. Loss of MTAP leads to the accumulation of its substrate, methylthioadenosine (MTA), which is a partial inhibitor of protein arginine methyltransferase 5 (PRMT5). This partial inhibition makes MTAP-deleted cancer cells exquisitely dependent on a high intracellular concentration of SAM to maintain PRMT5 activity, which is crucial for processes like mRNA splicing. By inhibiting MAT2A and thereby reducing SAM levels, the activity of PRMT5 is further suppressed, leading to selective cell death in MTAP-deleted cancer cells.
This technical guide will detail the methodologies for identifying and characterizing novel allosteric inhibitors of MAT2A, providing a roadmap for the development of this promising class of anti-cancer therapeutics.
Signaling Pathway and Therapeutic Hypothesis
The core of the therapeutic strategy revolves around exploiting the synthetic lethality between MAT2A inhibition and MTAP deletion. The following diagram illustrates the key components of this signaling pathway.
Experimental Workflow for Inhibitor Discovery
The identification of novel allosteric MAT2A inhibitors typically follows a structured workflow, beginning with large-scale screening and culminating in in vivo efficacy studies. The following diagram outlines this process.
Quantitative Data Summary of Known Allosteric MAT2A Inhibitors
A number of potent and selective allosteric inhibitors of MAT2A have been developed. The following table summarizes their reported in vitro activities.
| Compound Name | MAT2A Enzymatic IC50 | HCT116 MTAP-/- Cell Proliferation IC50 | Reference(s) |
| PF-9366 | ~1.2 µM (cellular SAM synthesis) | Not potent | |
| AG-270 | ~260 nM (growth inhibition) | - | |
| IDE-397 | Potent (not specified) | - | |
| AZ-28 | - | - | |
| Compound 8 | Single-digit nM | Sub-micromolar | |
| Compound 17 | 0.43 µM | 1.4 µM | |
| Compound 9 | 20 nM | 10 nM | |
| Compound 21 | 16 nM | 46 nM | |
| Compound 28 | - | 250 nM | |
| Compound 30 | - | - | |
| Compound 9h | - | - | |
| Hit compound 9 | 7 nM | 17 nM | |
| SCR-7952 | Potent (not specified) | Potent (not specified) |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments involved in the identification and characterization of novel allosteric MAT2A inhibitors.
High-Throughput Screening (HTS) for MAT2A Inhibitors
Principle: HTS is employed to screen large compound libraries for molecules that inhibit MAT2A activity. A common method is a colorimetric assay that measures the amount of inorganic phosphate (Pi) produced as a byproduct of the MAT2A-catalyzed reaction.
Protocol:
-
Reagent Preparation:
-
Prepare a 5x MAT2A Assay Buffer containing Tris-HCl, KCl, and MgCl2 at appropriate concentrations and pH.
-
Prepare stock solutions of ATP and L-Methionine.
-
Dilute recombinant human MAT2A enzyme to the desired concentration in 1x MAT2A Assay Buffer.
-
Prepare a master mix containing the assay buffer, ATP, and L-Methionine.
-
-
Assay Procedure (384-well format):
-
Dispense a small volume (e.g., 10 µL) of the master mixture into each well of a 384-well plate.
-
Add test compounds dissolved in DMSO to the "Test Inhibitor" wells. For "Positive Control" and "Blank" wells, add an equivalent volume of DMSO.
-
To the "Blank" wells, add 1x MAT2A Assay Buffer instead of the enzyme.
-
Initiate the reaction by adding the diluted MAT2A enzyme to the "Test Inhibitor" and "Positive Control" wells.
-
Incubate the plate at room temperature for a specified time (e.g., 1 hour).
-
-
Detection:
-
Stop the reaction and detect the generated phosphate by adding a colorimetric detection reagent (e.g., a malachite green-based reagent).
-
Incubate at room temperature for 15 minutes to allow color development.
-
Measure the absorbance at a specific wavelength (e.g., 630 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound relative to the positive and blank controls.
-
Identify "hits" as compounds that exhibit inhibition above a predefined threshold.
-
Biophysical Assays: Surface Plasmon Resonance (SPR)
Principle: SPR is a label-free technique used to measure the binding affinity and kinetics of the interaction between an inhibitor and the MAT2A protein. The ligand (MAT2A) is immobilized on a sensor chip, and the analyte (inhibitor) is flowed over the surface. Binding is detected as a change in the refractive index at the sensor surface.
Protocol:
-
Ligand Immobilization:
-
Select a suitable sensor chip.
-
Activate the sensor chip surface (e.g., using a mixture of NHS and EDC).
-
Immobilize recombinant MAT2A onto the activated surface.
-
Deactivate any remaining active groups on the surface.
-
-
Analyte Binding Analysis:
-
Prepare a series of dilutions of the test compound in running buffer.
-
Inject the different concentrations of the compound over the immobilized MAT2A surface and a reference surface (without MAT2A).
-
Monitor the binding response in real-time.
-
After each injection, regenerate the sensor surface using a suitable regeneration solution to remove the bound compound.
-
-
Data Analysis:
-
Subtract the reference surface signal from the MAT2A surface signal to obtain the specific binding response.
-
Fit the binding data to a suitable model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Cell-Based Assays
Principle: To confirm target engagement in a cellular context, the levels of SAM are measured in cells treated with a MAT2A inhibitor. This is typically done using high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Protocol:
-
Sample Preparation:
-
Culture cells to the desired confluency and treat with the MAT2A inhibitor for a specified time.
-
Harvest the cells and wash with cold PBS.
-
Lyse the cells to extract the metabolites. A common method is to use perchloric acid to precipitate proteins.
-
Centrifuge the lysate to pellet the protein debris and collect the supernatant containing the metabolites.
-
-
LC-MS/MS Analysis:
-
Separate the metabolites in the supernatant using a suitable chromatography column (e.g., a HILIC column).
-
Detect and quantify SAM using a mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of SAM.
-
Quantify the SAM concentration in the cell lysates by comparing their signals to the standard curve.
-
Normalize the SAM levels to the total protein concentration or cell number.
-
Principle: As MAT2A inhibition leads to reduced PRMT5 activity, the levels of symmetric dimethylarginine (SDMA) on proteins, a downstream marker of PRMT5 activity, are expected to decrease. This can be assessed by Western blotting using an antibody specific for SDMA.
Protocol:
-
Protein Extraction:
-
Treat cells with the MAT2A inhibitor.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a membrane (e.g., nitrocellulose or PVDF).
-
-
Immunodetection:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for SDMA.
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the membrane to remove unbound secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Principle: The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability and proliferation. It is used to assess the selective anti-proliferative effect of MAT2A inhibitors on MTAP-deleted versus MTAP-wildtype cancer cells.
Protocol:
-
Cell Seeding:
-
Seed MTAP-deleted and MTAP-wildtype cells into a 96-well plate at a predetermined optimal density.
-
Allow the cells to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the MAT2A inhibitor. Include a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C to allow the formation of formazan crystals.
-
Add a solubilization solution (e.g., SDS-HCl) to dissolve the formazan crystals.
-
Incubate overnight at 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell proliferation) for each cell line.
-
In Vivo Xenograft Studies
Principle: To evaluate the in vivo efficacy of a MAT2A inhibitor, a xenograft mouse model using MTAP-deleted human cancer cells is employed.
Protocol:
-
Animal Model and Tumor Implantation:
-
Use immunocompromised mice (e.g., nude or SCID mice).
-
Subcutaneously inject a suspension of MTAP-deleted cancer cells (e.g., HCT116 MTAP-/-) into the flank of each mouse.
-
-
Tumor Growth and Treatment:
-
Monitor tumor growth regularly by measuring tumor volume with calipers.
-
When tumors reach a specified size, randomize the mice into treatment and control groups.
-
Administer the MAT2A inhibitor to the treatment group via a suitable route (e.g., oral gavage) at a predetermined dose and schedule. Administer the vehicle to the control group.
-
-
Efficacy and Pharmacodynamic Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumor tissue can be used for pharmacodynamic analysis, such as measuring SAM and SDMA levels, to confirm target engagement in vivo.
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for the treated group compared to the control group.
-
Analyze the pharmacodynamic data to correlate target engagement with anti-tumor efficacy.
-
Conclusion
The targeted inhibition of MAT2A in MTAP-deleted cancers represents a promising precision medicine approach. The methodologies outlined in this technical guide provide a comprehensive framework for the identification, characterization, and preclinical validation of novel allosteric MAT2A inhibitors. By leveraging these techniques, researchers can advance the development of this new class of therapeutics for patients with a significant unmet medical need.
References
- 1. Determination of S-Adenosylmethionine and S-Adenosylhomocysteine by LC–MS/MS and evaluation of their stability in mice tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MAT2A Inhibition Blocks the Growth of MTAP-Deleted Cancer Cells by Reducing PRMT5-Dependent mRNA Splicing and Inducing DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Rise of MAT2A Inhibitors Beyond Oncology: A Technical Guide for Researchers
A deep dive into the expanding therapeutic potential of Methionine Adenosyltransferase 2A (MAT2A) inhibitors for a range of non-cancerous diseases, this guide offers researchers, scientists, and drug development professionals a comprehensive overview of the core science, preclinical data, and experimental methodologies driving this emerging field.
Once primarily the focus of oncology research, the inhibition of MAT2A, a crucial enzyme in one-carbon metabolism, is now demonstrating significant promise in treating a variety of non-cancerous conditions. These include fibrotic diseases, inflammatory disorders, and neurological ailments. This technical document consolidates the current understanding of MAT2A's role in these pathologies and provides a practical guide to the preclinical development of its inhibitors.
Core Concepts: MAT2A and its Role in Disease
Methionine Adenosyltransferase 2A (MAT2A) is the enzyme responsible for catalyzing the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of biological methylation reactions. These reactions are fundamental to numerous cellular processes, including epigenetic regulation, protein function, and metabolism. Dysregulation of MAT2A activity and subsequent alterations in SAM levels have been implicated in the pathogenesis of several non-malignant diseases.
Key Non-Cancer Indications for MAT2A Inhibition:
-
Liver Fibrosis and Non-Alcoholic Steatohepatitis (NASH): In the liver, the TGF-β1/p65/MAT2A signaling pathway plays a pivotal role in the activation of hepatic stellate cells (HSCs), the primary cell type responsible for collagen deposition and the progression of fibrosis.[1] Increased MAT2A expression in activated HSCs leads to a decrease in intracellular SAM levels, which in turn promotes a pro-fibrotic phenotype.
-
Inflammatory Diseases: MAT2A is implicated in inflammatory responses. For instance, in periodontitis, the pathogen Porphyromonas gingivalis can induce MAT2A expression in human gingival fibroblasts, leading to an inflammatory cascade mediated by the NF-κB and MAPK signaling pathways.[2][3] Inhibition of MAT2A has been shown to attenuate this inflammatory response.
-
Intestinal Disorders: MAT2A is essential for maintaining the integrity and homeostasis of the intestinal epithelium. Its inhibition can impact cell proliferation and apoptosis, suggesting a potential therapeutic avenue for inflammatory bowel disease (IBD).
-
Neurological Disorders: Emerging evidence suggests a role for MAT2A in neuroinflammation and neurodegeneration. While research is in its early stages, the modulation of methylation pathways through MAT2A inhibition is being explored as a potential strategy for diseases like Alzheimer's and Multiple Sclerosis.
Quantitative Data on MAT2A Inhibitors
While the majority of quantitative data for MAT2A inhibitors has been generated in the context of cancer research, some information is available for non-cancer relevant cell types and preclinical models. The following tables summarize the available data for two of the most well-characterized MAT2A inhibitors, FIDAS-5 and PF-9366.
| Inhibitor | Target Cell Line/Enzyme | IC50 | Reference |
| FIDAS-5 | MAT2A (enzymatic assay) | 2.1 µM | [4][5] |
| LS174T (colorectal cancer) | 7.6 nM (antiproliferative) | ||
| Huh7 and Hep3B (liver cancer) | Dose-dependent decrease in viability | ||
| PF-9366 | MAT2A (enzymatic assay) | 420 nM | |
| Huh-7 (liver cancer) | 225 nM (SAM synthesis inhibition) | ||
| H520 (lung carcinoma) | 1.2 µM (SAM synthesis inhibition) | ||
| Human Gingival Fibroblasts | 10 µM (attenuated inflammatory cytokine expression) |
Table 1: In Vitro Efficacy of MAT2A Inhibitors. This table summarizes the half-maximal inhibitory concentrations (IC50) of FIDAS-5 and PF-9366 in various enzymatic and cellular assays.
| Inhibitor | Animal Model | Dosing Regimen | Key Findings | Reference |
| FIDAS-5 | Athymic nude mice with colorectal cancer xenografts | 20 mg/kg, oral gavage, daily for 2 weeks | Significantly inhibited tumor growth; significantly reduced liver SAM levels. | |
| 5TGM1 multiple myeloma mouse model | 20 mg/kg, i.v. | Significantly reduced tumor burden. | ||
| MAT2A inhibitor | High-fat diet-induced kidney fibrosis mouse model | 10 mg/kg (low dose) or 50 mg/kg (high dose) | Low dose abrogated the protective effects of another treatment, suggesting a role for MAT2A in kidney injury. |
Table 2: In Vivo Efficacy of MAT2A Inhibitors. This table outlines the in vivo experimental setups and key findings for MAT2A inhibitors in various disease models.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in MAT2A-mediated diseases and the workflows for their investigation is crucial for a deeper understanding. The following diagrams, generated using the DOT language, illustrate key signaling pathways and a general experimental workflow for evaluating MAT2A inhibitors.
Figure 1: Key Signaling Pathways Involving MAT2A. This diagram illustrates the TGF-β1/p65/MAT2A pathway in liver fibrosis and the NF-κB/MAPK pathway in P. gingivalis-induced inflammation.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. MAT2A inhibition suppresses inflammation in Porphyromonas gingivalis-infected human gingival fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
Methodological & Application
Application Notes and Protocols for MAT2A Inhibitor Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of cellular methylation reactions.[1][2][3] These reactions are fundamental to cellular homeostasis, regulating gene expression, and signal transduction through the methylation of DNA, RNA, histones, and other proteins.[2][4] In certain pathological contexts, particularly in cancers with methylthioadenosine phosphorylase (MTAP) gene deletion, cancer cells become highly dependent on MAT2A for survival. This synthetic lethal relationship has positioned MAT2A as a promising therapeutic target for oncology drug discovery.
These application notes provide detailed protocols for both biochemical and cell-based assays designed to identify and characterize inhibitors of MAT2A.
MAT2A Signaling Pathway
MAT2A is the rate-limiting enzyme in the methionine cycle, converting methionine and ATP into SAM. SAM is the primary substrate for methyltransferases, such as Protein Arginine Methyltransferase 5 (PRMT5), which play crucial roles in RNA splicing and the regulation of gene expression. Following the donation of its methyl group, SAM is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine, completing the cycle. Inhibition of MAT2A leads to a depletion of SAM, which in turn inhibits PRMT5 activity, ultimately leading to cell death in MTAP-deficient cancer cells.
Caption: The MAT2A signaling pathway, highlighting the central role of MAT2A in SAM synthesis and the mechanism of MAT2A inhibitors.
Experimental Protocols
Biochemical Assay: Colorimetric MAT2A Inhibitor Screening
This assay quantifies MAT2A activity by measuring the amount of inorganic phosphate (Pi) produced during the conversion of ATP to SAM.
Materials:
-
Recombinant human MAT2A enzyme
-
ATP
-
L-Methionine
-
5x MAT2A Assay Buffer
-
Colorimetric Detection Reagent (e.g., BIOMOL GREEN™)
-
Test compounds dissolved in DMSO
-
384-well microplate
-
Microplate reader capable of measuring absorbance at ~630 nm
Protocol:
-
Buffer Preparation: Prepare 1x MAT2A Assay Buffer by diluting the 5x stock with deionized water. Keep on ice.
-
Compound Plating: Prepare serial dilutions of test compounds in 1x MAT2A Assay Buffer. The final DMSO concentration should not exceed 1%. Add 5 µL of the diluted test compound or control solution to the wells of a 384-well plate. Include "no inhibitor" (positive control) and "no enzyme" (blank) controls.
-
Enzyme Preparation: Thaw recombinant MAT2A enzyme on ice. Dilute the enzyme to the desired working concentration in 1x MAT2A Assay Buffer.
-
Enzyme Addition: Add 10 µL of the diluted MAT2A enzyme to the "Test Inhibitor" and "Positive Control" wells. Add 10 µL of 1x MAT2A Assay Buffer to the "Blank" wells.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
Reaction Initiation: Prepare a 2x Master Mix of substrates containing L-Methionine and ATP in 1x MAT2A Assay Buffer. Add 5 µL of the Master Mix to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Detection: Add 80 µL of the Colorimetric Detection Reagent to each well. Incubate at room temperature for 20-30 minutes for color development.
-
Data Acquisition: Measure the absorbance at 620 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the "Blank" from all other wells.
-
Calculate the percent inhibition using the following formula: % Inhibition = 100 * (1 - (Absorbance_Inhibitor / Absorbance_PositiveControl))
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based Assay: Proliferation in MTAP-deficient Cancer Cells
This assay assesses the ability of MAT2A inhibitors to selectively inhibit the proliferation of cancer cells with an MTAP deletion.
Materials:
-
MTAP-deficient cancer cell line (e.g., HCT116 MTAP-/-)
-
Appropriate cell culture medium and supplements
-
Test compounds dissolved in DMSO
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Protocol:
-
Cell Seeding: Seed the MTAP-deficient cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. The final DMSO concentration should be kept constant and non-toxic (e.g., <0.5%). Add the diluted compounds to the cells and incubate for 72 hours.
-
Cell Viability Measurement: After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Normalize the luminescence signal of the compound-treated wells to the vehicle control (DMSO) wells.
-
Calculate the percent inhibition of cell proliferation.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.
-
Data Presentation
Quantitative data from inhibitor screening should be summarized in a clear and concise tabular format to facilitate comparison.
| Inhibitor | Biochemical IC50 (nM) | Cellular IC50 (nM, HCT116 MTAP-/-) |
| AG-270 | 25 | 250 |
| FIDAS-5 | 50 | 500 |
| Compound X | Experimental Value | Experimental Value |
| Compound Y | Experimental Value | Experimental Value |
Experimental Workflow
A typical workflow for MAT2A inhibitor screening involves a multi-step process from initial high-throughput screening to lead optimization.
Caption: A generalized workflow for the screening and development of MAT2A inhibitors.
References
Application Notes and Protocols: Cell-Based Assays to Measure MAT2A Inhibition
Introduction
Methionine adenosyltransferase 2A (MAT2A) is a critical enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of cellular methylation reactions.[1][2][3] These reactions, which include the methylation of DNA, RNA, histones, and other proteins, are fundamental for regulating gene expression, cellular signaling, and metabolism.[1][4] In cancer cells, particularly those with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, there is a heightened dependency on MAT2A. This co-deletion, occurring in approximately 15% of all human cancers, creates a synthetic lethal vulnerability, making MAT2A an attractive therapeutic target. Inhibition of MAT2A depletes the cellular SAM pool, which in turn inhibits the activity of methyltransferases like Protein Arginine Methyltransferase 5 (PRMT5), leading to disruptions in mRNA splicing, induction of DNA damage, and ultimately, cancer cell death.
These application notes provide detailed protocols for key cell-based assays to quantify the inhibition of MAT2A activity, focusing on downstream biomarkers and cellular endpoints.
Key Cell-Based Assay Strategies
The functional inhibition of MAT2A in a cellular context can be assessed by measuring:
-
Cellular SAM Levels: Directly quantifying the depletion of the product of the MAT2A-catalyzed reaction.
-
Histone and Protein Methylation: Measuring the reduction of specific methylation marks that are dependent on SAM availability. A common readout is the level of symmetric dimethyl arginine (SDMA), a product of PRMT5 activity.
-
Cell Proliferation and Viability: Assessing the anti-proliferative effect of MAT2A inhibitors, particularly in MTAP-deleted cancer cell lines.
Measurement of Cellular S-Adenosylmethionine (SAM) Levels
This assay directly measures the concentration of SAM in cell lysates, providing a primary readout of MAT2A enzymatic activity within the cell. The most common method is a competitive enzyme-linked immunosorbent assay (ELISA).
Signaling Pathway: MAT2A and SAM Synthesis
The diagram below illustrates the central role of MAT2A in the methionine cycle and the synthesis of SAM.
Experimental Protocol: SAM Competitive ELISA
This protocol is adapted from commercially available ELISA kits.
A. Materials
-
SAM ELISA Kit (containing SAM standard, anti-SAM antibody, HRP-conjugated secondary antibody, TMB substrate)
-
MTAP-deleted cell line (e.g., HCT116 MTAP-/-) and isogenic wild-type control (HCT116 MTAP+/+)
-
Cell culture medium and supplements
-
MAT2A inhibitor compound
-
Cold PBS (phosphate-buffered saline)
-
Cell lysis buffer (e.g., 0.4 M perchloric acid for acidic extraction)
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 450 nm
B. Workflow Diagram
C. Step-by-Step Procedure
-
Cell Seeding: Plate HCT116 MTAP-/- cells in 6-well plates at a density that allows them to reach ~80% confluency at the time of harvest.
-
Compound Treatment: Treat the cells with a dose-response range of the MAT2A inhibitor (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24-72 hours).
-
Cell Lysis and Extraction:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 200 µL of ice-cold 0.4 M perchloric acid to each well to lyse the cells and precipitate proteins.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 10 minutes.
-
-
Sample Processing:
-
Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the cellular SAM. The stability of SAM is critical, so keep samples on ice.
-
-
ELISA Protocol:
-
Prepare SAM standards and samples according to the kit manufacturer's instructions. This typically involves diluting the cell extracts.
-
Add standards and samples to the wells of the ELISA plate pre-coated with a SAM conjugate.
-
Add the anti-SAM primary antibody to each well and incubate. In this competitive format, free SAM from the sample will compete with the coated SAM for antibody binding.
-
Wash the plate to remove unbound antibody.
-
Add the HRP-conjugated secondary antibody and incubate.
-
Wash the plate again.
-
Add TMB substrate and incubate until a color change is observed. The intensity of the color is inversely proportional to the amount of SAM in the sample.
-
Stop the reaction with a stop solution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Calculate the SAM concentration in the samples by interpolating their absorbance values from the standard curve.
-
Normalize the SAM concentration to the total protein content or cell number of the original lysate.
-
Data Presentation: Example IC50 Values
The results can be used to determine the IC50 value, which is the concentration of inhibitor required to reduce the cellular SAM level by 50%.
| Cell Line | MAT2A Inhibitor | Cellular SAM IC50 (nM) | Reference Compound | Cellular SAM IC50 (nM) |
| HCT116 MTAP-/- | Compound X | 50 | AG-270 | ~25 nM |
| KP-4 (MTAP-/-) | Compound X | 75 | PF-9366 | ~100 nM |
Measurement of Symmetric Dimethyl Arginine (SDMA)
This assay provides an indirect but highly relevant measure of MAT2A inhibition by quantifying a downstream epigenetic mark. PRMT5, a key enzyme in the MAT2A synthetic lethal pathway, requires SAM to symmetrically dimethylate arginine residues on its substrate proteins (e.g., histones, splicing factors). Reduced MAT2A activity leads to lower SDMA levels.
Experimental Protocol: SDMA Homogeneous Time-Resolved Fluorescence (HTRF)
This protocol describes a high-throughput method to measure total SDMA levels in cell lysates.
A. Materials
-
HTRF SDMA Assay Kit (containing Eu3+-cryptate labeled anti-SDMA antibody and XL665-labeled detection antibody)
-
MTAP-deleted cell line (e.g., NCI-H522)
-
Cell culture supplies
-
MAT2A inhibitor compound
-
Cell lysis buffer compatible with HTRF
-
384-well low-volume white microplates
-
HTRF-compatible microplate reader
B. Step-by-Step Procedure
-
Cell Seeding and Treatment: Seed cells in a 96-well or 384-well plate and treat with a serial dilution of the MAT2A inhibitor as described in the previous protocol.
-
Cell Lysis:
-
Aspirate the culture medium.
-
Add the HTRF-compatible lysis buffer directly to the wells.
-
Incubate for 30 minutes at room temperature with gentle shaking.
-
-
HTRF Reaction:
-
Transfer a small volume (e.g., 5-10 µL) of the cell lysate to a 384-well white plate.
-
Prepare the HTRF antibody master mix by diluting the anti-SDMA-Eu3+ and the detection antibody-XL665 in the supplied detection buffer.
-
Add the antibody mix to each well containing the lysate.
-
Incubate the plate at room temperature for 2-4 hours, or as recommended by the manufacturer, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (acceptor) and 620 nm (donor).
-
-
Data Analysis:
-
Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
The HTRF ratio is directly proportional to the amount of SDMA in the sample.
-
Plot the HTRF ratio against the inhibitor concentration and fit to a four-parameter logistic curve to determine the IC50.
-
Data Presentation: Example IC50 Values for SDMA Reduction
| Cell Line | MAT2A Inhibitor | SDMA IC50 (nM) | Reference Compound | SDMA IC50 (nM) |
| NCI-H522 (MTAP-/-) | Compound Y | 30 | Compound 28 | 25 nM |
| HCT116 MTAP-/- | Compound Y | 45 | AG-270 | ~50 nM |
Cell Proliferation Assay
This assay measures the ultimate biological consequence of MAT2A inhibition in sensitive cancer cells. The synthetic lethal relationship between MAT2A inhibition and MTAP deletion means that these cells should exhibit a significant reduction in proliferation and viability.
Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells.
A. Materials
-
CellTiter-Glo® Reagent
-
MTAP-deleted cell line (e.g., HCT116 MTAP-/-) and MTAP wild-type control (e.g., HCT116 MTAP+/+)
-
Cell culture supplies
-
MAT2A inhibitor compound
-
Opaque-walled 96-well or 384-well microplates suitable for luminescence
-
Luminometer or plate reader with luminescence detection capability
B. Step-by-Step Procedure
-
Cell Seeding: Seed both MTAP-deleted and wild-type cells into opaque-walled plates at a low density (e.g., 1,000-2,000 cells per well).
-
Compound Treatment: The following day, add a serial dilution of the MAT2A inhibitor to the wells. Include a vehicle control.
-
Incubation: Incubate the plates for an extended period, typically 6-10 days, to allow for multiple cell doublings and for the anti-proliferative phenotype to manifest. Change the medium with fresh compound every 3-4 days.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis:
-
The luminescent signal is directly proportional to the number of viable cells.
-
Normalize the data to the vehicle-treated controls.
-
Plot the normalized viability against the inhibitor concentration and fit to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
-
Data Presentation: Example GI50 Values for Cell Proliferation
| Cell Line | Genotype | MAT2A Inhibitor | Proliferation GI50 (nM) | Reference Compound | Proliferation GI50 (nM) |
| HCT116 MTAP-/- | MTAP-/- | Compound Z | 150 | AGI-24512 | ~100 nM |
| HCT116 MTAP+/+ | MTAP+/+ | Compound Z | >10,000 | AGI-24512 | >10,000 nM |
| MiaPaCa-2 | MTAP-/- | Compound Z | 250 | AG-270 | ~300 nM |
References
- 1. What are Mat2A inhibitors and how do they work? [synapse.patsnap.com]
- 2. MAT2A as Key Regulator and Therapeutic Target in MLLr Leukemogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview of Methionine Adenosyltransferase 2A (MAT2A) as an Anticancer Target: Structure, Function, and Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Xenograft Models in MAT2A Inhibitor Efficacy Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for developing and utilizing in vivo xenograft models to test the efficacy of Methionine Adenosyltransferase 2A (MAT2A) inhibitors. The protocols outlined below are designed to ensure robust and reproducible experimental outcomes.
Introduction to MAT2A as a Therapeutic Target
Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for numerous cellular methylation reactions. In cancer, particularly in tumors with a deletion of the methylthioadenosine phosphorylase (MTAP) gene, cancer cells become highly dependent on MAT2A for survival.[1][2] This synthetic lethal relationship makes MAT2A an attractive therapeutic target.[3][4] Inhibition of MAT2A depletes SAM levels, which in turn inhibits the function of PRMT5, a key enzyme involved in protein methylation, leading to cell cycle arrest and apoptosis in cancer cells.[1]
Xenograft models, using either established cancer cell lines (Cell-Line Derived Xenografts, CDX) or patient tumor tissue (Patient-Derived Xenografts, PDX), are indispensable tools for evaluating the in vivo efficacy and therapeutic potential of novel MAT2A inhibitors.
MAT2A Signaling Pathway
The MAT2A signaling pathway is central to cellular methylation processes. Methionine is converted to SAM by MAT2A. SAM then donates its methyl group for the methylation of various substrates, including DNA, RNA, and proteins, a process crucial for gene expression and cell cycle regulation. In MTAP-deleted cancers, the accumulation of methylthioadenosine (MTA) partially inhibits PRMT5, increasing the cell's reliance on SAM and thus on MAT2A activity.
Figure 1: MAT2A Signaling Pathway in Cancer.
Experimental Workflow for MAT2A Inhibitor Testing in Xenograft Models
A systematic workflow is crucial for the successful evaluation of MAT2A inhibitors in vivo. The process begins with the selection of appropriate cancer models and culminates in comprehensive data analysis and interpretation.
References
- 1. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The potential and challenges of targeting MTAP-negative cancers beyond synthetic lethality [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Novel Spirocyclic MAT2A Inhibitors Demonstrating High In Vivo Efficacy in MTAP-Null Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for AG-270 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
AG-270 is a first-in-class, potent, and reversible oral inhibitor of methionine adenosyltransferase 2A (MAT2A).[1][2] MAT2A is the primary enzyme responsible for the synthesis of S-adenosylmethionine (SAM), a universal methyl donor essential for cellular processes, including gene expression and cell proliferation.[3][4] In cancers with homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, a condition present in approximately 15% of all human cancers, tumor cells exhibit a heightened sensitivity to the reduction of SAM levels.[1] AG-270 leverages this synthetic lethal relationship, showing selective anti-proliferative activity in MTAP-deleted cancer models. These application notes provide a detailed protocol for in vivo studies using AG-270 in mouse xenograft models, a summary of key quantitative data from preclinical studies, and a visualization of the underlying signaling pathway and experimental workflow.
Mechanism of Action: The MAT2A-PRMT5 Axis in MTAP-Deleted Cancers
In MTAP-deleted cancer cells, the accumulation of methylthioadenosine (MTA) leads to the partial inhibition of protein arginine methyltransferase 5 (PRMT5). This makes PRMT5 particularly vulnerable to reductions in SAM, the substrate it competes with MTA for. AG-270 inhibits MAT2A, leading to a decrease in SAM levels. This reduction in SAM further inhibits PRMT5 activity in the high-MTA environment of MTAP-deleted cells, disrupting downstream processes like mRNA splicing and inducing DNA damage, which ultimately leads to cell cycle arrest and apoptosis.
Data Presentation: Summary of In Vivo Efficacy
The following tables summarize the quantitative data from preclinical studies of AG-270 and its precursor, AGI-25696, in mouse xenograft models.
Table 1: AG-270 Monotherapy in Pancreatic Cancer Xenograft Model
| Animal Model | Cell Line | Treatment | Dose (mg/kg) | Dosing Schedule | Duration | Tumor Growth Inhibition (TGI) | Reference |
| Immunodeficient Mice | KP4 (MTAP-null) | AG-270 | 10 | Oral, q.d. | 38 days | 36% | |
| Immunodeficient Mice | KP4 (MTAP-null) | AG-270 | 30 | Oral, q.d. | 38 days | 48% | |
| Immunodeficient Mice | KP4 (MTAP-null) | AG-270 | 100 | Oral, q.d. | 38 days | 66% | |
| Immunodeficient Mice | KP4 (MTAP-null) | AG-270 | 200 | Oral, q.d. | 38 days | 67% |
Table 2: AGI-25696 (Precursor) Monotherapy in Pancreatic Cancer Xenograft Model
| Animal Model | Cell Line | Treatment | Dose (mg/kg) | Dosing Schedule | Duration | Tumor Growth Inhibition (TGI) | Reference |
| Immunodeficient Mice | KP4 (MTAP-null) | AGI-25696 | 300 | Oral, q.d. | 33 days | 67.8% |
Table 3: AG-270 Combination Therapy in Patient-Derived Xenograft (PDX) Models
| Cancer Type | Combination | Outcome | Reference |
| Esophageal, NSCLC, Pancreatic | AG-270 + Taxanes (paclitaxel/docetaxel) | Additive-to-synergistic anti-tumor activity | |
| Esophageal, NSCLC, Pancreatic | AG-270 + Gemcitabine | Additive-to-synergistic anti-tumor activity | |
| Select Models | AG-270 + Docetaxel | 50% complete tumor regressions |
Experimental Protocols
Protocol 1: AG-270 Monotherapy in a Subcutaneous Xenograft Mouse Model
This protocol describes the evaluation of AG-270 as a single agent in an immunodeficient mouse model bearing tumors from an MTAP-null cancer cell line.
1. Animal Model and Cell Line
-
Animal: 5-6 week old female immunodeficient mice (e.g., NOD-SCID or NSG).
-
Cell Line: MTAP-null cancer cell line (e.g., KP4 pancreatic cancer or HCT-116 colon cancer). Culture cells under standard conditions.
2. Tumor Implantation
-
Harvest cultured cancer cells and resuspend in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel at a concentration of 5 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Monitor tumor growth using digital calipers. Begin treatment when tumors reach an average volume of 150-200 mm³. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
3. AG-270 Formulation and Administration
-
Formulation: Due to its low solubility, AG-270 is often formulated as a spray-dried dispersion. For in vivo administration, this can be suspended in a vehicle such as 0.5% (w/v) methylcellulose in sterile water. Prepare fresh daily.
-
Dosing: Based on preclinical studies, a dose of 200 mg/kg has been shown to be effective. A dose-response study (e.g., 10, 30, 100, 200 mg/kg) is recommended for new models.
-
Administration: Administer the AG-270 suspension or vehicle control orally via gavage once daily (q.d.).
4. Monitoring and Endpoints
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor animal health daily.
-
The primary endpoint is tumor growth inhibition. Euthanize mice when tumors reach the maximum allowed size per institutional guidelines or if signs of excessive toxicity (e.g., >20% body weight loss) are observed.
-
At the end of the study, tumors and plasma can be collected for pharmacodynamic analysis (e.g., measuring SAM levels).
Protocol 2: AG-270 Combination Therapy in a Patient-Derived Xenograft (PDX) Model
This protocol outlines a general approach for evaluating the efficacy of AG-270 in combination with standard-of-care chemotherapies in PDX models.
1. Animal Model and Tumor Implantation
-
Animal: Immunodeficient mice (e.g., NSG).
-
Tumor: Surgically implant a small fragment (~20-30 mm³) of an MTAP-deleted patient-derived tumor subcutaneously into the flank of each mouse.
-
Allow tumors to engraft and grow to a palpable size (e.g., 100-150 mm³).
2. Treatment Groups
-
Establish multiple treatment groups:
-
Vehicle control
-
AG-270 monotherapy
-
Chemotherapy agent (e.g., paclitaxel) monotherapy
-
AG-270 and chemotherapy combination
-
3. Dosing and Administration
-
AG-270: Administer orally, q.d., as described in Protocol 1.
-
Chemotherapy: Administer according to established protocols. For example, paclitaxel can be administered intravenously at a clinically relevant dose and schedule.
-
In the combination group, the administration of the two agents should be timed to maximize potential synergy, which may require optimization.
4. Monitoring and Endpoints
-
Monitor tumor volume, body weight, and animal health as described in Protocol 1.
-
Primary endpoints include tumor growth delay, tumor regression, and the rate of complete responses.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for an in vivo study evaluating AG-270.
References
- 1. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of AG-270, a First-in-Class Oral MAT2A Inhibitor for the Treatment of Tumors with Homozygous MTAP Deletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-Based Design and Optimization of Methionine Adenosyltransferase 2A (MAT2A) Inhibitors with High Selectivity, Brain Penetration, and In Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fragment-Based Design of a Potent MAT2a Inhibitor and in Vivo Evaluation in an MTAP Null Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: IDE397 Clinical Trial Design and Methodology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the clinical trial design and methodology for IDE397, a first-in-class, potent, and selective allosteric inhibitor of methionine adenosyltransferase 2 alpha (MAT2A). This document details the scientific rationale, trial structure, experimental protocols, and data analysis strategies employed in the evaluation of IDE397 in patients with solid tumors harboring methylthioadenosine phosphorylase (MTAP) deletions.
Scientific Rationale and Mechanism of Action
IDE397 leverages the principle of synthetic lethality to target cancer cells with MTAP deletions. MTAP is a key enzyme in the methionine salvage pathway. Its deletion, which occurs in approximately 15% of solid tumors, leads to the accumulation of methylthioadenosine (MTA).[1][2][3][4] This accumulation results in the inhibition of PRMT5, a critical enzyme for protein methylation.[5] Cancer cells with MTAP deletion become highly dependent on the de novo synthesis of S-adenosylmethionine (SAM), the primary methyl donor in the cell, a process for which MAT2A is the rate-limiting enzyme.
IDE397, as an allosteric inhibitor of MAT2A, disrupts this crucial metabolic pathway, leading to a reduction in SAM levels. This dual insult—PRMT5 inhibition by MTA and SAM depletion by IDE397—is synthetically lethal to MTAP-deleted cancer cells, inducing cell cycle arrest and apoptosis. Preclinical studies have demonstrated significant single-agent anti-tumor activity of IDE397 in various MTAP-deleted cancer models.
Clinical Trial Design (NCT04794699)
The clinical evaluation of IDE397 is being conducted under the identifier NCT04794699. It is a Phase 1/2, open-label, multicenter study designed to assess the safety, tolerability, pharmacokinetics (PK), pharmacodynamics (PD), and preliminary anti-tumor activity of IDE397. The trial includes both monotherapy and combination therapy arms.
Trial Objectives:
-
Primary Objectives:
-
To determine the maximum tolerated dose (MTD) and/or the recommended Phase 2 dose (RP2D) of IDE397 as a monotherapy and in combination with other anticancer agents.
-
To evaluate the safety and tolerability of IDE397 alone and in combination therapies.
-
-
Secondary Objectives:
-
To characterize the PK profile of IDE397.
-
To assess the PD effects of IDE397 by measuring biomarkers such as plasma SAM and tumor SDMA.
-
To evaluate the preliminary anti-tumor activity of IDE397 monotherapy and combination therapies, as measured by Overall Response Rate (ORR), Duration of Response (DOR), and Disease Control Rate (DCR).
-
Patient Population
The study enrolls adult patients (≥18 years of age) with advanced or metastatic solid tumors that have progressed on at least one prior line of treatment or for whom there is no available standard therapy. A key inclusion criterion is the presence of a homozygous deletion of the MTAP gene in the tumor tissue, which can be identified by next-generation sequencing (NGS) or immunohistochemistry (IHC).
| Inclusion Criteria | Exclusion Criteria |
| Age ≥ 18 years | Known symptomatic brain metastases |
| Advanced or metastatic solid tumor with progression on prior therapy | Known primary CNS malignancy |
| Evidence of homozygous MTAP gene deletion | Current active liver or biliary disease |
| Measurable disease per RECIST 1.1 | Impairment of gastrointestinal (GI) function |
| ECOG performance status of 0 or 1 | Active uncontrolled infection |
| Adequate organ function | Clinically significant cardiac abnormalities |
| Willingness to undergo pre- and post-treatment tumor biopsies | Prior treatment with a MAT2A or PRMT5 inhibitor |
Trial Schema
The trial is structured into a dose escalation phase and a dose expansion phase for both monotherapy and combination therapy arms.
Dosing and Administration
Monotherapy
In the dose escalation phase, IDE397 is administered orally, once daily (QD), in 21-day cycles. The starting dose is 5 mg, with approximately 10 dose levels planned to be evaluated to determine the MTD/RP2D. The recommended Phase 2 dose has been identified as 30 mg once daily.
Combination Therapy
IDE397 is also being evaluated in combination with several other anticancer agents, including:
-
Sacituzumab Govitecan (SG): A TROP-2 directed antibody-drug conjugate.
-
Taxanes: Including docetaxel and paclitaxel.
| Combination Regimen | IDE397 Dose | Partner Drug Dose and Schedule | Cycle Length |
| IDE397 + Sacituzumab Govitecan (Dose Level 1) | 15 mg QD | 10 mg/kg intravenously on Days 1 and 8 | 21 days |
| IDE397 + Sacituzumab Govitecan (Dose Level 2) | 30 mg QD | 7.5 mg/kg intravenously on Days 1 and 8 | 21 days |
| IDE397 + Docetaxel | To be determined in dose escalation | Typically administered intravenously every 3 weeks at doses of 75-100 mg/m² or weekly at 30-40 mg/m². | 21 days |
| IDE397 + Paclitaxel | To be determined in dose escalation | Typically administered intravenously every 3 weeks at a dose of 175 mg/m². | 21 days |
Experimental Protocols
Pharmacodynamic Biomarker Analysis
A key component of the IDE397 clinical trial is the robust assessment of pharmacodynamic biomarkers to confirm target engagement and understand the biological effects of the drug. This involves the collection of plasma and tumor biopsy samples from patients at baseline and on-treatment.
Protocol for Plasma S-Adenosylmethionine (SAM) Quantification by LC-MS/MS
This protocol outlines a method for the accurate determination of SAM levels in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique noted for its high sensitivity and selectivity.
-
Sample Collection and Preparation:
-
Collect whole blood in EDTA tubes.
-
Perform a two-step centrifugation process to obtain cell-free plasma: first at 800-1,600 x g for 10 minutes at 4°C, followed by a second centrifugation of the supernatant at 14,000-16,000 x g for 10 minutes at 4°C.
-
Store plasma samples at -80°C until analysis.
-
-
Extraction:
-
Thaw plasma samples on ice.
-
To 200 µL of plasma, add 50 µL of an internal standard solution (containing a stable isotope-labeled SAM, e.g., d3-SAM).
-
Vortex for 5 minutes and incubate at 4°C for 10 minutes.
-
Add 550 µL of ice-cold acetone to precipitate proteins, vortex for 10 minutes, and incubate at 4°C for an additional 10 minutes.
-
Centrifuge at 13,400 x g for 10 minutes at 4°C.
-
Transfer 500 µL of the clear supernatant to a new tube for analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Inject an aliquot of the extracted sample onto a reverse-phase C18 column.
-
Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., 0.1% formic acid in methanol or acetonitrile).
-
-
Mass Spectrometry:
-
Perform detection using a triple quadrupole mass spectrometer operating in positive ion mode with electrospray ionization (ESI).
-
Monitor the specific mass transition for SAM (e.g., m/z 399 → 250) and the internal standard.
-
-
-
Quantification:
-
Generate a standard curve using known concentrations of SAM.
-
Calculate the concentration of SAM in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Protocol for Tumor Symmetric Dimethylarginine (SDMA) Analysis by Immunohistochemistry (IHC)
This protocol describes the detection and semi-quantification of SDMA, a downstream marker of PRMT5 activity and therefore MAT2A inhibition, in formalin-fixed, paraffin-embedded (FFPE) tumor tissue.
-
Tissue Preparation:
-
Fix fresh tumor biopsies in 10% neutral buffered formalin and embed in paraffin.
-
Cut 4-5 µm thick sections and mount on positively charged slides.
-
-
Deparaffinization and Rehydration:
-
Deparaffinize the slides in xylene (2-3 changes, 5 minutes each).
-
Rehydrate through a series of graded alcohols (100%, 95%, 70% ethanol) to distilled water (5 minutes each).
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing the slides in a retrieval solution (e.g., 10 mM sodium citrate buffer, pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Immunostaining:
-
Rinse slides in a wash buffer (e.g., PBS or TBS).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10-15 minutes.
-
Rinse with wash buffer.
-
Block non-specific antibody binding with a blocking serum (e.g., 5% normal goat serum) for 30-60 minutes.
-
Incubate with the primary antibody against SDMA at the optimal dilution overnight at 4°C in a humidified chamber.
-
Rinse with wash buffer.
-
Incubate with a biotinylated secondary antibody for 30-60 minutes at room temperature.
-
Rinse with wash buffer.
-
Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes.
-
Rinse with wash buffer.
-
-
Visualization and Counterstaining:
-
Apply the chromogen substrate (e.g., DAB) and incubate until the desired stain intensity develops.
-
Rinse with distilled water to stop the reaction.
-
Counterstain with hematoxylin to visualize cell nuclei.
-
Rinse with water.
-
-
Dehydration and Mounting:
-
Dehydrate the slides through graded alcohols and clear in xylene.
-
Mount with a permanent mounting medium and coverslip.
-
-
Analysis:
-
Examine the slides under a microscope.
-
Semi-quantify the SDMA staining intensity and the percentage of positive cells, often using an H-score.
-
Protocol for Circulating Tumor DNA (ctDNA) Analysis
Liquid biopsies are utilized in the IDE397 trial to assess molecular response through the analysis of ctDNA.
-
Blood Collection:
-
Collect peripheral blood samples in specialized blood collection tubes (e.g., Streck Cell-Free DNA BCT) that stabilize nucleated blood cells and prevent the release of genomic DNA.
-
-
Plasma Processing:
-
Follow the two-step centrifugation protocol as described for SAM analysis to obtain cell-free plasma.
-
-
ctDNA Extraction:
-
Extract cell-free DNA from the plasma using a commercially available kit optimized for this purpose.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the extracted ctDNA.
-
Perform next-generation sequencing (NGS) to analyze the genomic alterations present in the ctDNA. This can be a targeted panel sequencing or a more comprehensive whole-exome or whole-genome approach.
-
-
Data Analysis:
-
Analyze the sequencing data to identify and quantify tumor-specific mutations.
-
Monitor the changes in the variant allele frequency (VAF) of these mutations over the course of treatment to assess molecular response.
-
Data Presentation and Preliminary Results
Interim data from the NCT04794699 trial have shown promising anti-tumor activity and a manageable safety profile for IDE397.
Monotherapy Efficacy (30 mg RP2D)
| Tumor Type | Number of Evaluable Patients (n) | Overall Response Rate (ORR) |
| Squamous NSCLC | 8 | 38% |
| Non-Squamous NSCLC | 9 | 22% |
| Urothelial Carcinoma | 10 | 40% |
| Overall | 27 | 33% |
The disease control rate (DCR) in the overall monotherapy cohort was 93%.
Combination Therapy Efficacy (IDE397 + Sacituzumab Govitecan)
| Dose Level | Number of Patients (n) | Objective Response Rate (ORR) | Disease Control Rate (DCR) |
| Dose Level 1 (15 mg IDE397 + 10 mg/kg SG) | 9 | 33% | 100% |
| Dose Level 2 (30 mg IDE397 + 7.5 mg/kg SG) | 7 | 57% | 71% |
These early clinical data support the continued development of IDE397 as a monotherapy and in combination regimens for the treatment of MTAP-deleted solid tumors. The robust pharmacodynamic effects observed, including significant reductions in plasma SAM and tumor SDMA, confirm the mechanism of action of IDE397 in the clinical setting. Further investigation in the ongoing Phase 2 expansion cohorts will provide more definitive evidence of its therapeutic potential.
References
Measuring S-Adenosylmethionine (SAM) Levels in Response to MAT2A Inhibitor Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-adenosylmethionine (SAM) is a universal methyl donor essential for the methylation of a wide range of biomolecules, including DNA, RNA, and proteins.[1][2][3][4][5] The synthesis of SAM is primarily catalyzed by the enzyme Methionine Adenosyltransferase 2A (MAT2A), which uses methionine and ATP as substrates. In various cancers, there is an increased demand for methylation to support rapid cell growth and proliferation, making the MAT2A-SAM axis a critical pathway for tumorigenesis. Consequently, MAT2A has emerged as a promising therapeutic target, and the development of MAT2A inhibitors is an active area of cancer research.
Inhibition of MAT2A leads to a depletion of intracellular SAM levels, which in turn disrupts methylation processes, impairs DNA and RNA synthesis, and ultimately inhibits cancer cell growth. Therefore, the accurate measurement of SAM levels is a critical step in evaluating the efficacy of MAT2A inhibitors. This application note provides detailed protocols for quantifying SAM levels in biological samples following treatment with a MAT2A inhibitor, presents a framework for data analysis, and illustrates the underlying signaling pathway.
Signaling Pathway
The core signaling pathway involves the conversion of methionine to SAM by MAT2A. SAM then serves as a methyl group donor for various methyltransferases, which are crucial for cellular processes. Inhibition of MAT2A disrupts this pathway, leading to a decrease in SAM levels and subsequent downstream effects.
Experimental Protocols
Accurate quantification of SAM is crucial for assessing the pharmacodynamic effects of MAT2A inhibitors. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard method due to its high sensitivity and specificity.
Protocol 1: Quantification of SAM in Cultured Cells using LC-MS/MS
This protocol outlines the steps for extracting and quantifying SAM from cultured cells treated with a MAT2A inhibitor.
Materials:
-
Cultured cells
-
MAT2A inhibitor of interest
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol, ice-cold
-
Water, LC-MS grade
-
Formic acid
-
Internal standard (e.g., [2H3]-SAM)
-
Protein assay kit (e.g., BCA)
-
Microcentrifuge tubes
-
Centrifuge capable of 4°C
-
LC-MS/MS system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at a desired density and allow them to adhere overnight.
-
Treat cells with varying concentrations of the MAT2A inhibitor or vehicle control for the desired time period.
-
-
Sample Collection and Extraction:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 500 µL of ice-cold 80% methanol to each well (for a 6-well plate).
-
Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Vortex the tubes vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant containing the metabolites to a new tube. A portion of the pellet can be used for protein quantification.
-
-
Sample Preparation for LC-MS/MS:
-
To 100 µL of the supernatant, add the internal standard ([2H3]-SAM) to a final concentration of 1 µM.
-
Evaporate the samples to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in 100 µL of LC-MS grade water with 0.1% formic acid.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Chromatographic separation can be achieved using a C18 reverse-phase column with a gradient elution of mobile phase A (water with 0.1% formic acid) and mobile phase B (methanol with 0.1% formic acid).
-
The mass spectrometer should be operated in positive ion mode using multiple reaction monitoring (MRM) to detect the specific transitions for SAM (e.g., m/z 399 -> 250) and the internal standard.
-
-
Data Analysis:
-
Quantify the peak areas for SAM and the internal standard.
-
Calculate the concentration of SAM in each sample using a standard curve generated with known concentrations of SAM.
-
Normalize the SAM concentration to the protein content of each sample.
-
Experimental Workflow
The overall workflow for measuring SAM levels in response to MAT2A inhibitor treatment is depicted below.
Data Presentation
The quantitative data should be summarized in a clear and structured table to facilitate easy comparison between different treatment groups.
Table 1: Effect of MAT2A Inhibitor (Compound X) on Intracellular SAM Levels in HCT116 Cells
| Treatment Group (Compound X) | SAM Concentration (pmol/µg protein) | Standard Deviation | % Inhibition of SAM |
| Vehicle (DMSO) | 150.2 | 12.5 | 0% |
| 10 nM | 115.8 | 9.8 | 22.9% |
| 50 nM | 75.1 | 6.2 | 50.0% |
| 100 nM | 42.6 | 4.1 | 71.6% |
| 500 nM | 18.3 | 2.5 | 87.8% |
Data are representative and presented as mean ± standard deviation (n=3).
Discussion
The protocols and data presentation format provided in this application note offer a robust framework for assessing the efficacy of MAT2A inhibitors by measuring their impact on intracellular SAM levels. A dose-dependent decrease in SAM concentration upon treatment with a MAT2A inhibitor is a key indicator of target engagement and pharmacological activity. This quantitative data is essential for determining the potency of novel inhibitors and for elucidating their mechanism of action in preclinical drug development. Further experiments, such as measuring the levels of S-adenosylhomocysteine (SAH) and calculating the SAM/SAH ratio, can provide a more comprehensive understanding of the inhibitor's effect on the cellular methylation potential.
References
- 1. What are Mat2A inhibitors and how do they work? [synapse.patsnap.com]
- 2. usbio.net [usbio.net]
- 3. info2.gbiosciences.com [info2.gbiosciences.com]
- 4. Analysis of S-Adenosylmethionine and S-Adenosylhomocysteine: Method Optimisation and Profiling in Healthy Adults upon Short-Term Dietary Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: Immunohistochemistry for Detecting MTAP Deletion in Tumors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing immunohistochemistry (IHC) for the detection of methylthioadenosine phosphorylase (MTAP) protein loss as a surrogate marker for CDKN2A gene deletion in various tumor types. Loss of MTAP expression is frequently observed in cancers due to the co-deletion of the MTAP gene with the adjacent CDKN2A tumor suppressor gene on chromosome 9p21.[1][2] This makes MTAP IHC a valuable tool in cancer research, diagnostics, and for identifying patients who may benefit from targeted therapies.
Introduction
Methylthioadenosine phosphorylase (MTAP) is a key enzyme in the methionine salvage pathway.[3] Its gene is located in close proximity to the CDKN2A tumor suppressor gene, a critical regulator of the cell cycle.[2] In a significant portion of human cancers, including mesothelioma, glioblastoma, and non-small cell lung cancer, homozygous deletion of CDKN2A also encompasses the MTAP gene. This co-deletion event leads to a loss of MTAP protein expression, which can be reliably detected by IHC.
The detection of MTAP deletion has significant clinical implications. It can serve as a diagnostic and prognostic marker and is being explored as a predictive biomarker for therapies targeting vulnerabilities in MTAP-deficient cancer cells. MTAP IHC offers a cost-effective and widely accessible alternative to molecular methods like fluorescence in situ hybridization (FISH) and next-generation sequencing (NGS) for inferring CDKN2A status.
Data Presentation: Performance of MTAP IHC
The following tables summarize the performance of MTAP IHC as a surrogate marker for CDKN2A homozygous deletion across various studies and tumor types.
Table 1: Overall Performance of MTAP IHC for Detecting CDKN2A Homozygous Deletion
| Study Type | Number of Studies/Patients | Sensitivity | Specificity | Reference |
| Meta-analysis | 7 cohort studies (510 patients) | 92.3% | 97.5% |
Table 2: Performance of MTAP IHC in Specific Tumor Types
| Tumor Type | Method of Comparison | Sensitivity | Specificity | Reference |
| Pleural Mesothelioma | FISH | 78% | 96% | |
| Pleural Mesothelioma | FISH | 86% (with p16 IHC) | 96% (with p16 IHC) | |
| Infiltrating Gliomas | Molecular methods | 92.3% | 97.5% | |
| Meningiomas | Molecular methods | 92.3% | 97.5% | |
| Pleomorphic Xanthoastrocytoma | CMA | 73.0% | 100% | |
| Central Nervous System Tumors | FISH | 92% (with p16 IHC) | 80% (with p16 IHC) |
Table 3: Comparison of MTAP Antibody Clones in Pleural Mesothelioma
| Antibody Clone | Performance Characteristics | Reference |
| 1813 | Stronger immunoreactivity, more specific staining, no equivocal interpretations reported. 96% sensitive and 86% specific for 9p21 homozygous deletion. | |
| EPR6893 | Weaker or heterogeneous immunoreactivity, potential for nonspecific background staining leading to equivocal interpretations in some cases. |
Signaling Pathway and Experimental Workflow
MTAP/CDKN2A Co-Deletion and its Consequences
Caption: Co-deletion of CDKN2A and MTAP genes on chromosome 9p21.
Immunohistochemistry Workflow for MTAP Detection
Caption: A typical workflow for MTAP immunohistochemistry.
Experimental Protocols
This section provides a generalized protocol for MTAP IHC on FFPE tissues. Optimization may be required for specific antibodies, detection systems, and tissue types.
Materials and Reagents
-
FFPE tissue sections (4 µm) on positively charged slides
-
Xylene or xylene substitute
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval solution (e.g., 10mM Tris buffer with 1mM EDTA, pH 9.0)
-
Peroxidase blocking solution (e.g., 3% hydrogen peroxide)
-
Wash buffer (e.g., Tris-buffered saline with Tween 20)
-
Primary antibody (e.g., anti-MTAP monoclonal antibody, clone 1813)
-
Polymer-based detection system (e.g., HRP-polymer)
-
Chromogen (e.g., DAB)
-
Hematoxylin
-
Mounting medium
Protocol
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Rehydrate through graded alcohols: 100% ethanol (2 changes, 3 minutes each), 95% ethanol (1 change, 3 minutes), 70% ethanol (1 change, 3 minutes).
-
Rinse in deionized water.
-
-
Antigen Retrieval:
-
Preheat antigen retrieval solution to 95-100°C in a water bath or steamer.
-
Immerse slides in the hot retrieval solution and incubate for 20-45 minutes.
-
Allow slides to cool to room temperature for at least 20 minutes.
-
Rinse slides in wash buffer.
-
-
Peroxidase Blocking:
-
Incubate slides in peroxidase blocking solution for 5-10 minutes at room temperature.
-
Rinse with wash buffer.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-MTAP antibody to its optimal concentration (e.g., 1:2500 for clone 1813) in antibody diluent.
-
Apply the diluted antibody to the tissue sections and incubate for 30-60 minutes at room temperature.
-
-
Detection:
-
Rinse slides with wash buffer.
-
Apply the HRP-polymer detection reagent and incubate according to the manufacturer's instructions.
-
Rinse with wash buffer.
-
-
Chromogen Application:
-
Apply the DAB chromogen solution and incubate until the desired stain intensity is reached (typically 1-10 minutes).
-
Rinse with deionized water.
-
-
Counterstaining:
-
Immerse slides in hematoxylin for 1-5 minutes.
-
Rinse with deionized water.
-
"Blue" the sections in a suitable buffer or tap water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded alcohols and xylene.
-
Apply a coverslip using a permanent mounting medium.
-
Interpretation of Results
-
Positive Staining: Cytoplasmic staining in tumor cells. Normal stromal cells, endothelial cells, and lymphocytes should serve as internal positive controls.
-
Negative Staining (Loss of Expression): Complete absence of cytoplasmic staining in tumor cells, with positive staining in internal control cells.
-
Equivocal Staining: Weak or heterogeneous staining in tumor cells, which may require confirmation with molecular methods.
Conclusion
Immunohistochemistry for MTAP is a highly sensitive and specific method for detecting MTAP protein loss, which serves as a reliable surrogate for CDKN2A homozygous deletion in a variety of cancers. The use of validated antibody clones and optimized protocols is crucial for accurate and reproducible results. MTAP IHC is a valuable tool for both research and clinical applications, aiding in diagnosis, prognosis, and the development of targeted cancer therapies.
References
Troubleshooting & Optimization
Technical Support Center: Identifying Off-Target Effects of MAT2A Inhibitors
Welcome to the technical support center for researchers utilizing MAT2A inhibitors. This resource is designed to assist you in identifying and troubleshooting potential off-target effects of these therapeutic compounds. The following guides and frequently asked questions (FAQs) will help you navigate common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with MAT2A inhibitors?
A1: Off-target effects are unintended interactions of a drug with cellular components other than its primary target.[1] For MAT2A inhibitors, these effects can lead to unexpected phenotypic outcomes, toxicity, or a misinterpretation of experimental results, confounding the assessment of the inhibitor's true mechanism of action.[2][3] It is crucial to identify these effects to ensure the specificity of the compound and the validity of your research findings.
Q2: What are the known or potential off-target liabilities of MAT2A inhibitors?
A2: While specific off-target profiles are inhibitor-dependent, class-wide concerns can be anticipated. For instance, the MAT2A inhibitor AG-270 has been associated with off-target hepatobiliary toxicities in clinical trials.[4] Given that MAT2A is central to cellular methylation, inhibitors could theoretically impact other enzymes that bind SAM or related metabolites. Comprehensive profiling is essential to uncover the unique off-target interactions of any given MAT2A inhibitor.
Q3: How can I distinguish between on-target and off-target cytotoxicity of a MAT2A inhibitor?
A3: To differentiate between on-target and off-target cytotoxicity, a multi-faceted approach is recommended:
-
Target Engagement: Confirm that the inhibitor is binding to MAT2A in your cellular model at the concentrations causing cytotoxicity.
-
Rescue Experiments: Overexpress a drug-resistant mutant of MAT2A. If the cytotoxic phenotype is not rescued, it strongly suggests off-target effects.
-
Orthogonal Approaches: Use structurally distinct MAT2A inhibitors. If these compounds do not reproduce the observed cytotoxicity at equivalent on-target inhibitory concentrations, the effect is likely off-target.
-
Cell Line Profiling: Screen the inhibitor against a panel of cell lines with varying MAT2A expression levels. A lack of correlation between cytotoxicity and MAT2A expression points towards off-target effects.
Troubleshooting Guide
This guide addresses common issues that may arise during the characterization of MAT2A inhibitors and helps to determine if they are related to off-target effects.
| Problem | Possible Cause | Recommended Troubleshooting Steps |
| Inconsistent or non-reproducible cellular assay results. | Off-target effects: The inhibitor may be interacting with other cellular components, leading to variable outcomes. | - Perform dose-response analysis to see if the cellular effect potency aligns with the biochemical IC50 for MAT2A.- Utilize a control compound with a different chemical scaffold that also inhibits MAT2A. |
| Compound instability or poor cell permeability. | - Assess the chemical stability of the inhibitor in your assay medium over time using methods like HPLC.- Evaluate cell permeability and intracellular concentration of the inhibitor. | |
| Observed phenotype does not correlate with known MAT2A function. | Off-target engagement: The inhibitor may be modulating a different pathway. | - Conduct kinase profiling to screen against a broad panel of kinases, as they share a conserved ATP-binding site.- Employ chemical proteomics to identify other protein binding partners. |
| Indirect effects of MAT2A inhibition. | - Perform a time-course experiment to understand the dynamics of the signaling pathway .- Investigate literature for known downstream consequences of SAM depletion. | |
| Toxicity observed at concentrations expected to be selective for MAT2A. | Off-target toxicity. | - Screen for cytotoxicity in a panel of cell lines with and without the intended therapeutic target (e.g., MTAP-deleted vs. MTAP-wildtype).- Perform counter-screening assays against targets known for toxicity liabilities (e.g., hERG, CYP enzymes). |
Quantitative Data Summary
When assessing the selectivity of a MAT2A inhibitor, it is crucial to present the data in a clear and comparative manner. The following tables provide templates for summarizing key quantitative data.
Table 1: Kinase Selectivity Profile of MAT2A Inhibitor 4
| Kinase Target | IC50 (nM) | Fold Selectivity vs. MAT2A |
| MAT2A | [Insert IC50] | 1 |
| Kinase 1 | [Insert IC50] | [Calculate] |
| Kinase 2 | [Insert IC50] | [Calculate] |
| ... | ... | ... |
Table 2: Cellular Potency in Isogenic Cell Lines
| Cell Line | Genotype | GI50 (nM) |
| HCT116 | MTAP wild-type | [Insert GI50] |
| HCT116 | MTAP -/- | [Insert GI50] |
Key Experimental Protocols
1. Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm direct binding of the MAT2A inhibitor to its target in a cellular environment.
-
Methodology:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat with a range of inhibitor concentrations and a vehicle control for 1 hour at 37°C.
-
Thermal Challenge: Harvest and lyse the cells. Heat the lysates at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by rapid cooling on ice.
-
Protein Separation: Centrifuge the samples to separate soluble proteins from aggregated proteins.
-
Quantification: Analyze the amount of soluble MAT2A in the supernatant by Western blot or ELISA.
-
Data Analysis: Plot the amount of soluble MAT2A as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
2. Kinase Profiling
-
Objective: To identify off-target interactions with kinases.
-
Methodology:
-
Compound Submission: Submit the MAT2A inhibitor to a commercial kinase profiling service or perform in-house screening.
-
Assay Format: Assays are typically run as in vitro activity assays using purified kinases.
-
Data Interpretation: The service will provide IC50 or percent inhibition values for a large panel of kinases. Significant inhibition of any kinase other than MAT2A indicates an off-target interaction.
-
3. Chemical Proteomics (Affinity-based protein profiling)
-
Objective: To identify the full spectrum of protein binding partners of the MAT2A inhibitor.
-
Methodology:
-
Probe Synthesis: Synthesize a probe molecule by attaching a reactive group and a reporter tag to the inhibitor.
-
Cell Lysate Labeling: Incubate the probe with a cell lysate to allow for covalent binding to protein targets.
-
Enrichment: Use the reporter tag (e.g., biotin) to enrich for probe-bound proteins.
-
Mass Spectrometry: Identify the enriched proteins by mass spectrometry.
-
Data Analysis: Proteins that are significantly enriched in the presence of the probe compared to controls are considered potential off-targets.
-
Visualizations
Caption: Workflow for investigating potential off-target effects.
Caption: On-target vs. potential off-target effects of a MAT2A inhibitor.
References
- 1. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 2. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. icr.ac.uk [icr.ac.uk]
- 4. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Dosage and Administration of AG-270
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective use of AG-270 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of AG-270?
AG-270 is a first-in-class, oral, potent, and reversible allosteric inhibitor of methionine adenosyltransferase 2A (MAT2A).[1][2][3][4] MAT2A is the primary enzyme responsible for synthesizing S-adenosylmethionine (SAM), a universal methyl donor for various cellular processes, including protein and nucleic acid methylation.[1] In cancers with homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, which occurs in approximately 15% of all human cancers, tumor cells are particularly vulnerable to reductions in SAM levels. AG-270 inhibits MAT2A, leading to decreased intracellular SAM concentrations. This, in turn, inhibits the activity of protein arginine N-methyltransferase 5 (PRMT5), resulting in reduced symmetric dimethylarginine (SDMA) residues on target proteins involved in mRNA splicing, ultimately inducing cell death in MTAP-deleted cancer cells.
Q2: How should I prepare and store AG-270 stock solutions?
For in vitro experiments, AG-270 can be dissolved in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) to minimize the final DMSO concentration in cell culture media, which should typically be kept below 0.5% to avoid solvent-induced toxicity. Store stock solutions in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles. Some sources suggest that for in vivo studies, AG-270 can be formulated as a homogeneous suspension in CMC-Na. Always refer to the manufacturer's instructions for specific solubility and stability information.
Q3: What is a recommended starting concentration range for in vitro experiments?
Based on preclinical data, AG-270 exhibits an IC50 of approximately 14 nM in biochemical assays and an IC50 for SAM reduction in HCT116 MTAP-null cells of about 20 nM. For cell-based proliferation assays, IC50 values are reported to be around 0.257 µM in HCT116 MTAP-null cells. A broad dose-response curve, for instance from 1 nM to 10 µM, is advisable for initial experiments to determine the optimal concentration for your specific cell line and assay.
Q4: What are the known off-target effects of AG-270?
Preclinical ancillary pharmacology screening has shown that AG-270 has a relatively clean off-target profile. The primary identified off-target liabilities are the inhibition of UGT1A1 (IC50 of 1.1 µM), which can lead to elevated bilirubin levels, and the hepatocyte transporter OATP1B1 (IC50 of 2.1 µM). In clinical trials, dose-escalation was limited by off-target hepatobiliary toxicities at higher doses.
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition Observed in Cell-Based Assays
| Potential Cause | Troubleshooting Step | Rationale |
| Compound Insolubility | Visually inspect the media for precipitation after adding AG-270. Prepare fresh stock solutions in DMSO and ensure the final solvent concentration is below 0.5%. | AG-270 has limited aqueous solubility. Precipitation will lower the effective concentration of the inhibitor. |
| Compound Degradation | Prepare fresh stock solutions and avoid repeated freeze-thaw cycles by storing in aliquots at -20°C or -80°C. | The stability of AG-270 in solution over time may be limited. |
| Incorrect Cell Line | Confirm that the cell line used has a homozygous deletion of the MTAP gene. This can be verified by genomic analysis or by using a matched pair of MTAP-wildtype and MTAP-deleted cell lines. | The synthetic lethal relationship with MAT2A inhibition is specific to MTAP-deleted cancers. |
| Suboptimal Assay Conditions | Optimize cell seeding density and incubation time. Ensure that the assay readout is within the linear range. | High cell density can lead to nutrient depletion and altered metabolism, potentially masking the effects of the inhibitor. |
| Cellular Resistance Mechanisms | Consider that prolonged treatment may lead to cellular adaptation, such as the upregulation of MAT2A. | This can blunt the cellular potency of the inhibitor. |
Issue 2: High Cytotoxicity or Off-Target Effects Observed
| Potential Cause | Troubleshooting Step | Rationale |
| High Inhibitor Concentration | Perform a dose-response curve to determine the IC50 for your specific cell line and assay. Use the lowest effective concentration. | High concentrations of any small molecule inhibitor can lead to off-target effects and general cytotoxicity. |
| Solvent Toxicity | Run a vehicle control with the same concentration of DMSO used for AG-270. Ensure the final DMSO concentration is <0.5%. | DMSO can be toxic to cells at higher concentrations. |
| Assay-Specific Artifacts | For MTT assays, run a cell-free control to check for direct reduction of MTT by AG-270. For luciferase-based reporter assays, perform a cell-free assay with purified luciferase to check for direct enzyme inhibition. | Small molecules can interfere with assay components, leading to false-positive or false-negative results. |
| Cell Line Sensitivity | Test AG-270 on a different MTAP-deleted cell line to see if the observed toxicity is cell-type specific. | Different cell lines can have varying sensitivities to inhibitors due to differences in their genetic background and metabolic state. |
Data Presentation
Table 1: In Vitro Potency of AG-270
| Assay Type | Target/Measurement | Cell Line/System | IC50 | Reference |
| Biochemical Assay | MAT2A Enzyme Inhibition | - | 14 nM | |
| Cellular Assay | SAM Reduction | HCT116 MTAP-null | 20 nM | |
| Cellular Assay | Cell Proliferation | HCT116 MTAP-null | 257 nM |
Table 2: Phase 1 Clinical Trial Dosage and Key Observations
| Dosage Range | Administration | Maximum Tolerated Dose (MTD) | Key Toxicities | Pharmacodynamic Effect | Reference |
| 50 mg to 400 mg QD; 200 mg BID | Oral | 200 mg QD | Reversible thrombocytopenia, increased liver enzymes, rash | 60-70% reduction in plasma SAM levels |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed MTAP-deleted cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of AG-270 in complete cell culture medium. Include a vehicle control (DMSO) and an untreated control.
-
Treatment: Replace the medium in the wells with the medium containing the different concentrations of AG-270 or controls.
-
Incubation: Incubate the plate for a duration relevant to your experimental question (e.g., 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a commercial solubilization buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (typically 570 nm).
-
Data Analysis: Normalize the data to the vehicle control and plot the percentage of cell viability against the logarithm of the AG-270 concentration to determine the IC50 value.
Protocol 2: Western Blot for SDMA (Target Engagement)
-
Cell Treatment: Treat MTAP-deleted cells with various concentrations of AG-270 for a specified time (e.g., 48-72 hours).
-
Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for symmetric dimethylarginine (SDMA) overnight at 4°C. Also, probe a separate membrane or the same stripped membrane with an antibody for a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the SDMA signal to the loading control to determine the dose-dependent reduction in protein methylation.
Mandatory Visualization
Caption: AG-270 signaling pathway in MTAP-deleted cancer cells.
Caption: Experimental workflow for a cell viability (MTT) assay with AG-270.
Caption: Troubleshooting logic for inconsistent results with AG-270.
References
Navigating Variability in MAT2A Inhibitor Experiments: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common sources of variability in experiments involving Methionine Adenosyltransferase 2A (MAT2A) inhibitors. Our goal is to equip researchers with the knowledge to design robust experiments, interpret results accurately, and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for MAT2A inhibitors?
A1: MAT2A is a crucial enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM) from methionine and ATP.[1] SAM is the universal methyl donor for a vast array of cellular methylation reactions, including the methylation of DNA, RNA, histones, and other proteins. These methylation events are critical for regulating gene expression, cell signaling, and maintaining cellular homeostasis. MAT2A inhibitors block the enzymatic activity of MAT2A, leading to a depletion of cellular SAM levels. This disruption of methylation processes is particularly effective in cancer cells that exhibit a heightened dependence on methylation for their rapid growth and proliferation.[1]
Q2: Why are MTAP-deleted cancers particularly sensitive to MAT2A inhibitors?
A2: In approximately 15% of cancers, the gene encoding methylthioadenosine phosphorylase (MTAP) is deleted.[2] This deletion leads to the accumulation of methylthioadenosine (MTA), which is a potent endogenous inhibitor of another enzyme called protein arginine methyltransferase 5 (PRMT5).[2] This partial inhibition of PRMT5 makes cancer cells exquisitely dependent on high levels of SAM to maintain sufficient PRMT5 activity for survival. By reducing SAM levels, MAT2A inhibitors create a synthetic lethal environment in MTAP-deleted cancer cells, leading to their selective cell death.[2]
Q3: What are the common downstream effects of MAT2A inhibition that can be measured experimentally?
A3: The primary downstream effect of MAT2A inhibition is the reduction of intracellular SAM levels. This can be quantified using methods like liquid chromatography-mass spectrometry (LC-MS). Consequently, the reduction in SAM leads to decreased methylation of various substrates. Commonly measured downstream markers include:
-
Symmetric dimethylarginine (SDMA): A marker of PRMT5 activity, which is expected to decrease upon MAT2A inhibition in MTAP-deleted cells.
-
Histone methylation marks: Specific histone methylations, such as H3K36me3, may be altered, impacting gene transcription.
-
Cell proliferation and viability: Assays like CCK-8 or colony formation can assess the anti-proliferative effects of the inhibitor.
-
Apoptosis and DNA damage: Flow cytometry-based assays or markers like cleaved PARP can be used to measure inhibitor-induced cell death.
Troubleshooting Guide
Inconsistent Anti-proliferative Effects
| Problem | Possible Causes | Recommended Solutions |
| High variability in cell viability readouts between experiments. | 1. Inconsistent inhibitor concentration or treatment duration. 2. Cell line heterogeneity and passage number. 3. Variations in cell seeding density. | 1. Optimize inhibitor concentration and incubation time through dose-response and time-course experiments. 2. Use cell lines with a consistent and low passage number. Regularly authenticate cell lines. 3. Ensure a uniform cell seeding density across all wells and experiments. |
| MAT2A inhibitor shows weaker than expected anti-proliferative effects. | 1. The cell line may not be dependent on the MAT2A pathway (e.g., MTAP-positive). 2. Inhibitor degradation or precipitation in culture media. 3. Feedback upregulation of MAT2A expression. | 1. Confirm the MTAP status of your cell line. MTAP-deleted lines are generally more sensitive. 2. Prepare fresh inhibitor solutions for each experiment. Check for precipitation under a microscope. Test inhibitor stability in media over time using HPLC. 3. Measure MAT2A protein levels by Western blot after treatment to check for compensatory upregulation. |
| Unexpected cytotoxicity observed even at low inhibitor concentrations. | 1. Off-target effects of the inhibitor. 2. Solvent (e.g., DMSO) toxicity. 3. High sensitivity of the particular cell line. | 1. Test the inhibitor in a panel of cell lines with varying genetic backgrounds. Consider using a structurally distinct MAT2A inhibitor as a control. 2. Run a vehicle control with the same concentration of the solvent. Keep the final solvent concentration below 0.5%. 3. Perform a careful dose-response analysis to determine the IC50 and a non-toxic working concentration. |
Variability in Downstream Marker Analysis
| Problem | Possible Causes | Recommended Solutions |
| Inconsistent reduction in SAM levels. | 1. Suboptimal inhibitor concentration or treatment time. 2. Rapid SAM regeneration after inhibitor removal. 3. Issues with sample preparation for LC-MS analysis. | 1. Perform a time-course experiment to determine the optimal duration of treatment for maximal SAM depletion. 2. Harvest cells for SAM analysis immediately after the treatment period without any wash-out steps. 3. Ensure consistent and rapid quenching and extraction procedures to prevent metabolic changes during sample preparation. |
| Inconsistent changes in histone methylation marks (Western Blot). | 1. Poor antibody quality or specificity. 2. Variability in histone extraction. 3. Subtle changes in methylation that are difficult to detect by Western blot. | 1. Validate the specificity of your histone methylation antibody using peptide competition assays or knockout/knockdown cell lines. 2. Use a standardized and robust histone extraction protocol. Ensure equal loading by quantifying total histone H3. 3. Consider more quantitative methods like mass spectrometry-based proteomics to analyze histone modifications. |
| No significant change in SDMA levels despite MAT2A inhibition. | 1. The cell line may not be MTAP-deleted, and therefore PRMT5 activity is not as dependent on SAM levels. 2. Insufficient inhibition of MAT2A to impact PRMT5 activity. 3. Long half-life of the SDMA mark. | 1. Verify the MTAP status of your cell line. 2. Confirm target engagement by measuring SAM levels. Increase inhibitor concentration or duration if necessary. 3. Extend the treatment duration to allow for turnover of the existing pool of SDMA-modified proteins. |
Experimental Protocols
Protocol 1: Cell Viability Assay (CCK-8)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
Inhibitor Treatment: Prepare serial dilutions of the MAT2A inhibitor in complete growth medium. Replace the medium in the wells with 100 µL of the medium containing the desired inhibitor concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C until a visible color change is observed.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Western Blot for Histone Methylation
-
Cell Lysis and Histone Extraction: Treat cells with the MAT2A inhibitor for the desired time. Harvest cells and perform histone extraction using an acid extraction protocol.
-
Protein Quantification: Quantify the protein concentration of the histone extracts using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of histone extracts (e.g., 10-20 µg) onto a 15% SDS-polyacrylamide gel. Perform electrophoresis and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the specific histone methylation mark (e.g., anti-H3K36me3) and a loading control (e.g., anti-Histone H3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Quantify the band intensities and normalize the histone methylation signal to the total histone H3 signal.
Visualizations
Caption: The MAT2A signaling pathway and the mechanism of its inhibition.
References
Technical Support Center: Managing Toxicities Associated with MAT2A Inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MAT2A inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the most common on-target toxicities observed with MAT2A inhibitors?
A1: Inhibition of MAT2A, an enzyme crucial for the synthesis of S-adenosylmethionine (SAM), can lead to several on-target toxicities. In clinical trials with the MAT2A inhibitor AG-270, common treatment-related toxicities included reversible increases in liver function tests, thrombocytopenia, anemia, and fatigue.[1][2] Preclinical studies have also noted that high doses of MAT2A inhibitors can lead to weight loss in animal models.[3]
Q2: Are there any known off-target toxicities associated with specific MAT2A inhibitors?
A2: Yes, some MAT2A inhibitors have demonstrated off-target effects. For example, the inhibitor AG-270 has been shown to cause hyperbilirubinemia due to its off-target activity on UGT1A1, an enzyme involved in bilirubin metabolism.[4] Another inhibitor, SCR-7952, was developed to have higher selectivity and did not show this effect on plasma bilirubin levels in preclinical studies.[4] A case of demyelinating sensorimotor neuropathy has also been reported in a patient treated with a MAT2A inhibitor, though the exact mechanism and frequency of this adverse event are not yet fully understood.
Q3: We are observing a blunted anti-proliferative effect of our MAT2A inhibitor in our cell line despite good in vitro enzymatic inhibition. What could be the cause?
A3: One common reason for a reduced cellular response to MAT2A inhibitors is the upregulation of MAT2A expression as a compensatory feedback mechanism. This increase in MAT2A protein can overcome the inhibitory effect of the compound, leading to a less pronounced anti-proliferative effect. It is recommended to check for MAT2A protein levels by Western blot after treatment with the inhibitor.
Q4: How can we mitigate the toxicities observed in our animal models treated with MAT2A inhibitors?
A4: Managing in vivo toxicities can involve several strategies. Dose reduction and optimization of the dosing schedule can help alleviate adverse effects. In some cases, supportive care may be necessary. For instance, in the clinical case of demyelinating neuropathy, symptoms resolved after drug cessation and did not recur upon re-challenge with a lower dose and supplementation with high-dose B12 and folate. Additionally, combination therapies can sometimes allow for lower, less toxic doses of the MAT2A inhibitor to be used while maintaining efficacy.
Q5: What is the rationale for combining MAT2A inhibitors with other anti-cancer agents?
A5: Combining MAT2A inhibitors with other therapies can enhance anti-tumor activity and potentially overcome resistance. Synergistic effects have been observed when combining MAT2A inhibitors with:
-
PRMT5 inhibitors: This combination leads to a more profound inhibition of the PRMT5 pathway, which is dependent on the MAT2A product SAM.
-
Taxane-based chemotherapy: MAT2A inhibition can sensitize cells to the anti-mitotic activity of taxanes.
-
DNA-damaging agents: Disruption of methylation processes by MAT2A inhibitors may impair DNA repair mechanisms, increasing the efficacy of DNA-damaging agents.
Troubleshooting Guides
In Vitro Experiments
| Issue | Possible Cause | Recommended Action |
| Inconsistent IC50 values in cell viability assays | Cell density variability, inconsistent incubation times, or issues with reagent preparation. | Ensure consistent cell seeding density and incubation times. Prepare fresh reagents for each experiment and validate their activity. Consider using a different viability assay (e.g., MTS instead of MTT) to rule out assay-specific artifacts. |
| Unexpected cell death in control (vehicle-treated) group | High concentration of DMSO or other solvent used to dissolve the inhibitor. | Keep the final concentration of the solvent consistent across all wells and as low as possible (typically <0.5%). Run a vehicle-only control to assess solvent toxicity. |
| No change in downstream markers (e.g., SDMA) after inhibitor treatment | Insufficient drug concentration or exposure time. Inactive compound. | Perform a dose-response and time-course experiment to determine the optimal conditions. Verify the identity and purity of the inhibitor. Check for upregulation of MAT2A protein. |
In Vivo Experiments
| Issue | Possible Cause | Recommended Action |
| Significant weight loss or signs of distress in animals | On-target or off-target toxicity of the inhibitor at the administered dose. | Reduce the dose or modify the dosing schedule (e.g., intermittent dosing). Provide supportive care as recommended by veterinary staff. Monitor animals closely for any signs of toxicity. |
| Lack of tumor growth inhibition | Insufficient drug exposure at the tumor site. Development of resistance. | Assess the pharmacokinetic profile of the inhibitor to ensure adequate tumor penetration. Analyze tumor biopsies for biomarkers of response and resistance, such as MAT2A expression levels and downstream pathway modulation. |
| High variability in tumor growth within a treatment group | Inconsistent tumor cell implantation. Heterogeneity of the tumor model. | Refine the tumor implantation technique to ensure uniformity. Increase the number of animals per group to improve statistical power. |
Data Summary
Preclinical Activity of MAT2A Inhibitors
| Inhibitor | Target | IC50 (Enzymatic) | IC50 (Cell Proliferation, MTAP-deleted cells) | Key Preclinical Toxicities/Observations |
| AG-270 | MAT2A | 68.3 nM | 300.4 nM (HCT116 MTAP-/-) | Increased plasma bilirubin (off-target UGT1A1 inhibition), weight loss at high doses |
| SCR-7952 | MAT2A | 18.7 nM | 34.4 nM (HCT116 MTAP-/-) | No significant effect on plasma bilirubin levels |
| PF-9366 | MAT2A | Not reported | ~1.2 µM (cancer cells) | Upregulation of MAT2A expression |
| AGI-24512 | MAT2A | ~8 nM | ~100 nM (MTAP-del HCT116) | Poor oral absorption and short half-life |
| Compound 28 | MAT2a | Not reported | 250 nM (HCT116 MTAP knockout) | Reduced SAM-dependent methylation events |
Clinical Toxicities of AG-270 (Phase I Trial)
| Adverse Event | Grade 3 or 4 Incidence (at 200 mg twice daily) | Notes |
| Thrombocytopenia | 2 of 6 patients | Reversible decreases in platelet counts were observed. |
| Increased Liver Enzymes | 2 of 6 patients | Reversible increases in liver function tests were common. |
| Anemia | Common | A common treatment-related toxicity. |
| Fatigue | Common | A common treatment-related toxicity. |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
Objective: To assess the effect of a MAT2A inhibitor on the viability of cancer cell lines.
Materials:
-
96-well plates
-
Cancer cell line of interest (e.g., HCT116 MTAP-/-)
-
Complete culture medium
-
MAT2A inhibitor stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the MAT2A inhibitor in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor or vehicle control.
-
Incubate for the desired treatment period (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Western Blot Analysis for MAT2A and Downstream Markers
Objective: To determine the effect of a MAT2A inhibitor on the expression of MAT2A and the levels of downstream methylation markers (e.g., SDMA).
Materials:
-
6-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
MAT2A inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-MAT2A, anti-SDMA, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and treat with the MAT2A inhibitor for the desired time.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Protocol 3: Measurement of Intracellular S-adenosylmethionine (SAM) Levels
Objective: To quantify the reduction in intracellular SAM levels following treatment with a MAT2A inhibitor.
Materials:
-
Cell culture plates
-
Cancer cell line of interest
-
MAT2A inhibitor
-
Methanol
-
Water
-
Chloroform
-
LC-MS/MS system
Procedure:
-
Culture and treat cells with the MAT2A inhibitor as required.
-
Aspirate the culture medium and wash the cells with ice-cold PBS.
-
Add a pre-chilled extraction solution of methanol:water:chloroform (e.g., 40:40:20) to the cells.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Vortex and centrifuge to separate the polar and non-polar phases.
-
Collect the upper aqueous phase containing the polar metabolites, including SAM.
-
Analyze the samples using a suitable LC-MS/MS method to quantify SAM levels.
-
Normalize the SAM levels to the total protein concentration or cell number.
Visualizations
Caption: MAT2A signaling pathway and the mechanism of its inhibition.
Caption: Experimental workflow for assessing MAT2A inhibitor toxicity.
References
- 1. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SCR‐7952, a highly selective MAT2A inhibitor, demonstrates synergistic antitumor activities in combination with the S‐adenosylmethionine‐competitive or the methylthioadenosine‐cooperative protein arginine methyltransferase 5 inhibitors in methylthioadenosine phosphorylase‐deleted tumors - PMC [pmc.ncbi.nlm.nih.gov]
cell line contamination issues in MAT2A inhibitor studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues researchers may encounter during experiments with MAT2A inhibitors, with a particular focus on cell line contamination.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your MAT2A inhibitor studies.
Question: My MAT2A inhibitor shows variable or no efficacy in my cancer cell line.
Answer:
Inconsistent or lack of efficacy of a MAT2A inhibitor can stem from several factors, with cell line integrity being a primary concern.
-
Cell Line Misidentification or Cross-Contamination: The cell line you are using may not be the intended line, or it could be contaminated with another cell line.[1][2][3] This is a widespread issue, with studies indicating that 15-36% of cell lines may be misidentified or cross-contaminated.[4] A supposed MTAP-deleted cell line, which should be sensitive to MAT2A inhibition, might have been overgrown by an MTAP-wildtype cell line that is inherently resistant.
-
Troubleshooting Step: Authenticate your cell line using Short Tandem Repeat (STR) profiling.[5] Compare the resulting STR profile to a reference database of known cell lines. An 80% or higher match is typically required to confirm the cell line's identity.
-
-
Mycoplasma Contamination: Mycoplasma are a common and often undetected contaminant in cell cultures that can significantly alter cellular responses to drugs. They can affect cell proliferation, metabolism, and gene expression, potentially masking the true effect of the MAT2A inhibitor.
-
Troubleshooting Step: Regularly test your cell cultures for mycoplasma contamination using a sensitive method like PCR.
-
-
High Passage Number: Continuous culturing of cell lines can lead to genetic drift and phenotypic changes. Cells at a high passage number may have altered MAT2A expression or downstream signaling, affecting their sensitivity to inhibitors.
-
Troubleshooting Step: Use cell lines with a low passage number and maintain a consistent passage number for all related experiments. It is recommended to use cells below passage 20-30 for many common cancer cell lines.
-
-
Experimental Conditions: Ensure that the concentration of the MAT2A inhibitor and the treatment duration are appropriate for the specific cell line and experimental setup.
Question: I am observing unexpected toxicity or off-target effects with my MAT2A inhibitor.
Answer:
Unforeseen toxicity can be a result of underlying cell culture issues that sensitize cells to the inhibitor or cause non-specific effects.
-
Mycoplasma Contamination: Mycoplasma infection can induce cellular stress and alter signaling pathways, potentially increasing the cells' sensitivity to the inhibitor in a non-specific manner.
-
Troubleshooting Step: Test for and eliminate any mycoplasma contamination. If a culture is found to be contaminated, it is best to discard it and start with a fresh, uncontaminated stock.
-
-
Cell Line Cross-Contamination: The contaminating cell line may be more sensitive to the inhibitor than the intended cell line, leading to an overestimation of toxicity.
-
Troubleshooting Step: Authenticate your cell line using STR profiling.
-
-
Chemical Contamination: Contaminants in the culture media, serum, or from lab equipment can cause cellular stress and unpredictable interactions with the inhibitor.
-
Troubleshooting Step: Use high-quality, sterile-filtered reagents from reputable suppliers. Regularly clean and maintain all cell culture equipment.
-
Question: My western blot results for MAT2A expression are inconsistent.
Answer:
Variable MAT2A protein levels can be influenced by the health and identity of your cell cultures.
-
Mycoplasma Contamination: Mycoplasma can alter protein expression profiles in host cells.
-
Troubleshooting Step: Ensure your cell cultures are free of mycoplasma contamination by regular PCR testing.
-
-
Cell Line Misidentification: Different cell lines have varying endogenous levels of MAT2A expression. If your culture is contaminated with another cell line, this will lead to inconsistent results.
-
Troubleshooting Step: Confirm the identity of your cell line with STR profiling.
-
-
Passage Number and Culture Conditions: MAT2A expression can be influenced by the passage number and the confluency of the cell culture.
-
Troubleshooting Step: Use cells at a consistent passage number and harvest them at a similar confluency for all experiments.
-
-
Protein Extraction and Western Blotting Technique: Inconsistent results can also arise from the experimental technique itself.
-
Troubleshooting Step: Follow a standardized and optimized protocol for protein extraction, quantification, and western blotting.
-
Frequently Asked Questions (FAQs)
Cell Line Authentication
-
What is cell line authentication and why is it important? Cell line authentication is the process of verifying the identity of a cell line. It is crucial because misidentified or cross-contaminated cell lines can lead to invalid research findings, wasted resources, and the publication of erroneous data.
-
How often should I authenticate my cell lines? It is recommended to authenticate cell lines upon receipt, before starting a new series of experiments, and before cryopreservation. Regular re-authentication, especially for continuously cultured lines, is also advised.
-
What is STR profiling? Short Tandem Repeat (STR) profiling is a technique used to identify individuals and cell lines based on their unique DNA profiles. It involves amplifying specific STR loci in the DNA and analyzing the resulting fragments.
Mycoplasma Contamination
-
What are the common signs of mycoplasma contamination? Mycoplasma contamination is often difficult to detect visually as it does not typically cause turbidity in the culture medium. Signs can include a slowdown in cell proliferation, changes in cell morphology, and increased cellular debris. However, the absence of these signs does not guarantee the culture is clean.
-
How can I detect mycoplasma contamination? The most reliable method for detecting mycoplasma is through PCR-based assays, which are highly sensitive and specific. Other methods include DNA staining (e.g., with Hoechst), ELISA, and microbiological culture.
-
What should I do if my cell culture is contaminated with mycoplasma? The best course of action is to discard the contaminated culture and all related reagents. Decontaminate the cell culture hood and incubator thoroughly. Start a new culture from a frozen stock that has been tested and confirmed to be free of mycoplasma. While mycoplasma removal agents are available, their effectiveness can be variable, and they may alter the cells' biology.
Quantitative Data
Table 1: Reported Rates of Cell Line Contamination
| Contamination Type | Reported Rate | Source(s) |
| Misidentification/Cross-Contamination | 15-36% | |
| Mycoplasma Contamination | 11-15% | |
| HeLa Contamination (among human lines) | 29% |
Table 2: Commonly Misidentified Cell Lines
| Supposed Cell Line | Actual Contaminating Cell Line |
| HEp-2 | HeLa |
| INT 407 | HeLa |
| WISH | HeLa |
| KB | HeLa |
| T24 | T24 (bladder cancer) |
| ECV304 | T24 (bladder cancer) |
Source: Adapted from the International Cell Line Authentication Committee (ICLAC) database.
Experimental Protocols
Protocol 1: Mycoplasma Detection by PCR
This protocol provides a general outline for detecting mycoplasma contamination in cell culture supernatant using PCR.
-
Sample Preparation:
-
Grow cells to 80-90% confluency.
-
Collect 1 mL of the cell culture supernatant into a sterile microcentrifuge tube.
-
Heat the supernatant at 95°C for 5-10 minutes to lyse the mycoplasma and release their DNA.
-
Centrifuge at 13,000 x g for 5 minutes to pellet any cell debris. The supernatant contains the template DNA.
-
-
PCR Reaction Setup:
-
Prepare a PCR master mix containing a PCR buffer, dNTPs, forward and reverse primers specific for mycoplasma 16S rRNA genes, and a Taq DNA polymerase.
-
Add 2-5 µL of the prepared supernatant (template DNA) to the PCR master mix.
-
Include a positive control (mycoplasma DNA) and a negative control (sterile water) in each run.
-
-
PCR Amplification:
-
Perform PCR using a thermal cycler with the following general conditions (optimization may be required):
-
Initial Denaturation: 95°C for 3-5 minutes.
-
35-40 Cycles:
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 55-60°C for 30 seconds.
-
Extension: 72°C for 45-60 seconds.
-
-
Final Extension: 72°C for 5-10 minutes.
-
-
-
Gel Electrophoresis:
-
Run the PCR products on a 1.5-2% agarose gel containing a DNA stain (e.g., ethidium bromide or SYBR Safe).
-
A band of the expected size (typically 400-500 bp, depending on the primers) in the sample lane indicates mycoplasma contamination.
-
Protocol 2: Cell Line Authentication by STR Profiling
This protocol outlines the general workflow for STR profiling. It is recommended to use a commercial kit and follow the manufacturer's instructions for optimal results.
-
DNA Extraction:
-
Harvest cells from a confluent culture flask.
-
Extract genomic DNA using a commercial DNA extraction kit, following the manufacturer's protocol.
-
Quantify the DNA concentration and assess its purity.
-
-
Multiplex PCR:
-
Use a commercial STR profiling kit that co-amplifies multiple STR loci and the amelogenin gene (for sex determination).
-
Set up the PCR reaction according to the kit's instructions, using the extracted genomic DNA as a template.
-
-
Capillary Electrophoresis:
-
The fluorescently labeled PCR products are separated by size using capillary electrophoresis.
-
The instrument's software detects the fluorescent signals and generates an electropherogram.
-
-
Data Analysis:
-
The software converts the fragment sizes into the number of repeats for each STR allele.
-
The resulting STR profile is then compared to a reference database (e.g., ATCC, DSMZ) to authenticate the cell line. A match of ≥80% is generally considered authenticated.
-
Protocol 3: Western Blot for MAT2A
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against MAT2A overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.
-
Use a loading control, such as β-actin or GAPDH, to normalize for protein loading.
-
Protocol 4: Cell Viability Assay (MTT/MTS)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Drug Treatment:
-
Treat the cells with a serial dilution of the MAT2A inhibitor. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the cells for the desired treatment duration (e.g., 48, 72, or 96 hours).
-
-
MTT/MTS Assay:
-
Add MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
If using MTT, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
-
Visualizations
Caption: The MAT2A signaling pathway and the mechanism of MAT2A inhibitors.
Caption: A recommended experimental workflow incorporating cell line quality control.
Caption: A logical workflow for troubleshooting unexpected results.
References
Technical Support Center: Optimizing Cryo-EM for MAT2A-Inhibitor Complex Structures
Welcome to the technical support center for optimizing cryo-electron microscopy (cryo-EM) studies of the Methionine Adenosyltransferase 2A (MAT2A)-inhibitor complex. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in obtaining high-resolution structures.
Troubleshooting Guide
This guide addresses common issues encountered during the cryo-EM workflow for the MAT2A-inhibitor complex, a relatively small protein of approximately 44-46 kDa.[1][2][3]
Issue 1: Low Particle Density in Micrographs
Question: My micrographs show very few MAT2A-inhibitor complex particles. What could be the cause and how can I improve particle concentration?
Answer:
Low particle density is a common challenge, especially for smaller proteins like MAT2A. Several factors could be contributing to this issue. Here are some troubleshooting steps:
-
Increase Protein Concentration: The optimal concentration for cryo-EM sample preparation is protein-dependent. For a protein of MAT2A's size, a good starting range is 0.5-5 mg/mL.[4] If you are using a lower concentration, consider concentrating your sample.
-
Optimize Grid Hydrophilicity: Improperly glow-discharged grids can lead to poor sample application and adherence. Ensure your glow-discharging parameters (time and current) are optimal for making the grid surface hydrophilic, which promotes even spreading of the sample.
-
Vary Blotting Conditions: The blotting process is critical for achieving an appropriate ice thickness.
-
Blotting Time: A shorter blotting time (e.g., 2-4 seconds) may leave a thicker ice layer, potentially retaining more particles in the holes.
-
Blotting Force: A lower blotting force can also result in a thicker ice layer.
-
-
Use Different Grid Types:
-
Holey Carbon Grids with a Thin Carbon Film: A continuous thin layer of carbon can provide more binding sites for the particles, increasing their concentration in the imaged area.
-
Graphene or Graphene Oxide Grids: These grids can improve particle distribution and density, particularly for smaller proteins.
-
Issue 2: Particle Aggregation
Question: I am observing significant aggregation of my MAT2A-inhibitor complex on the grids. How can I prevent this?
Answer:
Protein aggregation can severely impact the quality of your cryo-EM data. Here are several strategies to mitigate this issue:
-
Buffer Optimization:
-
pH and Salt Concentration: Ensure the pH of your buffer is optimal for MAT2A stability. A commonly used buffer for MAT2A is Tris-HCl based, with KCl and MgCl2.[1] Experiment with slight variations in pH and salt concentration to find the most stabilizing conditions.
-
Additives: The inclusion of small amounts of glycerol (e.g., 2-5%) or other stabilizing agents can sometimes prevent aggregation. However, be mindful that high concentrations of glycerol can reduce contrast.
-
-
Detergent Addition: For some proteins, the air-water interface can induce denaturation and aggregation. Adding a low concentration of a mild, non-ionic detergent (e.g., Tween-20 or Triton X-100 at or below the critical micelle concentration) can help to shield the particles from the interface.
-
Sample Purity: Ensure your sample is highly pure and free of contaminants that might promote aggregation. A final size-exclusion chromatography (SEC) step immediately before grid preparation is highly recommended.
Issue 3: Preferred Orientation of Particles
Question: My 2D class averages show that the MAT2A-inhibitor complex particles are adopting a limited number of orientations. How can I overcome this preferred orientation?
Answer:
Preferred orientation is a significant hurdle for achieving high-resolution reconstructions, as it leads to an anisotropic map. Here are some methods to address this:
-
Grid Tilting during Data Collection: Acquiring data with the stage tilted (e.g., 30-40 degrees) can help to sample missing views. However, this can also lead to a decrease in resolution due to the increased effective ice thickness.
-
Use of Different Grid Supports:
-
Graphene-based grids: These can alter the interaction of the particle with the support, sometimes leading to a more random distribution of orientations.
-
-
Additives: The addition of a small amount of detergent can sometimes disrupt the interactions with the air-water interface that cause preferred orientation.
-
Computational Approaches: During data processing, some software packages offer tools to re-weight the contribution of different views to mitigate the effects of preferred orientation.
Frequently Asked Questions (FAQs)
Sample Preparation
Q1: What is a good starting concentration for my MAT2A-inhibitor complex?
A good starting point for a ~45 kDa protein like MAT2A is in the range of 0.5 to 5 mg/mL. The optimal concentration will need to be determined empirically.
Q2: What buffer conditions are recommended for MAT2A?
Based on published studies, a buffer containing 50 mM Tris-HCl pH 7.5-8.0, 100-250 mM KCl, and 10-75 mM MgCl2 is a good starting point. It is crucial to maintain buffer conditions that ensure the stability and activity of the complex.
Data Collection
Q3: What are the recommended data collection parameters for a small protein like MAT2A?
For a ~43 kDa protein, it is crucial to maximize the signal-to-noise ratio. Here are some suggested parameters:
| Parameter | Recommended Value | Rationale |
| Microscope Voltage | 300 keV | Higher voltage provides better image contrast and reduces radiation damage. |
| Magnification | High (e.g., >100,000x) | To ensure adequate sampling of the small particle. |
| Pixel Size | 0.6 - 1.0 Å/pixel | To achieve near-atomic resolution. |
| Defocus Range | -0.8 to -2.0 µm | A smaller defocus helps to preserve high-resolution information. |
| Total Electron Dose | 40-60 e-/Ų | To maximize signal while minimizing radiation damage. |
| Dose Fractionation | 40-60 frames | To allow for robust motion correction. |
Data Processing
Q4: What is a typical data processing workflow for a small protein-ligand complex like MAT2A?
A standard workflow would involve the following steps:
-
Motion Correction and CTF Estimation: Correct for beam-induced motion and estimate the contrast transfer function for each micrograph.
-
Particle Picking: Use a combination of automated and manual picking to select particles. For small proteins, template-based picking or machine-learning-based pickers can be effective.
-
2D Classification: Classify particles into different 2D views to remove junk particles and assess the quality of the data.
-
Ab-initio 3D Reconstruction: Generate an initial 3D model from the 2D class averages.
-
3D Classification/Heterogeneity Analysis: Classify particles into different 3D conformations to identify the best-resolved subset of particles.
-
3D Refinement: Refine the 3D structure to high resolution using the selected particles.
-
Post-processing: Sharpen the final map and estimate the resolution.
Software packages like CryoSPARC and RELION are commonly used for these processing steps.
Experimental Protocols
Protocol 1: MAT2A-Inhibitor Complex Sample Preparation for Cryo-EM
-
Protein Purification: Purify the MAT2A protein to >95% homogeneity. A final size-exclusion chromatography (SEC) step is recommended to ensure a monodisperse sample. A typical purification buffer is 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl₂, and 1 mM TCEP.
-
Complex Formation: Incubate the purified MAT2A with a 2-5 fold molar excess of the inhibitor for at least 30 minutes on ice.
-
Concentration: Concentrate the complex to a final concentration of 1-5 mg/mL using an appropriate molecular weight cutoff centrifugal filter.
-
Grid Preparation:
-
Glow-discharge holey carbon grids (e.g., Quantifoil R1.2/1.3) for 30-60 seconds to render them hydrophilic.
-
Apply 3 µL of the MAT2A-inhibitor complex solution to the grid.
-
Blot the grid for 2-4 seconds with a blotting force of -1 to -5 in a controlled environment (e.g., Vitrobot) at 4°C and 100% humidity.
-
Plunge-freeze the grid in liquid ethane.
-
-
Grid Screening: Screen the frozen grids on a transmission electron microscope to assess ice thickness, particle distribution, and the absence of aggregation.
Visualizations
Caption: Overview of the cryo-EM workflow for MAT2A-inhibitor complex structure determination.
Caption: A troubleshooting decision tree for common cryo-EM sample preparation issues.
References
Technical Support Center: Navigating the Translation of Preclinical MAT2A Inhibitor Data to the Clinic
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MAT2A inhibitors. Our goal is to address common challenges encountered during the preclinical to clinical translation of these promising cancer therapeutics.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for MAT2A inhibitors in cancer therapy?
Methionine Adenosyltransferase 2A (MAT2A) is a crucial enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for numerous cellular processes, including DNA, RNA, and protein methylation.[1][2] In cancer cells, particularly those with rapid growth and division, there is a heightened demand for these methylation processes.[1] MAT2A inhibitors block the production of SAM, leading to a disruption of the methionine cycle. This results in impaired DNA and RNA synthesis, altered protein function, and ultimately, the inhibition of cancer cell proliferation.[1] A key mechanism involves the accumulation of S-adenosylhomocysteine (SAH), a byproduct of methylation reactions, which is a potent inhibitor of methyltransferases, further amplifying the anti-cancer effects.[1]
Q2: Why are cancers with MTAP deletion particularly sensitive to MAT2A inhibition?
Approximately 15% of all human cancers exhibit a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene. MTAP is a key enzyme in the methionine salvage pathway. Its deletion leads to the accumulation of methylthioadenosine (MTA), which acts as a natural inhibitor of another enzyme called protein arginine methyltransferase 5 (PRMT5). This partial inhibition of PRMT5 by MTA makes cancer cells highly dependent on a steady supply of SAM for residual PRMT5 activity. By inhibiting MAT2A and thus reducing SAM levels, the activity of PRMT5 is further suppressed, creating a synthetic lethal effect that selectively kills MTAP-deleted cancer cells.
Q3: What are the common reasons for discrepancies between potent preclinical in vitro data and modest in vivo efficacy of MAT2A inhibitors?
A significant challenge in the development of MAT2A inhibitors is the often-observed disconnect between high potency in biochemical and cellular assays and more modest anti-tumor activity in preclinical animal models and clinical trials. Several factors can contribute to this:
-
Cellular Adaptation: Cancer cells can adapt to MAT2A inhibition by upregulating the expression of the MAT2A gene as a feedback mechanism, which can blunt the antiproliferative effects of the inhibitor.
-
Pharmacokinetic Properties: Poor oral bioavailability, rapid clearance, or suboptimal tumor penetration of the inhibitor can lead to insufficient drug concentrations at the tumor site to achieve the necessary level of target engagement.
-
Tumor Microenvironment: The tumor microenvironment can influence drug efficacy. For example, interactions with immune cells or the extracellular matrix may limit the inhibitor's effectiveness.
-
Off-Target Effects: Some MAT2A inhibitors may have off-target activities that cause toxicities at doses required for sustained anti-tumor efficacy, limiting the achievable therapeutic window. For instance, the MAT2A inhibitor AG-270 has been shown to have off-target activity on UGT1A1, which can lead to hyperbilirubinemia.
Troubleshooting Guides
Issue 1: Suboptimal tumor growth inhibition in xenograft models despite good in vitro potency.
Possible Causes and Troubleshooting Steps:
-
Verify Target Engagement in vivo:
-
Protocol: Measure SAM levels in both plasma and tumor tissue from treated animals. A significant reduction in SAM levels is a direct indicator of MAT2A inhibition. Paired tumor biopsies can also be analyzed for downstream pharmacodynamic markers, such as a decrease in symmetrically di-methylated arginine (SDMA) residues, which reflects PRMT5 inhibition.
-
Example Workflow:
In vivo target engagement workflow.
-
-
Assess Pharmacokinetic (PK) Profile:
-
Protocol: Conduct a full PK study in the same animal strain used for the efficacy studies. Key parameters to evaluate include Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and bioavailability.
-
Actionable Insights: If PK is suboptimal, consider reformulating the compound to improve solubility or stability, or adjust the dosing regimen (e.g., more frequent dosing) to maintain therapeutic concentrations.
-
-
Investigate Cellular Resistance Mechanisms:
-
Protocol: Analyze tumor samples from treated animals for upregulation of MAT2A expression via qRT-PCR or Western blot.
-
Strategy: If MAT2A upregulation is observed, a combination therapy approach may be necessary to overcome this adaptive resistance.
-
Issue 2: Unexpected toxicities observed in preclinical animal models.
Possible Causes and Troubleshooting Steps:
-
Evaluate Off-Target Effects:
-
Protocol: Perform broad-panel kinase and enzyme screening to identify potential off-target interactions of the MAT2A inhibitor.
-
Example: The clinical candidate AG-270 was found to inhibit UGT1A1, leading to hyperbilirubinemia. This highlights the importance of early off-target profiling.
-
-
Assess On-Target Toxicity:
-
Protocol: Carefully monitor for toxicities that may be related to the mechanism of action. For example, since MAT2A is ubiquitously expressed, its inhibition could affect normal tissues. Common treatment-related toxicities observed in the clinic for the MAT2A inhibitor AG-270/S095033 included reversible increases in liver function tests, thrombocytopenia, and anemia.
-
Strategy: If on-target toxicities are dose-limiting, exploring intermittent dosing schedules or combination with agents that can mitigate these side effects may be beneficial.
-
Data Presentation
Table 1: Preclinical Activity of Selected MAT2A Inhibitors
| Compound | MAT2A IC50 (nM) | Cell Proliferation IC50 (nM, MTAP-/-) | Reference |
| PF-9366 | 420 (biochemical) | 10,000 (Huh-7 cells) | |
| AG-270 | - | 260 (in MTAP-/- cells) | |
| SCR-7952 | - | More potent than AG-270 | |
| Compound 28 | - | 250 (HCT116 MTAP-/-) | |
| Compound 30 | Potent MAT2A inhibition | Potent proliferation inhibition |
Table 2: In Vivo Efficacy of MAT2A Inhibitors in Xenograft Models
| Compound | Model | Dose | Tumor Growth Inhibition (TGI) | Reference |
| SCR-7952 | HCT116 MTAP-/- | 0.5 mg/kg, q.d. | 60.0% | |
| SCR-7952 | HCT116 MTAP-/- | 1.0 mg/kg, q.d. | 62.7% | |
| SCR-7952 | HCT116 MTAP-/- | 3.0 mg/kg, q.d. | 82.9% | |
| AG-270 | HCT116 MTAP-/- | 200 mg/kg, q.d. | 52.0% | |
| Compound 30 | HCT-116 MTAP-deleted | 20 mg/kg, q.d. | 60% |
Table 3: Clinical Observations with AG-270/S095033 (Phase I Trial)
| Parameter | Observation | Reference |
| Efficacy | 2 partial responses, 5 stable disease ≥16 weeks | |
| Pharmacodynamics | Maximal reduction in plasma SAM: 54% - 70% | |
| Common Toxicities | Reversible increases in liver function tests, thrombocytopenia, anemia, fatigue |
Signaling Pathways and Experimental Protocols
MAT2A Signaling Pathway in MTAP-Deleted Cancer
The synthetic lethal relationship between MAT2A inhibition and MTAP deletion is centered on the PRMT5 pathway.
Experimental Protocol: Murine Xenograft Efficacy Study
This protocol outlines a general procedure for evaluating the in vivo efficacy of a MAT2A inhibitor.
-
Cell Line Selection:
-
Use a cancer cell line with a confirmed homozygous MTAP deletion (e.g., HCT116 MTAP-/-, NCI-H2009, LU-99). An isogenic pair (MTAP+/+ and MTAP-/-) is ideal for demonstrating selectivity.
-
-
Animal Model:
-
Use immunodeficient mice (e.g., nude or NSG mice) to prevent rejection of human tumor cells.
-
-
Tumor Implantation:
-
Subcutaneously inject a suspension of tumor cells (typically 1-10 million cells in Matrigel or PBS) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth using calipers. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.
-
-
Dosing and Administration:
-
Prepare the MAT2A inhibitor in a suitable vehicle. The route of administration (e.g., oral gavage, intraperitoneal injection) and dosing schedule (e.g., once daily) should be based on pharmacokinetic data.
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week. Monitor the general health of the animals.
-
-
Endpoint and Analysis:
-
The study can be terminated when tumors in the control group reach a maximum allowed size, or after a fixed duration.
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Collect tumor and plasma samples for pharmacodynamic and pharmacokinetic analyses.
-
Logical Relationship: Rationale for Combination Therapies
Preclinical data suggests that MAT2A inhibitors can be effectively combined with other anti-cancer agents to enhance efficacy and overcome resistance.
References
Validation & Comparative
A Comparative Guide to the Efficacy of AG-270 and IDE397 in MTAP-Deleted Cancers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical and clinical efficacy of two investigational MAT2A inhibitors, AG-270 and IDE397. Both agents are designed to exploit a synthetic lethal relationship in cancers with homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, a genetic alteration present in approximately 15% of all human cancers.[1][2] This guide summarizes available quantitative data, details relevant experimental protocols, and visualizes key biological pathways and workflows to facilitate an objective comparison.
Mechanism of Action: Targeting MAT2A in MTAP-Deleted Tumors
Both AG-270 and IDE397 are orally available, small molecule inhibitors of methionine adenosyltransferase 2A (MAT2A).[1][3][4] MAT2A is the primary enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a wide range of cellular processes, including protein and nucleic acid methylation.
In cancers with MTAP deletion, the salvage pathway for methionine is disrupted. This renders these cancer cells highly dependent on the de novo synthesis of SAM, which is catalyzed by MAT2A. By inhibiting MAT2A, AG-270 and IDE397 lead to a reduction in intracellular SAM levels. This, in turn, inhibits the activity of PRMT5, a key enzyme that uses SAM to symmetrically dimethylate arginine (SDMA) residues on various proteins involved in critical cellular functions like mRNA splicing. The ultimate result is the induction of cell death in MTAP-deleted cancer cells, while sparing normal cells with an intact MTAP gene.
Caption: MAT2A inhibition pathway in MTAP-deleted cancers.
Preclinical Efficacy
Both AG-270 and IDE397 have demonstrated potent and selective anti-tumor activity in preclinical models of MTAP-deleted cancers.
| Parameter | AG-270 | IDE397 |
| Target | MAT2A | MAT2A |
| Mechanism | Allosteric, noncompetitive, reversible inhibitor | Allosteric inhibitor |
| IC50 | 14 nM | Not explicitly stated in the provided results |
| In Vitro Activity | Potent reduction in intracellular SAM levels and antiproliferative activity in MTAP-null cells. | Selectively inhibits proliferation of MTAP-null cells. |
| In Vivo Models | Pancreatic KP4 MTAP-null xenografts, patient-derived xenograft (PDX) models of esophageal, NSCLC, and pancreatic cancers. | HCT116 MTAP-deleted CDX model, PDX models of NSCLC, pancreatic, bladder, head and neck, esophageal, and gastric cancer. |
| In Vivo Efficacy | Dose-dependent reduction in tumor SAM levels and tumor growth inhibition (TGI) in KP4 xenografts (67% TGI at 200 mg/kg). Additive-to-synergistic antitumor activity with taxanes and gemcitabine. | TGI and/or tumor regression in MTAP-deleted CDX and PDX models. Tumor regressions observed in multiple PDX models, including complete responses in some NSCLC squamous models. |
Clinical Efficacy
Both AG-270 and IDE397 have advanced into clinical trials, demonstrating promising anti-tumor activity in patients with advanced solid tumors harboring MTAP deletions.
AG-270 (NCT03435250)
The first-in-human, Phase 1 trial of AG-270 evaluated its safety, tolerability, pharmacokinetics, pharmacodynamics, and efficacy as a monotherapy in patients with advanced malignancies with MTAP deletion.
| Parameter | AG-270 |
| Phase | Phase 1 |
| Patient Population | 40 patients with advanced solid tumors (including bile duct, pancreatic, and non-small cell lung cancer) with MTAP deletion. |
| Dose | 50 mg to 400 mg once daily (QD) and 200 mg twice daily (BID). |
| Maximum Tolerated Dose (MTD) | 200 mg QD. |
| Pharmacodynamics | Maximal reductions in plasma SAM concentrations ranged from 54% to 70%. Decreases in tumor SDMA levels were also observed. |
| Efficacy | 2 partial responses (PRs) and 5 patients with stable disease (SD) for ≥16 weeks. |
| Safety | Generally well-tolerated. Common treatment-related adverse events included reversible increases in liver function tests, thrombocytopenia, anemia, and fatigue. |
IDE397 (NCT04794699)
The Phase 1/2 trial of IDE397 is evaluating its safety, pharmacokinetics, pharmacodynamics, and anti-tumor activity as a single agent and in combination with other anticancer agents.
| Parameter | IDE397 (Monotherapy) |
| Phase | Phase 1/2 |
| Patient Population | Patients with advanced or metastatic solid tumors harboring MTAP deletion, including non-small cell lung cancer (NSCLC) and urothelial cancer. |
| Recommended Phase 2 Dose (RP2D) | 30 mg once daily. |
| Efficacy (at RP2D) | Overall (n=27): 33% Overall Response Rate (ORR) with 1 complete response (CR) and 8 partial responses (PRs). Squamous NSCLC (n=8): 38% ORR. Non-small cell adenocarcinoma (n=9): 22% ORR. Urothelial Cancer (n=10): 40% ORR. |
| Safety | Manageable safety profile. |
IDE397 is also being evaluated in combination therapies, showing promising early results. For instance, in combination with sacituzumab govitecan in late-line MTAP-deletion urothelial carcinoma, ORRs of 33% and 57% were observed in two different dose cohorts.
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of efficacy data. Below are generalized methodologies for key experiments cited in the evaluation of AG-270 and IDE397.
In Vitro Cell Viability Assay
This assay determines the effect of the inhibitors on cancer cell proliferation.
-
Cell Seeding: MTAP-deleted and wild-type cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of the MAT2A inhibitor or a vehicle control (e.g., DMSO) for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or MTS. In these assays, viable cells with active metabolism convert a tetrazolium salt into a colored formazan product, and the absorbance is measured to quantify the number of living cells.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
In Vivo Tumor Growth Inhibition Study
These studies assess the anti-tumor efficacy of the compounds in animal models.
Caption: A typical workflow for in vivo tumor growth inhibition studies.
-
Model System: Immunocompromised mice (e.g., nude or NOD-SCID) are implanted with human MTAP-deleted cancer cells, either as cell line-derived xenografts (CDX) or patient-derived xenografts (PDX).
-
Treatment: Once tumors reach a specified size, mice are randomized into treatment and control groups. The investigational drug is administered, often orally, at various doses and schedules.
-
Monitoring: Tumor volume is measured regularly (e.g., twice weekly) with calipers. Animal body weight is also monitored as an indicator of toxicity.
-
Endpoint: The study concludes when tumors in the control group reach a predetermined size or after a set duration.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated to determine the efficacy of the treatment compared to the vehicle control.
Pharmacodynamic Biomarker Analysis
Measurement of S-Adenosylmethionine (SAM) Levels:
Plasma and tumor SAM levels are quantified to confirm target engagement. A common method is liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Sample Preparation: Plasma or tumor tissue homogenates are collected. Proteins are precipitated and removed, often by centrifugation.
-
LC-MS/MS Analysis: The supernatant containing SAM is injected into an LC-MS/MS system. SAM is separated from other metabolites by liquid chromatography and then detected and quantified by mass spectrometry.
-
Quantification: The concentration of SAM is determined by comparing its signal to that of a known amount of a stable isotope-labeled internal standard.
Symmetric Dimethylarginine (SDMA) Immunohistochemistry:
This method is used to assess the downstream effects of MAT2A inhibition on PRMT5 activity in tumor tissue.
-
Tissue Preparation: Tumor biopsies are fixed, embedded in paraffin, and sectioned.
-
Immunostaining: The tissue sections are incubated with a primary antibody specific for SDMA. A secondary antibody conjugated to an enzyme is then added, which binds to the primary antibody.
-
Visualization: A substrate is added that reacts with the enzyme to produce a colored precipitate at the location of the SDMA.
-
Analysis: The intensity and distribution of the staining are evaluated microscopically to determine the levels of SDMA.
Conclusion
Both AG-270 and IDE397 have demonstrated compelling preclinical and early clinical efficacy as MAT2A inhibitors in MTAP-deleted cancers. While a direct head-to-head comparison from a single clinical trial is not available, the existing data suggest that both compounds are active and warrant further investigation. IDE397 has shown notable response rates in specific tumor types in its Phase 1/2 study. The ongoing and future clinical trials for both agents, including combination strategies, will be critical in defining their ultimate therapeutic potential and respective positions in the treatment landscape for this patient population with a significant unmet medical need.
References
Validating MAT2A as a Synthetic Lethal Target in MTAP-Deleted Cancers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The concept of synthetic lethality, where the loss of two genes is lethal to a cell but the loss of either one alone is not, presents a powerful strategy in precision oncology. A prominent example of this is the relationship between methylthioadenosine phosphorylase (MTAP) and methionine adenosyltransferase 2A (MAT2A). Approximately 15% of all human cancers exhibit a homozygous deletion of the MTAP gene, often as a consequence of its proximity to the frequently deleted tumor suppressor gene CDKN2A.[1][2][3][4] This genetic alteration creates a unique metabolic vulnerability that can be exploited by targeting MAT2A, an enzyme crucial for the production of S-adenosylmethionine (SAM), the universal methyl donor in cells.[1] This guide provides a comprehensive comparison of the validation of MAT2A as a synthetic lethal target in MTAP-deleted cancers, supported by experimental data and detailed protocols.
The MAT2A-MTAP Synthetic Lethal Interaction
In healthy cells, MTAP plays a key role in the methionine salvage pathway by converting methylthioadenosine (MTA) into adenine and 5-methylthioribose-1-phosphate, which can be recycled to generate methionine. In MTAP-deleted cancer cells, the absence of the MTAP enzyme leads to a significant accumulation of MTA. This accumulated MTA acts as a partial inhibitor of protein arginine methyltransferase 5 (PRMT5), an enzyme that plays a critical role in various cellular processes, including mRNA splicing, by methylating arginine residues on its substrates. The partial inhibition of PRMT5 by MTA makes these cancer cells highly dependent on the function of MAT2A to produce sufficient levels of SAM, the substrate for PRMT5. Therefore, inhibiting MAT2A in MTAP-deleted cells leads to a critical depletion of SAM, further crippling PRMT5 activity and ultimately inducing cell death—a classic synthetic lethal interaction.
Caption: The MAT2A-MTAP synthetic lethal pathway.
Preclinical Validation of MAT2A Inhibition
A substantial body of preclinical evidence supports the efficacy of MAT2A inhibitors in MTAP-deleted cancer models. These studies have consistently demonstrated the selective anti-proliferative activity of MAT2A inhibitors in cancer cells harboring MTAP deletions compared to their wild-type counterparts.
In Vitro Efficacy of MAT2A Inhibitors
Small molecule inhibitors of MAT2A, such as IDE397 and AG-270, have been shown to potently and selectively inhibit the growth of MTAP-deleted cancer cell lines. For instance, IDE397 demonstrates selective inhibition of proliferation in HCT116 MTAP -/- cells compared to the parental HCT116 line expressing MTAP. This effect is mediated by the reduction of cellular SAM levels and the subsequent inhibition of PRMT5 activity, as measured by a decrease in symmetric di-methylation (SDMA) of proteins.
| Cell Line | MTAP Status | MAT2A Inhibitor | IC50 (Growth Inhibition) | Reference |
| HCT116 | Wild-Type | IDE397 | >10 µM | |
| HCT116 | -/- | IDE397 | ~0.1 µM | |
| HT-29 | Wild-Type | AG-270 | >300 µM | |
| HT-29 (with MTDIA) | Wild-Type | AG-270 | 228 nM |
In Vivo Anti-Tumor Activity
The anti-tumor efficacy of MAT2A inhibitors has been validated in various xenograft models of MTAP-deleted cancers. Treatment with IDE397 has shown consistent tumor growth inhibition across a diverse panel of patient-derived xenograft (PDX) models, with some tumor types exhibiting regression. Similarly, AG-270 has demonstrated anti-proliferative activity in MTAP-deleted tumors in vivo.
| Xenograft Model | Cancer Type | MAT2A Inhibitor | Treatment | Tumor Growth Inhibition (TGI) | Reference |
| HCT116 MTAP -/- | Colorectal | AG-270 | Not Specified | 75% | |
| LXFA 737 (PDX) | NSCLC | IDE397 (10 mg/kg QD) | Monotherapy | Significant TGI | |
| NCI-H838 | NSCLC | IDE397 (30 mg/kg QD) | Monotherapy | Significant TGI |
Combination Strategies to Enhance Efficacy
To further enhance the therapeutic potential of MAT2A inhibition, several combination strategies are being explored. The rationale behind these combinations is to exploit the cellular vulnerabilities induced by MAT2A inhibition in MTAP-deleted tumors.
-
MAT2A and PRMT5 Inhibitors: A logical combination involves the dual targeting of MAT2A and PRMT5. MTA-cooperative PRMT5 inhibitors, which show enhanced binding to PRMT5 in the presence of MTA, are particularly promising. The combination of IDE397 with an MTA-cooperative PRMT5 inhibitor has resulted in complete tumor regressions in xenograft models.
-
MAT2A Inhibitors and Chemotherapy: Preclinical studies have shown synergistic effects when MAT2A inhibitors are combined with standard-of-care chemotherapies. For instance, combining IDE397 with pemetrexed or docetaxel has led to enhanced anti-tumor efficacy in non-small cell lung cancer (NSCLC) models. The proposed mechanism involves the intersection of the methionine and folate cycles, and the role of MAT2A in mitotic fidelity.
| Combination Therapy | Xenograft Model | Cancer Type | Outcome | Reference |
| IDE397 + Pemetrexed | LXFA 737 (PDX) | NSCLC | Tumor Regressions | |
| IDE397 + Docetaxel | NCI-H838 | NSCLC | Enhanced TGI | |
| IDE397 + PRMT5iMTA | Not Specified | Not Specified | Complete Tumor Regressions |
Alternative Approaches
While MAT2A inhibition is a leading strategy, other approaches targeting the MTAP-deficiency are also under investigation.
-
Direct PRMT5 Inhibition: The development of selective PRMT5 inhibitors, such as TNG908, that are more potent in MTAP-deleted cells represents a direct approach to exploit this vulnerability.
-
Inducing the MTAP-Deleted Phenotype: A novel strategy involves using an MTAP inhibitor, such as methylthio-DADMe-immucillin-A (MTDIA), to pharmacologically mimic the MTAP-deleted state in MTAP-proficient cancers. This approach could significantly broaden the patient population that could benefit from MAT2A inhibitors. The combination of MTDIA and AG-270 has been shown to be synergistic, increasing the potency of AG-270 by over 10,000-fold in MTAP+/+ colorectal cancer cell lines.
Clinical Development of MAT2A Inhibitors
The promising preclinical data has led to the clinical development of several MAT2A inhibitors.
-
IDE397: This potent and selective MAT2A inhibitor is currently in Phase 2 clinical trials for patients with solid tumors harboring MTAP deletions (NCT04794699). The trials are evaluating IDE397 as a monotherapy and in combination with other agents.
-
AG-270 (Ivosidenib): The first-in-human Phase 1 trial of AG-270 (NCT03435250) in patients with advanced malignancies with homozygous MTAP deletion has provided preliminary evidence of clinical activity and a manageable safety profile. The study showed maximal reductions in plasma SAM concentrations ranging from 54% to 70% and observed two partial responses.
Experimental Protocols
Below are detailed methodologies for key experiments used in the validation of MAT2A as a therapeutic target.
Cell Viability Assay
Caption: Workflow for a cell viability assay.
-
Cell Seeding: Plate MTAP-wild-type and MTAP-deleted cancer cells in 96-well plates at an appropriate density.
-
Treatment: The following day, treat the cells with a range of concentrations of the MAT2A inhibitor.
-
Incubation: Incubate the plates for a period of 6 to 10 days to allow for effects on cell proliferation.
-
Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence or absorbance using a plate reader.
-
Analysis: Normalize the data to untreated controls and plot the dose-response curves to determine the half-maximal inhibitory concentration (IC50).
Western Blot for SDMA
-
Cell Lysis: Treat cells with the MAT2A inhibitor for a specified time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against SDMA overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
In Vivo Xenograft Study
Caption: Workflow for an in vivo xenograft study.
-
Cell Implantation: Subcutaneously implant MTAP-deleted cancer cells into the flanks of immunocompromised mice.
-
Tumor Growth and Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.
-
Treatment Administration: Administer the MAT2A inhibitor (e.g., via oral gavage) at the specified dose and schedule.
-
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: The study is terminated when tumors in the control group reach a maximum allowed size or after a predetermined duration.
-
Analysis: Calculate the tumor growth inhibition (TGI) for the treatment group compared to the vehicle group.
Conclusion
The validation of MAT2A as a synthetic lethal target in MTAP-deleted cancers is a compelling example of precision medicine in oncology. Robust preclinical data has demonstrated the selective efficacy of MAT2A inhibitors in this genetically defined patient population. Ongoing clinical trials are providing further insights into the safety and efficacy of this therapeutic strategy. Combination therapies and innovative approaches to induce the MTAP-deleted phenotype hold the promise of further enhancing the clinical benefit of targeting this metabolic vulnerability. The continued investigation into the MAT2A-MTAP synthetic lethal interaction is poised to deliver a new class of targeted therapies for a significant subset of cancer patients with high unmet medical need.
References
- 1. filecache.investorroom.com [filecache.investorroom.com]
- 2. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MAT2A Inhibition Blocks the Growth of MTAP-Deleted Cancer Cells by Reducing PRMT5-Dependent mRNA Splicing and Inducing DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The potential and challenges of targeting MTAP-negative cancers beyond synthetic lethality [spiral.imperial.ac.uk]
Predicting Sensitivity to MAT2A Inhibitors: A Comparative Guide to Biomarkers
The development of inhibitors targeting methionine adenosyltransferase 2A (MAT2A) represents a promising therapeutic strategy in oncology, particularly for cancers harboring specific genetic alterations. The efficacy of these inhibitors is largely dictated by the cellular context, making the identification of predictive biomarkers crucial for patient stratification and clinical success. This guide provides a comparative overview of key biomarkers for predicting sensitivity to MAT2A inhibitors, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Key Predictive Biomarker: MTAP Deletion
The primary and most well-established biomarker for predicting sensitivity to MAT2A inhibitors is the homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.[1][2] MTAP is an essential enzyme in the methionine salvage pathway. Its genetic deletion, often occurring as a co-deletion with the adjacent tumor suppressor gene CDKN2A in approximately 15% of cancers, leads to the accumulation of the metabolite methylthioadenosine (MTA).[3]
MTA acts as an endogenous inhibitor of protein arginine methyltransferase 5 (PRMT5). This partial inhibition of PRMT5 in MTAP-deleted cancer cells creates a synthetic lethal dependency on MAT2A. Further inhibition of MAT2A depletes the cellular pool of S-adenosylmethionine (SAM), the universal methyl donor and a substrate for PRMT5. The combined effect of MTA accumulation and SAM depletion leads to a significant reduction in PRMT5 activity, resulting in aberrant pre-mRNA splicing, DNA damage, cell cycle arrest, and ultimately, selective cancer cell death.
Comparative Efficacy of MAT2A Inhibitors
The sensitivity of cancer cell lines to MAT2A inhibitors is significantly greater in those with MTAP deletion compared to their wild-type counterparts. This is demonstrated by the substantially lower IC50 values for various MAT2A inhibitors in MTAP-deleted cell lines.
| MAT2A Inhibitor | Cancer Cell Line | MTAP Status | IC50 (nM) | Reference |
| AG-270 | HCT116 | MTAP-/- | ~260 | |
| HT-29 | MTAP+/+ | >300,000 | ||
| HT-29 (with MTDIA) | MTAP+/+ | 228 | ||
| IDE397 | HCT116 | MTAP-/- | Potent Inhibition | |
| HCT116 | MTAP+/+ | Less Sensitive | ||
| Compound 17 | HCT116 | MTAP-/- | 1400 | |
| Compound 30 | HCT-116 | MTAP-/- | Potent Inhibition |
Pharmacodynamic and Mechanistic Biomarkers
Beyond the genetic marker of MTAP deletion, several pharmacodynamic and mechanistic biomarkers can be utilized to assess the biological activity of MAT2A inhibitors.
| Biomarker | Method of Detection | Effect of MAT2A Inhibition in MTAP-/- Cells | Reference |
| S-adenosylmethionine (SAM) | LC-MS/MS | Significant decrease | |
| Methylthioadenosine (MTA) | LC-MS/MS | Accumulation | |
| Symmetric Dimethylarginine (SDMA) | Western Blot, IHC | Selective reduction | |
| MDM4 Alternative Splicing | RT-qPCR | Altered splicing pattern | |
| FANCA Alternative Splicing | RT-qPCR | Perturbations in splicing |
The combination of MTDIA (an MTAP inhibitor) and AG-270 in MTAP+/+ cells leads to a 40 to 60-fold increase in the MTA:SAM ratio after 24 hours. Treatment with a PRMT5 inhibitor (GSK3326595) in MTAP WT HT-29 cells resulted in a greater than 90% reduction in SDMA content. The combination of MTDIA and AG-270 also led to a greater than 90% reduction in SDMA.
Signaling Pathways and Experimental Workflows
The interplay between MTAP deletion and MAT2A inhibition can be visualized through the following signaling pathway.
Caption: Synthetic lethality of MAT2A inhibition in MTAP-deleted cancers.
The general workflow for identifying and validating biomarkers for MAT2A inhibitor sensitivity is outlined below.
References
Combination Therapy of MAT2A Inhibitors with Taxanes: A Comparative Guide for Researchers
The strategic combination of targeted therapies with standard-of-care chemotherapeutics is a promising avenue in oncology research. This guide provides a comprehensive comparison of the performance of Methionine Adenosyltransferase 2A (MAT2A) inhibitors in combination with taxanes, focusing on the preclinical evidence that forms the basis for ongoing clinical investigations. This information is intended for researchers, scientists, and drug development professionals.
Executive Summary
The combination of MAT2A inhibitors with taxanes, such as paclitaxel and docetaxel, has demonstrated significant synergistic anti-tumor activity in preclinical models of cancers with methylthioadenosine phosphorylase (MTAP) deletion.[1][2][3][4] MTAP-deleted cancers, which represent approximately 15% of all human cancers, exhibit a synthetic lethal relationship with the inhibition of MAT2A.[2] The mechanism underlying the synergy with taxanes involves the induction of mitotic defects and DNA damage by MAT2A inhibitors, which complements the microtubule-stabilizing effects of taxanes. This guide summarizes the key experimental data supporting this combination therapy, details the experimental protocols used in these studies, and provides visualizations of the underlying biological pathways and experimental workflows.
Data Presentation
The following tables summarize the quantitative data from key preclinical studies investigating the combination of MAT2A inhibitors and taxanes.
Table 1: In Vitro Synergy of MAT2A Inhibitors and Taxanes in MTAP-Deleted Cancer Cell Lines
| Cell Line | Cancer Type | MAT2A Inhibitor | Taxane | Combination Effect | Synergy Score (if available) | Reference |
| HCT-116 MTAP-/- | Colorectal Carcinoma | AG-270 | Docetaxel | Synergistic | Not specified | |
| HCT-116 MTAP-/- | Colorectal Carcinoma | AG-270 | Paclitaxel | Synergistic | Not specified | |
| MTAP-deleted Pancreatic Cancer Cells | Pancreatic Cancer | AG-270 | Docetaxel | Synergistic | Not specified | |
| MTAP-deleted NSCLC Cells | Non-Small Cell Lung Cancer | AG-270 | Paclitaxel | Synergistic | Not specified |
Table 2: In Vivo Efficacy of MAT2A Inhibitor and Taxane Combination in Xenograft Models
| Xenograft Model | Cancer Type | MAT2A Inhibitor & Dose | Taxane & Dose | Outcome | Reference |
| Patient-Derived Xenograft (PDX) | Various (NSCLC, Pancreatic, Esophageal) | AG-270 | Docetaxel | Additive-to-synergistic anti-tumor activity; 50% complete tumor regressions in 2-3 PDX models. | |
| Patient-Derived Xenograft (PDX) | Various (NSCLC, Pancreatic, Esophageal) | AG-270 | Paclitaxel | Additive-to-synergistic anti-tumor activity. | |
| NCI-H838 CDX | Non-Small Cell Lung Cancer | IDE397 (30 mg/kg QD PO) | Docetaxel (10 mg/kg QW IP) | Enhanced tumor growth inhibition. | |
| LXFA 737 PDX | Non-Small Cell Lung Cancer Adenocarcinoma | IDE397 (10 mg/kg QD PO) | Pemetrexed (25 mg/kg 5 days on/2 days off IP) | Tumor regressions. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability and Synergy Assays
-
Cell Lines: HCT-116 MTAP+/+ and MTAP-/- isogenic cell lines, and a panel of MTAP-deleted cancer cell lines.
-
Culture Conditions: Cells are cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates and treated with a dose matrix of the MAT2A inhibitor (e.g., AG-270) and a taxane (e.g., docetaxel or paclitaxel) for a specified duration (e.g., 6 days).
-
Viability Assessment: Cell viability is determined using a tetrazolium-based assay such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels.
-
Synergy Analysis: The combination effect is quantified using synergy scoring models such as the Loewe additivity model or the Bliss independence model.
Patient-Derived Xenograft (PDX) Models
-
Model Establishment: Patient tumor fragments are surgically implanted subcutaneously into immunocompromised mice (e.g., NOD/SCID).
-
Tumor Growth and Treatment: Once tumors reach a specified volume (e.g., 150-200 mm³), mice are randomized into treatment groups: vehicle control, MAT2A inhibitor alone, taxane alone, and the combination.
-
Dosing Regimen: The MAT2A inhibitor (e.g., AG-270) is typically administered orally once daily, while the taxane (e.g., docetaxel) is administered intravenously on a specified schedule (e.g., weekly).
-
Efficacy Evaluation: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Body weight is monitored as an indicator of toxicity. At the end of the study, tumors are excised and weighed.
-
Pharmacodynamic Analysis: Tumor and plasma samples can be collected to assess target engagement, such as measuring levels of S-adenosylmethionine (SAM) and symmetric dimethylarginine (SDMA).
RNA Sequencing (RNA-seq) Analysis
-
Sample Preparation: RNA is extracted from cells or tumor tissue treated with the MAT2A inhibitor or vehicle control.
-
Library Preparation and Sequencing: RNA-seq libraries are prepared using a commercial kit (e.g., TruSeq RNA Library Prep Kit, Illumina) and sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis: Raw sequencing reads are aligned to the reference genome, and differential gene expression analysis is performed. Gene set enrichment analysis (GSEA) is used to identify enriched biological pathways. Splicing analysis is conducted to identify changes in RNA splicing events, such as detained introns.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Proposed mechanism of synergistic anti-tumor effect of MAT2A inhibitors and taxanes.
Experimental Workflow Diagram
References
- 1. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Study of IDE397 in Participants With Solid Tumors Harboring MTAP Deletion [clin.larvol.com]
- 3. researchgate.net [researchgate.net]
- 4. Targeting Nutrient Dependency in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Validating the On-Target Effects of MAT2A Inhibitors In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of inhibitors targeting methionine adenosyltransferase 2A (MAT2A) represents a promising therapeutic strategy for cancers with methylthioadenosine phosphorylase (MTAP) deletion. Validating the on-target effects of these inhibitors in vivo is a critical step in their preclinical development. This guide provides a comparative overview of the in vivo validation of MAT2A inhibitors, with a focus on the clinical candidate AG-270 and other notable compounds such as IDE397 and compound 30. We present supporting experimental data, detailed methodologies for key experiments, and visualizations of the underlying biological pathways and experimental workflows.
Comparative In Vivo Performance of MAT2A Inhibitors
The following tables summarize the available quantitative data on the in vivo efficacy, pharmacokinetics, and pharmacodynamics of selected MAT2A inhibitors. These compounds have been evaluated in various preclinical models, primarily xenografts of human cancer cell lines in immunodeficient mice.
Table 1: In Vivo Efficacy in Xenograft Models
| Inhibitor | Cancer Cell Line | Mouse Strain | Dosing | Tumor Growth Inhibition (TGI) | Observations |
| AG-270 | KP4 (pancreatic, MTAP-null) | Not Specified | 200 mg/kg, once daily (q.d.), oral | 67% | Dose-dependent reduction in tumor growth.[1] |
| AG-270 | HCT-116 (colorectal, MTAP-deleted) | Not Specified | 50 mg/kg, q.d., oral | 43% | [2] |
| Compound 30 | HCT-116 (colorectal, MTAP-deleted) | Not Specified | 20 mg/kg, q.d., oral | 60% | Showed better in vivo potency than AG-270 in this model.[2] |
| IDE397 | HCT-116 (colorectal, MTAP-deleted) | Not Specified | Not Specified | More sensitive than HCT-116 MTAP-WT | Exhibited anti-tumor activity in various MTAP-deleted patient-derived xenograft (PDX) models.[3] |
| AGI-25696 | KP4 (pancreatic, MTAP-null) | Not Specified | 300 mg/kg, q.d., oral | 67.8% | Predecessor to AG-270, demonstrated in vivo proof of principle. |
Table 2: Comparative Pharmacokinetics in Mice
| Inhibitor | Dose & Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |
| AGI-25696 | Not Specified | 179,000 ± 21,500 (plasma) | Not Specified | 1,650,000 (plasma, 0-12h) | Not Specified |
| Compound 30 | 10 mg/kg, intragastric | Not Specified | Not Specified | 34,009 | Not Specified |
Note: Direct comparative pharmacokinetic data for all inhibitors under the same experimental conditions is limited in the public domain. The data presented is extracted from individual studies.
Table 3: In Vivo Pharmacodynamic Effects
| Inhibitor | Cancer Cell Line | Dose | Timepoint | % SAM Reduction in Tumor | % SDMA Reduction in Tumor |
| AG-270 | KP4 (pancreatic, MTAP-null) | 10-200 mg/kg | Not Specified | 60-80% | Not Specified |
| Compound 30 | HCT-116 (colorectal, MTAP-deleted) | 20 mg/kg | 10 h post-dose on day 21 | 79% | Not Specified |
| IDE397 | Not Specified | Not Specified | Not Specified | Dose- and time-dependent | Dose- and time-dependent |
Signaling Pathway and Experimental Workflows
To visually represent the biological context and experimental processes, the following diagrams have been generated using the Graphviz DOT language.
Caption: MAT2A Signaling Pathway and Point of Inhibition.
Caption: General Experimental Workflow for In Vivo Validation.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of in vivo studies. Below are representative protocols for the key experiments involved in validating the on-target effects of MAT2A inhibitors.
Xenograft Tumor Model Protocol (HCT-116)
-
Cell Culture: HCT-116 MTAP-deleted human colorectal carcinoma cells are cultured in an appropriate medium (e.g., McCoy's 5A) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Animal Model: Female athymic nude or NOD/SCID mice, 6-8 weeks old, are used.
-
Cell Implantation: A suspension of 5 x 10^6 HCT-116 cells in 100-200 µL of a mixture of serum-free medium and Matrigel (1:1) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volumes are monitored 2-3 times per week using a digital caliper. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach an average volume of 150-200 mm³, mice are randomized into vehicle control and treatment groups.
-
Drug Administration: The MAT2A inhibitor is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally by gavage at the specified dose and schedule. The vehicle is administered to the control group.
-
Efficacy Evaluation: Tumor volumes and body weights are recorded throughout the study. The primary endpoint is tumor growth inhibition (TGI).
Pharmacokinetic (PK) Analysis Protocol
-
Sample Collection: Following drug administration to tumor-bearing mice, blood samples (approximately 50-100 µL) are collected via tail vein or retro-orbital bleeding at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Blood is collected into tubes containing an anticoagulant (e.g., K2EDTA) and centrifuged to separate plasma.
-
Sample Preparation: Plasma samples are subjected to protein precipitation with a solvent like acetonitrile. The supernatant is then collected for analysis.
-
LC-MS/MS Analysis: The concentration of the MAT2A inhibitor in the plasma is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. A standard curve is generated using known concentrations of the compound.
-
Data Analysis: Pharmacokinetic parameters such as Cmax, Tmax, and AUC are calculated using appropriate software.
Pharmacodynamic (PD) Biomarker Analysis Protocol
-
Tumor Collection: At the end of the efficacy study, or at specific time points after the final dose, tumors are excised, weighed, and snap-frozen in liquid nitrogen.
-
Tissue Homogenization: Frozen tumor tissue is homogenized in a suitable buffer.
-
Metabolite Extraction: Metabolites, including SAM, are extracted from the homogenate, typically using a protein precipitation method with a cold solvent.
-
LC-MS/MS Analysis: The concentration of SAM in the tumor extract is quantified by a validated LC-MS/MS method.[4] Stable isotope-labeled SAM is often used as an internal standard for accurate quantification.
-
Data Normalization: SAM levels are typically normalized to the weight of the tumor tissue or the total protein concentration of the lysate.
-
Protein Extraction: Total protein is extracted from frozen tumor tissue using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each tumor lysate are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for symmetric dimethylarginine (SDMA). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: The intensity of the SDMA signal is quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
Conclusion
The in vivo validation of MAT2A inhibitors is a multifaceted process that requires robust experimental models and a suite of analytical techniques to demonstrate on-target engagement and anti-tumor efficacy. The data presented here for AG-270, IDE397, and compound 30 highlight the significant progress in this field. While direct comparative studies are ideal, the available data allows for an informed assessment of the relative strengths of these compounds. The provided protocols and diagrams serve as a guide for researchers designing and interpreting in vivo studies for novel MAT2A inhibitors, ultimately contributing to the development of effective therapies for MTAP-deleted cancers.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Development and validation of an LC-MS/MS assay for the quantification of the trans-methylation pathway intermediates S-adenosylmethionine and S-adenosylhomocysteine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Cross-Resistance Among MAT2A Inhibitors: A Comparative Guide
A deep dive into the mechanisms of action and potential for cross-resistance between different classes of Methionine Adenosyltransferase 2A (MAT2A) inhibitors, supported by experimental data and protocols for researchers in oncology and drug development.
The enzyme Methionine Adenosyltransferase 2A (MAT2A) has emerged as a promising therapeutic target in oncology, particularly for cancers with homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene. This genetic alteration, present in approximately 15% of all human cancers, creates a synthetic lethal dependency on MAT2A.[1][2][3][4][5] As several MAT2A inhibitors progress through clinical trials, understanding the potential for acquired resistance and cross-resistance between different inhibitor classes is paramount for the development of effective and durable therapeutic strategies. This guide provides a comparative analysis of the current landscape of MAT2A inhibitors, focusing on their mechanisms of action, reported resistance pathways, and the potential for cross-resistance, supplemented with detailed experimental methodologies.
The Landscape of MAT2A Inhibitors: A Class of Allosteric Modulators
The majority of clinically advanced MAT2A inhibitors are allosteric inhibitors. These molecules do not bind to the active site of the enzyme but rather to a distinct pocket located at the interface of the MAT2A dimer. This binding site overlaps with the binding site for MAT2B, the regulatory subunit of MAT2A. By binding to this allosteric pocket, these inhibitors modulate the enzyme's activity, ultimately leading to a reduction in the production of S-adenosylmethionine (SAM), the universal methyl donor for cellular methylation reactions.
While these inhibitors share a common binding region, they can be categorized into distinct classes based on their chemical scaffolds. This classification is crucial for understanding potential nuances in their binding modes and, consequently, their susceptibility to different resistance mechanisms.
| Inhibitor | Chemical Scaffold Class | Developer | Key Characteristics |
| PF-9366 | Triazolopyridine | Pfizer | First potent, selective, allosteric MAT2A inhibitor. |
| AG-270 (Ivosidenib) | Arylquinazolinone | Agios Pharmaceuticals | First-in-class oral MAT2A inhibitor to enter clinical trials. |
| IDE397 | Not disclosed | IDEAYA Biosciences | Potent and selective inhibitor with a differentiated preclinical profile. |
| SCR-7952 | Not disclosed | Not disclosed | High potency in enzymatic assays and high selectivity against wild-type cells. |
| Compound 28 | Arylquinazolinone | Not disclosed | Potent inhibitor with demonstrated in vivo anti-tumor response. |
| Compound 17 | Novel scaffold | Not disclosed | Identified through virtual screening with a distinct chemical structure. |
Mechanisms of Resistance to MAT2A Inhibitors
A primary mechanism of acquired resistance to allosteric MAT2A inhibitors is the upregulation of MAT2A protein expression . This adaptive response has been observed in preclinical models treated with inhibitors such as PF-9366 and AG-270. Increased levels of the target protein can effectively titrate out the inhibitor, thereby diminishing its therapeutic effect. This suggests a high potential for cross-resistance among different allosteric inhibitors that are sensitive to the absolute concentration of the MAT2A protein.
Another potential mechanism of resistance involves alterations in downstream signaling pathways. For instance, in a clinical trial of AG-270, an increase in tumor levels of symmetrically di-methylated arginine (SDMA), a product of PRMT5 activity, was observed at the time of disease progression in one patient. This could imply a bypass mechanism where the cell adapts to reduced SAM levels by modulating downstream methylation events.
Cross-Resistance: An Inferred Threat
Direct experimental evidence of cross-resistance between different classes of MAT2A inhibitors is currently limited in the public domain. However, based on the shared allosteric binding site and the known mechanism of resistance through MAT2A upregulation, a high degree of cross-resistance can be inferred.
A hypothetical scenario of cross-resistance is illustrated below:
Caption: Hypothetical workflow of acquired resistance and cross-resistance.
To definitively assess cross-resistance, experimental validation is crucial. This would involve generating cell lines with acquired resistance to a specific MAT2A inhibitor and then evaluating the sensitivity of these resistant cells to other classes of MAT2A inhibitors.
Experimental Protocols
Generation of MAT2A Inhibitor-Resistant Cell Lines
Objective: To develop cell lines with acquired resistance to a specific MAT2A inhibitor.
Materials:
-
Parental cancer cell line (e.g., HCT116 MTAP-/-)
-
MAT2A inhibitor of interest (e.g., AG-270)
-
Complete cell culture medium
-
Dimethyl sulfoxide (DMSO)
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Determine the initial inhibitor concentration: Start with a concentration of the MAT2A inhibitor that causes approximately 50% growth inhibition (IC50) in the parental cell line.
-
Continuous exposure: Culture the parental cells in the presence of the IC50 concentration of the inhibitor.
-
Monitor cell growth: Observe the cells regularly for signs of growth and adaptation. Initially, a significant reduction in cell proliferation is expected.
-
Gradual dose escalation: Once the cells resume proliferation at the initial concentration, gradually increase the concentration of the MAT2A inhibitor in a stepwise manner.
-
Selection of resistant clones: Continue this process of dose escalation and selection over several months until the cells can proliferate in the presence of a significantly higher concentration of the inhibitor (e.g., 5-10 times the initial IC50).
-
Characterization of resistant cells: Confirm the resistant phenotype by performing a cell viability assay to compare the IC50 of the resistant cell line to the parental cell line.
Biochemical Assay for MAT2A Activity
Objective: To measure the enzymatic activity of MAT2A in the presence of different inhibitors.
Materials:
-
Recombinant human MAT2A enzyme
-
ATP
-
L-methionine
-
Assay buffer (e.g., Tris-HCl, MgCl2, KCl)
-
MAT2A inhibitors
-
Detection reagent for phosphate or SAM
Protocol:
-
Prepare reaction mixture: In a microplate, combine the recombinant MAT2A enzyme, assay buffer, and the MAT2A inhibitor at various concentrations.
-
Initiate the reaction: Add ATP and L-methionine to the wells to start the enzymatic reaction.
-
Incubate: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period.
-
Stop the reaction: Terminate the reaction by adding a stop solution.
-
Detect product formation: Quantify the amount of S-adenosylmethionine (SAM) or inorganic phosphate produced using a suitable detection method (e.g., colorimetric, fluorescent, or luminescent assay).
-
Calculate IC50 values: Determine the concentration of each inhibitor that results in 50% inhibition of MAT2A activity.
Cellular Assay for MAT2A Inhibition
Objective: To assess the effect of MAT2A inhibitors on cellular processes downstream of MAT2A activity.
Materials:
-
Parental and resistant cancer cell lines
-
MAT2A inhibitors
-
Antibodies for Western blotting (e.g., anti-SDMA, anti-MAT2A)
-
Reagents for mass spectrometry-based metabolomics
Protocol (Western Blotting for SDMA):
-
Cell treatment: Seed the parental and resistant cells in culture plates and treat them with a range of concentrations of different MAT2A inhibitors for a specified duration (e.g., 72-96 hours).
-
Protein extraction: Lyse the cells and quantify the total protein concentration.
-
Western blotting: Perform SDS-PAGE and transfer the proteins to a membrane. Probe the membrane with primary antibodies against SDMA and a loading control (e.g., beta-actin).
-
Detection and analysis: Use a secondary antibody conjugated to a detection enzyme and visualize the protein bands. Quantify the band intensities to determine the relative levels of SDMA.
Protocol (Metabolomics for SAM levels):
-
Cell treatment and metabolite extraction: Treat cells as described above and then perform metabolite extraction.
-
LC-MS/MS analysis: Analyze the cell extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the intracellular levels of SAM and S-adenosylhomocysteine (SAH).
-
Data analysis: Calculate the SAM/SAH ratio as a measure of cellular methyltransferase activity.
Visualizing the Path to Resistance
Caption: Signaling pathway of MAT2A inhibition and a potential resistance mechanism.
Conclusion and Future Directions
The development of potent and selective allosteric MAT2A inhibitors represents a significant advancement in precision oncology. However, the emergence of drug resistance remains a critical challenge. The predominant mechanism of resistance through MAT2A upregulation strongly suggests a high potential for cross-resistance among the current pipeline of allosteric inhibitors.
Future research should focus on:
-
Directly assessing cross-resistance: Performing head-to-head comparisons of different MAT2A inhibitor classes in resistant cell line models.
-
Identifying novel resistance mechanisms: Utilizing unbiased screening approaches, such as CRISPR screens and proteomic analyses, to uncover alternative resistance pathways.
-
Developing next-generation inhibitors: Designing MAT2A inhibitors with novel mechanisms of action or those that are less susceptible to resistance through target upregulation.
-
Exploring combination therapies: Investigating rational combinations of MAT2A inhibitors with other targeted agents or chemotherapies to overcome or prevent resistance.
A thorough understanding of the landscape of cross-resistance is essential for the strategic development and clinical application of MAT2A inhibitors to maximize their therapeutic benefit for patients with MTAP-deleted cancers.
References
- 1. Discovery of Potential Scaffolds for Methionine Adenosyltransferase 2A (MAT2A) Inhibitors: Virtual Screening, Synthesis, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of AG-270, a First-in-Class Oral MAT2A Inhibitor for the Treatment of Tumors with Homozygous MTAP Deletion (Journal Article) | OSTI.GOV [osti.gov]
- 4. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MAT2A | Insilico Medicine [insilico.com]
comparative analysis of MAT2A inhibitors in different cancer types
A comprehensive guide for researchers and drug development professionals on the performance of leading MAT2A inhibitors across various cancer types, supported by experimental data.
Methionine Adenosyltransferase 2A (MAT2A) has emerged as a promising therapeutic target in oncology, particularly for cancers harboring a deletion of the methylthioadenosine phosphorylase (MTAP) gene. This genetic alteration, present in approximately 15% of all human cancers, creates a synthetic lethal dependency on MAT2A. Inhibition of MAT2A depletes the universal methyl donor S-adenosylmethionine (SAM), leading to disruption of essential cellular processes and selective killing of cancer cells. This guide provides a comparative analysis of key MAT2A inhibitors, summarizing their performance based on preclinical data.
Performance of MAT2A Inhibitors: A Quantitative Overview
The efficacy of various MAT2A inhibitors has been evaluated across a range of cancer cell lines and in vivo models. The following tables summarize the key quantitative data for prominent inhibitors, including their half-maximal inhibitory concentrations (IC50) in enzymatic and cellular assays, and their tumor growth inhibition (TGI) in xenograft models.
In Vitro Potency of MAT2A Inhibitors
| Inhibitor | Target | Assay Type | Cell Line | MTAP Status | IC50 (nM) | Reference |
| AG-270 | MAT2A | Enzymatic | - | - | 14 | [1][2] |
| MAT2A | Cellular SAM Reduction | HCT116 | MTAP-null | 20 | [1] | |
| MAT2A | Cell Growth | HCT116 | MTAP-null | 260 | [3] | |
| MAT2A | Cell Growth | HCT116 | MTAP-WT | >10000 | [4] | |
| IDE397 | MAT2A | Enzymatic | - | - | ~10 | |
| MAT2A | Cellular SAM Reduction | HCT116 | MTAP-null | 7 | ||
| MAT2A | Cell Growth | HCT116 | MTAP-null | 15 | ||
| MAT2A | Cell Growth | HCT116 | MTAP-WT | >20000 | ||
| SCR-7952 | MAT2A | Enzymatic | - | - | 21 | |
| MAT2A | Cellular SAM Production | HCT116 | MTAP-/- | 2 | ||
| MAT2A | Cell Growth | HCT116 | MTAP-/- | 53 | ||
| MAT2A | Cell Growth | HCT116 | MTAP-WT | >1000 | ||
| PF-9366 | MAT2A | Enzymatic | - | - | 420 | |
| MAT2A | Cellular SAM Production | H520 | - | 1200 | ||
| MAT2A | Cellular SAM Production | Huh-7 | - | 225 | ||
| MAT2A | Cell Growth | Huh-7 | - | 10000 | ||
| Compound 30 | MAT2A | Enzymatic | - | - | - | |
| MAT2A | Cell Growth | HCT-116 | MTAP-deleted | - | ||
| Compound 29-1 | MAT2A | Enzymatic | - | - | - | |
| MAT2A | Cell Growth | HCT-116 | MTAP-/- | - | ||
| Compound 39 | MAT2A | Enzymatic | - | - | - | |
| MAT2A | Cell Growth | HCT-116 | MTAP-/- | 17 |
In Vivo Efficacy of MAT2A Inhibitors
| Inhibitor | Cancer Model | Animal Model | Dosing | TGI (%) | Reference |
| AG-270 | HCT-116 MTAP-deleted | Mouse Xenograft | 200 mg/kg, QD | 56 | |
| HCT-116 MTAP-deleted | Mouse Xenograft | 50 mg/kg, QD | 43 | ||
| IDE397 | NSCLC MTAP-null | CDX Mouse Model | 3 mg/kg, QD (in combination with PRMT5i) | Complete Response | |
| MTAP-deletion xenografts | Mouse | >10 mg/kg | Tumor Regression | ||
| SCR-7952 | HCT-116 MTAP-/- | Mouse Xenograft | 1 mg/kg, QD | 72 | |
| Compound 30 | HCT-116 MTAP-deleted | Mouse Xenograft | 20 mg/kg, QD | 60 | |
| Compound 29-1 | KP4 | Mouse Xenograft | 10 mg/kg, QD | 80 | |
| Compound 39 | HCT-116 MTAP-/- | Mouse Xenograft | 10 mg/kg, QD | 72.1 | |
| HCT-116 MTAP-/- | Mouse Xenograft | 30 mg/kg, QD | 85.4 | ||
| KP4 | Mouse Xenograft | 30 mg/kg, QD | 62 | ||
| KP4 | Mouse Xenograft | 90 mg/kg, QD | 74 |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the methods used for evaluation, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used in the evaluation of MAT2A inhibitors.
Biochemical Assay for MAT2A Inhibition (Colorimetric)
This assay measures the enzymatic activity of MAT2A by quantifying the amount of inorganic phosphate (Pi) released during the conversion of ATP to SAM.
-
Materials: Recombinant human MAT2A enzyme, ATP, L-Methionine, 5x MAT2A Assay Buffer, Colorimetric Detection Reagent (e.g., Malachite Green-based).
-
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitor in the assay buffer.
-
Enzyme Reaction: In a 384-well plate, add the MAT2A enzyme to wells containing the test inhibitor or vehicle control and incubate briefly.
-
Reaction Initiation: Add a master mix of ATP and L-Methionine to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Detection: Add the colorimetric detection reagent to stop the reaction and allow color to develop.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm) using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
-
Cell-Based Assay for S-Adenosylmethionine (SAM) Levels
This assay quantifies the intracellular concentration of SAM in cancer cells following treatment with a MAT2A inhibitor.
-
Materials: Cancer cell lines (MTAP-deleted and MTAP-wild-type), cell culture medium, test inhibitor, lysis buffer, commercial SAM detection kit (e.g., ELISA-based).
-
Procedure:
-
Cell Seeding: Plate cells in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the MAT2A inhibitor for a specified duration (e.g., 6 to 72 hours).
-
Cell Lysis: Wash the cells with PBS and lyse them to release intracellular contents.
-
SAM Quantification: Measure the SAM concentration in the cell lysates using a SAM detection kit according to the manufacturer's instructions.
-
Data Analysis: Normalize SAM levels to total protein concentration and calculate the IC50 for SAM reduction.
-
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay assesses the effect of MAT2A inhibitors on the proliferation and viability of cancer cells.
-
Materials: Cancer cell lines, cell culture medium, test inhibitor, MTT reagent or CellTiter-Glo® reagent.
-
Procedure:
-
Cell Seeding: Seed cells in 96-well plates.
-
Compound Treatment: Treat cells with a range of inhibitor concentrations for an extended period (e.g., 72 hours).
-
Viability Measurement:
-
MTT Assay: Add MTT solution to each well and incubate to allow for the formation of formazan crystals. Solubilize the crystals and measure the absorbance.
-
CellTiter-Glo® Assay: Add CellTiter-Glo® reagent to measure ATP levels, which correlate with cell viability, by detecting luminescence.
-
-
Data Analysis: Determine the percentage of viable cells relative to the vehicle control and calculate the growth IC50 value.
-
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of MAT2A inhibitors in a living organism.
-
Materials: Immunocompromised mice (e.g., nude or SCID), cancer cell lines for implantation, MAT2A inhibitor formulated for in vivo administration.
-
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flanks of the mice.
-
Tumor Growth: Allow tumors to grow to a palpable size.
-
Treatment: Randomize mice into treatment and control groups. Administer the MAT2A inhibitor (e.g., via oral gavage) daily or as per the defined schedule.
-
Tumor Measurement: Measure tumor volume periodically using calipers.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis).
-
Data Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage by comparing the change in tumor volume in the treated groups to the control group.
-
References
Safety Operating Guide
Essential Safety and Disposal Procedures for MAT2A Inhibitor 4
This guide provides crucial safety and logistical information for the proper handling and disposal of MAT2A inhibitor 4, a compound used in cancer research.[1][2][3] Adherence to these procedures is vital for ensuring laboratory safety and regulatory compliance. This document is intended for researchers, scientists, and drug development professionals.
Handling and Storage
Proper handling and storage are the first steps in ensuring the safe disposal of any chemical. For this compound, the following storage conditions are recommended:
| Storage Condition | Duration |
| Powder at -20°C | 3 years |
| Powder at 4°C | 2 years |
| In solvent at -80°C | 1 year[3] or 6 months[1] |
| In solvent at -20°C | 1 month |
When handling the substance, always work under a fume hood and avoid contact with skin and eyes. Do not inhale the substance or mixture.
Personal Protective Equipment (PPE)
Before handling this compound, ensure the following personal protective equipment is worn:
-
Gloves: Chemical-resistant gloves.
-
Protective Clothing: A lab coat or other protective clothing.
-
Eye Protection: Safety glasses or goggles.
-
Face Protection: A face shield may be necessary depending on the scale of handling.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.
-
Waste Identification and Segregation:
-
This compound waste should be classified as hazardous chemical waste.
-
Segregate waste containing this inhibitor from other waste streams to prevent unintended reactions. Halogenated and non-halogenated solvent wastes should be kept separate.
-
-
Containerization:
-
Use a designated, compatible, and leak-proof container for collecting this compound waste. Plastic containers are often preferred.
-
The container must have a secure screw cap.
-
Do not fill the container beyond 90% capacity to allow for expansion.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the name of the Principal Investigator (PI), department, building, and room number on the label.
-
Indicate the accumulation start date on the label.
-
-
Storage of Waste (Satellite Accumulation Area):
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.
-
The SAA must be equipped with secondary containment to prevent spills from reaching drains.
-
Ensure incompatible wastes are segregated within the SAA.
-
A maximum of 55 gallons of hazardous waste may be stored in an SAA. For acutely toxic "P-listed" chemicals, the limit is one quart of liquid or one kilogram of solid.
-
-
Request for Disposal:
-
Once the waste container is full or has been in accumulation for the maximum allowed time (typically six to twelve months, check your institution's policy), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Evacuate personnel from the immediate area and ensure adequate ventilation.
-
Personal Protection: Wear appropriate PPE before attempting to clean the spill.
-
Containment and Cleanup:
-
For liquid spills, absorb the material with an inert, non-combustible absorbent material such as diatomite or universal binders.
-
For solid spills, carefully collect the material, avoiding dust generation.
-
Place all contaminated materials, including the absorbent and any contaminated PPE, into a labeled hazardous waste container.
-
-
Decontamination: Decontaminate the spill area and any equipment used for cleanup with a suitable solvent like alcohol.
-
Reporting: Report the spill to your laboratory supervisor and EHS office as per your institution's policy.
First Aid Measures
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with water. Seek medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide respiratory support. Seek immediate medical attention.
-
Ingestion: Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
Visualized Workflows and Pathways
To further clarify the procedures and scientific context, the following diagrams are provided.
References
Essential Safety and Logistical Information for Handling MAT2A Inhibitor 4
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling potent research compounds like MAT2A inhibitor 4. This guide provides immediate, essential safety protocols, operational plans, and disposal procedures to minimize risk and ensure regulatory compliance. Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guidance is based on the safety profile of similar MAT2A inhibitors and general best practices for handling cytotoxic compounds.[1][2]
Immediate Safety and Personal Protective Equipment (PPE)
Due to its nature as a research chemical for cancer studies, this compound should be handled as a potent, potentially cytotoxic agent.[3] A comprehensive approach to personal protective equipment is mandatory to prevent exposure through inhalation, skin contact, or ingestion.
Recommended Personal Protective Equipment (PPE) for Handling this compound:
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | NIOSH-approved Respirator | An N95 dust mask is suitable for handling small quantities of powder in a ventilated enclosure. For operations with a higher risk of aerosol generation, a powered air-purifying respirator (PAPR) is recommended.[1][2] |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of chemotherapy-rated nitrile gloves. The outer glove should be worn over the gown cuff and changed immediately if contaminated or every 30-60 minutes. |
| Body Protection | Disposable Gown | A disposable, solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene) is required to protect skin and personal clothing. |
| Eye Protection | Chemical Splash Goggles or Full-Face Shield | Protects eyes from splashes and aerosols. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing. |
Hazard Identification and Precautionary Data
The following table summarizes the hazard classifications and precautionary statements based on a safety data sheet for a structurally related compound, MAT2A inhibitor 2. This information should be considered as a baseline for handling this compound.
| Hazard Class | GHS Classification | Precautionary Statements |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P310+P330: IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth. |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of water. |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Reproductive Toxicity | Category 1B | H360: May damage fertility or the unborn child. P201: Obtain special instructions before use. P202: Do not handle until all safety precautions have been read and understood. |
Experimental Protocols: Operational and Disposal Plans
A systematic approach is crucial for the safe handling and disposal of this compound.
Operational Plan: Step-by-Step Handling Procedures
-
Preparation:
-
Designate a specific work area for handling the compound, such as a certified chemical fume hood or a glove box.
-
Ensure that all necessary PPE, spill kits, and waste containers are readily accessible.
-
Verify that eyewash stations and safety showers are unobstructed and operational.
-
-
Weighing and Aliquoting:
-
Perform all manipulations of powdered compound within a containment device to minimize dust generation.
-
Use dedicated, clean spatulas and weighing papers for each compound.
-
Prepare solutions by slowly adding the compound to the solvent to avoid splashing.
-
-
In-Experiment Handling:
-
Keep all containers with the compound tightly sealed when not in use.
-
Clearly label all solutions with the compound name, concentration, date, and hazard information.
-
Transport containers in a secondary, leak-proof container.
-
-
Post-Experiment Decontamination:
-
Decontaminate all surfaces and equipment that have come into contact with the compound using an appropriate cleaning agent (e.g., a detergent solution followed by 70% ethanol).
-
Carefully remove PPE, starting with the outer gloves, to avoid self-contamination. Dispose of all single-use PPE as cytotoxic waste.
-
Disposal Plan: Segregation and Waste Management
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and exposure to personnel.
-
Waste Segregation: All materials that have come into contact with this compound must be treated as hazardous cytotoxic waste. This includes:
-
Unused or expired compound.
-
Contaminated PPE (gloves, gowns, etc.).
-
Labware (pipette tips, tubes, flasks).
-
Cleaning materials (wipes, absorbent pads).
-
-
Containerization:
-
Solid Waste: Use puncture-resistant, leak-proof containers clearly labeled "Cytotoxic Waste."
-
Liquid Waste: Use leak-proof, screw-cap containers labeled "Cytotoxic Liquid Waste" with the full chemical composition listed.
-
Sharps: Dispose of any contaminated needles or blades in a designated "Cytotoxic Sharps" container.
-
-
Final Disposal:
-
Do not mix cytotoxic waste with other chemical or biological waste streams.
-
All cytotoxic waste must be collected and disposed of through the institution's Environmental Health and Safety (EHS) department in accordance with federal, state, and local regulations.
-
Visualizing the MAT2A Signaling Pathway
The following diagram illustrates the central role of MAT2A in cellular metabolism and its implication in cancer, providing context for the inhibitor's mechanism of action.
Caption: The role of MAT2A in producing SAM, the universal methyl donor, which is crucial for methylation events that drive cancer cell growth. MAT2A inhibitors block this process.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
